molecular formula C4H6O5 B1670821 D-Malic acid CAS No. 636-61-3

D-Malic acid

カタログ番号: B1670821
CAS番号: 636-61-3
分子量: 134.09 g/mol
InChIキー: BJEPYKJPYRNKOW-UWTATZPHSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(R)-malic acid is an optically active form of malic acid having (R)-configuration. It is a conjugate acid of a (R)-malate(2-). It is an enantiomer of a (S)-malic acid.
(R)-Malate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
D-malate has been reported in Vaccinium macrocarpon, Arabidopsis thaliana, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2R)-2-hydroxybutanedioic acid
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InChI

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/t2-/m1/s1
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InChI Key

BJEPYKJPYRNKOW-UWTATZPHSA-N
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Canonical SMILES

C(C(C(=O)O)O)C(=O)O
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Isomeric SMILES

C([C@H](C(=O)O)O)C(=O)O
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Molecular Formula

C4H6O5
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DSSTOX Substance ID

DTXSID90892496
Record name (+)-Malic acid
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Molecular Weight

134.09 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid
Record name D-(+)-Malic acid
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Solubility

364 mg/mL at 20 °C
Record name D-Malic acid
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CAS No.

636-61-3
Record name D-Malic acid
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Melting Point

101 °C
Record name D-Malic acid
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Foundational & Exploratory

D-Malic Acid: A Technical Guide to its Natural Abundance, Sources, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-malic acid, focusing on its natural abundance, sources, and the analytical methodologies used for its detection and quantification. While its enantiomer, L-malic acid, is a ubiquitous natural product central to metabolism, this compound is comparatively rare in nature. This document consolidates available quantitative data, details experimental protocols, and illustrates relevant biochemical and analytical pathways.

Natural Abundance and Sources of this compound

L-malic acid is the naturally occurring stereoisomer found in a wide variety of fruits and vegetables, where it contributes to their characteristic tart taste. It is a key intermediate in the citric acid cycle in all living organisms. In contrast, this compound is often referred to as the "unnatural" enantiomer and its presence in natural products is minimal.

The primary source of this compound in commercial products is through the chemical synthesis of DL-malic acid, which results in a racemic mixture of both D- and L-enantiomers. This synthetic DL-malic acid is frequently used as a food acidulant.

While generally absent from higher plants and animals, certain microorganisms have been shown to produce or metabolize this compound. For instance, bacteria such as Pseudomonas putida and Pseudomonas fluorescens, as well as some yeast strains, can utilize this compound as a sole carbon source. Some fermentation processes may also lead to the formation of small quantities of this compound.

Quantitative Data on this compound Abundance

The following table summarizes the available quantitative data for this compound in various sources. It is important to note that in most natural, unprocessed foods, the concentration of this compound is below the limit of detection of common analytical methods. Its presence in processed foods and beverages is typically an indicator of the addition of synthetic DL-malic acid.

Source CategorySpecific SourceThis compound ConcentrationAnalytical Method
Fruits & Fruit Juices Apple Juice (unadulterated)Typically < 10 mg/L (at or near the detection limit)Chiral HPLC
Pear Juice (unadulterated)Not typically detectedChiral HPLC
Concord Grape Juice (unadulterated)Not typically detectedChiral HPLC
Fermented Beverages WineCan be present, especially if synthetic DL-malic acid is added for acidification. Natural levels are generally very low.Enzymatic Assay, Chiral HPLC
BeerLow levels may be present from fermentation byproducts or adjuncts.HPLC
Microorganisms Ustilago sphaerogenaCan produce this compound from maleic acid in resting cell systems. Specific concentrations in broth vary with conditions.HPLC
Pseudomonas fluorescensUtilizes this compound; intracellular concentrations are transient.Enzymatic Assays

Experimental Protocols for this compound Determination

Accurate quantification of this compound requires methods that can distinguish between its D- and L-enantiomers. The two primary approaches are enzymatic assays and chiral high-performance liquid chromatography (HPLC).

Enzymatic Determination of this compound

This method relies on the specific enzymatic activity of D-malate dehydrogenase (D-MDH), which catalyzes the oxidation of this compound to oxaloacetate in the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). The resulting increase in NADH is measured spectrophotometrically and is directly proportional to the this compound concentration.

Principle: this compound + NAD⁺ --(D-Malate Dehydrogenase)--> Oxaloacetate + NADH + H⁺

Reagents:

  • Buffer Solution: 1 M Glycylglycine buffer, pH 8.0, containing 0.5 M KCl and 0.5 M MgCl₂.

  • NAD⁺ Solution: 250 mg NAD⁺ dissolved in 11 mL of distilled water.

  • D-Malate Dehydrogenase (D-MDH) Suspension: Approximately 374 U/mL.

  • This compound Standard Solution: 0.20 mg/mL.

Procedure:

  • Sample Preparation:

    • For wine and fruit juices, adjust the pH to approximately 7-8 with KOH.

    • Treat with polyvinylpolypyrrolidone (PVPP) to remove phenolic compounds.

    • Filter the sample to obtain a clear solution.

    • Dilute the sample so that the this compound concentration falls within the linear range of the assay (typically 0.5 to 40 µg per assay).

  • Assay:

    • Pipette buffer, NAD⁺ solution, and the prepared sample into a cuvette.

    • Measure the initial absorbance (A₁) at 340 nm.

    • Add D-MDH suspension to initiate the reaction.

    • Incubate at room temperature (approximately 25°C) for approximately 6 minutes, or until the reaction is complete.

    • Measure the final absorbance (A₂) at 340 nm.

  • Calculation:

    • Calculate the change in absorbance (ΔA = A₂ - A₁).

    • The concentration of this compound is calculated using the molar extinction coefficient of NADH and the sample volume.

Chiral HPLC Determination of D- and L-Malic Acid

This method allows for the simultaneous separation and quantification of both D- and L-malic acid enantiomers. A common approach involves pre-column derivatization with a chiral reagent, followed by separation on a standard reversed-phase HPLC column.

Principle: The carboxyl groups of D- and L-malic acid are derivatized with a chiral reagent, such as (R)-1-(1-naphthyl)ethylamine ((R)-NEA), to form diastereomers. These diastereomers have different physical properties and can be separated by chromatography on a non-chiral stationary phase.

Reagents and Materials:

  • Derivatization Reagents: (R)-1-(1-naphthyl)ethylamine ((R)-NEA), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and N-hydroxysuccinimide (NHS).

  • HPLC Column: C18 reversed-phase column.

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.01 M potassium dihydrogen phosphate with 20 mM sodium heptanesulfonate, pH adjusted to 2.80).

  • Detector: UV detector set at an appropriate wavelength for the derivatizing agent (e.g., 225 nm for (R)-NEA derivatives).

Procedure:

  • Sample Preparation:

    • Filter the sample through a 0.45 µm filter.

  • Derivatization:

    • To an aliquot of the sample, add EDC and NHS to activate the carboxyl groups of malic acid.

    • Add the chiral derivatizing reagent ((R)-NEA).

    • Allow the reaction to proceed under controlled temperature and time to form the diastereomeric derivatives.

  • HPLC Analysis:

    • Inject the derivatized sample onto the C18 column.

    • Elute the diastereomers using the specified mobile phase under isocratic conditions.

    • Detect the separated derivatives using the UV detector.

  • Quantification:

    • Identify the peaks for the D- and L-malic acid derivatives based on the retention times of derivatized standards.

    • Quantify the concentration of each enantiomer by comparing the peak areas to a calibration curve prepared with known concentrations of D- and L-malic acid standards.

Signaling and Metabolic Pathways

Given that this compound is not a common natural metabolite, there are no known dedicated signaling pathways involving this molecule in higher organisms. However, in microorganisms capable of its metabolism, it enters specific catabolic pathways.

This compound Metabolism in Pseudomonas fluorescens

Pseudomonas fluorescens can utilize this compound as a carbon and energy source. This involves the enzyme D-malic enzyme, which catalyzes the oxidative decarboxylation of D-malate to pyruvate.

Metabolic Steps: this compound + NAD⁺ --(D-Malic Enzyme)--> Pyruvate + CO₂ + NADH + H⁺

Pyruvate can then enter central metabolic pathways such as the Krebs cycle to generate energy and biosynthetic precursors.

Visualizations

The following diagrams illustrate the experimental workflows and the metabolic pathway described above.

Enzymatic_Assay_Workflow cluster_prep Sample Preparation cluster_assay Spectrophotometric Assay cluster_calc Calculation Sample Wine/Juice Sample pH_Adjust Adjust pH to 7-8 Sample->pH_Adjust PVPP_Treatment Treat with PVPP pH_Adjust->PVPP_Treatment Filter_Sample Filter PVPP_Treatment->Filter_Sample Dilute_Sample Dilute Filter_Sample->Dilute_Sample Cuvette Prepare Cuvette (Buffer, NAD+, Sample) Dilute_Sample->Cuvette Measure_A1 Measure Absorbance (A1) at 340 nm Cuvette->Measure_A1 Add_Enzyme Add D-MDH Measure_A1->Add_Enzyme Incubate Incubate ~6 min Add_Enzyme->Incubate Measure_A2 Measure Absorbance (A2) at 340 nm Incubate->Measure_A2 Calculate_DeltaA Calculate ΔA = A2 - A1 Measure_A2->Calculate_DeltaA Calculate_Conc Calculate this compound Concentration Calculate_DeltaA->Calculate_Conc

Caption: Workflow for the enzymatic determination of this compound.

Chiral_HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_quant Quantification Sample Filtered Sample Activate Activate Carboxyl Groups (EDC, NHS) Sample->Activate Derivatize Derivatize with Chiral Reagent ((R)-NEA) Activate->Derivatize Inject Inject Derivatized Sample Derivatize->Inject Separate Separate Diastereomers (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Identify Identify Peaks by Retention Time Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Caption: Workflow for chiral HPLC analysis of D- and L-malic acid.

D_Malic_Acid_Metabolism D_Malic_Acid This compound Pyruvate Pyruvate D_Malic_Acid->Pyruvate D-Malic Enzyme NAD+ -> NADH Krebs_Cycle Krebs Cycle Pyruvate->Krebs_Cycle Enters Central Metabolism

Caption: Metabolic pathway of this compound in Pseudomonas fluorescens.

The Stereospecific Landscape of D-Malic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Malic acid, a dicarboxylic acid integral to cellular metabolism, exists as two stereoisomers: L-malic acid and D-malic acid. While L-malic acid is the naturally abundant and biologically active form, playing a crucial role in the Krebs cycle, its enantiomer, this compound, is rare in nature and its physiological significance is less understood.[1][2] This technical guide provides an in-depth exploration of the stereospecific properties of this compound, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into its unique chemical and physical characteristics, its role in asymmetric synthesis, and its distinct interactions within biological systems.

Physicochemical and Stereospecific Properties

This compound, the (R)-enantiomer of malic acid, exhibits distinct physical properties compared to its L-counterpart and the racemic DL-mixture. These differences are critical for its separation, identification, and application in chiral synthesis.

PropertyThis compoundL-Malic AcidDL-Malic Acid
CAS Number 636-61-397-67-66915-15-7
Molecular Formula C₄H₆O₅C₄H₆O₅C₄H₆O₅
Molecular Weight 134.09 g/mol 134.09 g/mol 134.09 g/mol
Melting Point 98-102 °C[3]99-100 °C131-133 °C[4]
Specific Rotation [α] +2.2° (c=3, H₂O)[3]-2.3° (c=8.5, H₂O)
Solubility Soluble in water, methanol, ethanol, acetone, ether.[3]Soluble in water, methanol, acetone, dioxane; insoluble in benzene.Soluble in water, ethanol, dioxane, acetone; insoluble in benzene.
Appearance White crystalline powder[3]White crystalline powderWhite or nearly white crystalline powder or granules[4]

Stereospecific Synthesis and Resolution

The production of enantiomerically pure this compound is crucial for its application in pharmaceuticals and as a chiral building block.[5] While the industrial synthesis of malic acid typically yields a racemic mixture of DL-malic acid through the hydration of maleic anhydride, several methods exist for obtaining the pure D-enantiomer.[2][6]

Enzymatic Synthesis

One of the most efficient methods for producing this compound is through the enzymatic conversion of maleic acid. This process utilizes the stereospecificity of certain microbial enzymes. For instance, resting cells of the yeast Ustilago sphaerogena have been shown to convert maleic acid to this compound with a high optical purity of 97.3% enantiomeric excess (e.e.). This biotransformation is advantageous as it directly yields the desired enantiomer.

Chemical Resolution of DL-Malic Acid

Another common approach is the resolution of the racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent. For example, D,L-malic acid can be resolved using optically active 2-aminobutanol. The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent acidification of the separated diastereomer yields the enantiomerically pure D- or L-malic acid.[7]

Role in Asymmetric Synthesis

This compound serves as a valuable chiral pool starting material and a chiral auxiliary in asymmetric synthesis, a critical process in the development of stereochemically pure pharmaceuticals.[5]

  • Chiral Building Block: The inherent chirality of this compound can be directly incorporated into the carbon skeleton of a target molecule. This approach simplifies synthetic routes and enhances the yield of the desired enantiomer.[5]

  • Chiral Auxiliary: this compound can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the this compound auxiliary is cleaved, yielding the enantiomerically enriched product.[5]

Diagram 1: this compound as a Chiral Auxiliary.

Stereospecific Biochemical Interactions and Metabolism

The stereochemistry of malic acid profoundly influences its interaction with biological systems. While L-malic acid is a key intermediate in the Krebs cycle, the metabolic fate and biochemical effects of this compound are distinct.

Mammalian Metabolism

In mammals, this compound is metabolized more slowly than its L-enantiomer.[8] When a racemic mixture of DL-malic acid is consumed by rats, a slightly larger amount of the D-enantiomer is excreted in the urine unmetabolized.[9] This slower metabolism is particularly relevant in infants, where an accumulation of this compound can potentially lead to acidosis.[8]

Interaction with Enzymes and Transporters

This compound can act as a competitive inhibitor of L-malic acid transport across cell membranes.[1][10] Studies on the yeast Hansenula anomala have shown that this compound competitively inhibits the transport of succinic acid, suggesting that both enantiomers of malic acid utilize the same dicarboxylate transport system.[10]

The interaction of this compound with malate (B86768) dehydrogenase (MDH), a key enzyme in the Krebs cycle, is also stereospecific. While L-malic acid is the natural substrate for MDH, this compound can bind to the enzyme, particularly to its protonated form. This binding is favored at acidic pH values, in contrast to L-malic acid, which preferentially binds at alkaline pH.[11]

Krebs_Cycle_Interaction cluster_mitochondrion Mitochondrial Matrix Fumarate Fumarate L_Malate L_Malate Fumarate->L_Malate Fumarase Oxaloacetate Oxaloacetate L_Malate->Oxaloacetate L-MDH (NAD+ -> NADH) Citrate Citrate Oxaloacetate->Citrate Citrate Synthase D_Malate This compound L_MDH L-Malate Dehydrogenase (L-MDH) D_Malate->L_MDH Binds to protonated form Cytosol_L_Malate Cytosolic L-Malic Acid Transporter Dicarboxylate Transporter Cytosol_L_Malate->Transporter Cytosol_D_Malate Cytosolic This compound Cytosol_D_Malate->Transporter Competitive Inhibition Transporter->L_Malate

Diagram 2: this compound Interaction with the Krebs Cycle.
Cellular Respiration and Toxicity

While L-malic acid is a key substrate for cellular respiration, providing reducing equivalents for ATP production, the impact of this compound on this process is less direct. As a competitive inhibitor of L-malic acid transport into the mitochondria, high concentrations of this compound could potentially limit the availability of the natural substrate for the Krebs cycle.

Toxicological studies on malic acid have primarily focused on the DL-racemic mixture. These studies indicate that malic acid has low acute toxicity.[9] However, the slower metabolism of the D-enantiomer raises concerns about its potential for accumulation and adverse effects, particularly with chronic exposure or in individuals with compromised metabolic pathways.[8]

Experimental Protocols

Accurate quantification and differentiation of D- and L-malic acid are essential for quality control in the food and pharmaceutical industries, as well as for research purposes.

HPLC Method for Enantiomeric Separation

A common method for separating and quantifying D- and L-malic acid is through reversed-phase high-performance liquid chromatography (RP-HPLC) after pre-column derivatization with a chiral reagent.

Protocol:

  • Derivatization:

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Kromasil, 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.01 M KH₂PO₄) containing an ion-pairing agent (e.g., 20 mM sodium 1-heptanesulfonate), with the pH adjusted to approximately 2.8.[1]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 225 nm.[1]

    • Column Temperature: 30°C.[1]

This method allows for the baseline separation of the diastereomeric derivatives, enabling accurate quantification of both D- and L-malic acid.

HPLC_Workflow Sample Sample containing DL-Malic Acid Derivatization Pre-column Derivatization with (R)-NEA Sample->Derivatization HPLC RP-HPLC System (C18 Column) Derivatization->HPLC Separation Separation of Diastereomers HPLC->Separation Detection UV Detection (225 nm) Separation->Detection Quantification Quantification of D- and L-Malic Acid Detection->Quantification

Diagram 3: HPLC Workflow for Malic Acid Enantiomer Analysis.
Enzymatic Assay for this compound

An alternative, highly specific method for the determination of this compound utilizes the enzyme D-malate dehydrogenase (D-MDH).

Principle: D-malate dehydrogenase catalyzes the oxidation of this compound to oxaloacetate, with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the concentration of this compound in the sample.

Protocol:

  • Reagents:

    • Buffer solution (e.g., HEPES, pH 9.0).

    • Nicotinamide adenine (B156593) dinucleotide (NAD⁺) solution.

    • D-malate dehydrogenase (D-MDH) enzyme solution.

  • Procedure:

    • Prepare a reaction mixture containing the buffer and NAD⁺ solution.

    • Add the sample containing this compound.

    • Initiate the reaction by adding the D-MDH solution.

    • Monitor the increase in absorbance at 340 nm until the reaction is complete.

    • Calculate the concentration of this compound based on the change in absorbance and the molar extinction coefficient of NADH.

Conclusion

This compound, while structurally similar to its L-enantiomer, possesses a unique set of stereospecific properties that dictate its synthesis, analytical determination, and biological interactions. For researchers and professionals in drug development, understanding these nuances is paramount. Its utility as a chiral building block in asymmetric synthesis offers a powerful tool for creating stereochemically pure pharmaceuticals. However, its slower metabolism and potential for competitive inhibition of L-malic acid transport highlight the need for careful consideration of its stereoisomeric purity in any pharmaceutical or nutraceutical formulation. Further research into the specific metabolic pathways and toxicological profile of this compound in mammals will be crucial for fully elucidating its role and ensuring its safe and effective application.

References

The Biological Role of D-Malic Acid in Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While L-malic acid is a ubiquitous intermediate in the central metabolism of most living organisms, its stereoisomer, D-malic acid, is less common in nature. However, a growing body of research reveals that this compound plays a significant, albeit more specialized, role in the microbial world. Certain microorganisms possess the enzymatic machinery to utilize this compound as a carbon and energy source, and in some cases, produce it. This technical guide provides an in-depth exploration of the biological role of this compound in microorganisms, focusing on its metabolic pathways, the enzymes involved, and the physiological implications for the organisms that metabolize it.

This compound Metabolism in Microorganisms

The primary metabolic pathway for this compound utilization in microorganisms involves its conversion to pyruvate (B1213749), a central metabolite that can enter various anabolic and catabolic pathways. This conversion is catalyzed by the key enzyme, D-malate dehydrogenase (decarboxylating).

Key Enzyme: D-Malate Dehydrogenase (decarboxylating)
  • Enzyme Commission (EC) Number: 1.1.1.83[1]

  • Reaction: D-malate + NAD⁺ → Pyruvate + CO₂ + NADH + H⁺[1]

  • Cofactor: NAD⁺[1]

  • Function: This enzyme catalyzes the NAD⁺-dependent oxidative decarboxylation of this compound to pyruvate and carbon dioxide, with the concomitant reduction of NAD⁺ to NADH.

Metabolic Pathway and Integration with Central Metabolism

The pyruvate generated from this compound metabolism is a critical node in cellular metabolism, linking this pathway to:

  • Tricarboxylic Acid (TCA) Cycle: Pyruvate can be converted to acetyl-CoA by the pyruvate dehydrogenase complex, which then enters the TCA cycle for energy production.

  • Gluconeogenesis: Pyruvate can be a substrate for the synthesis of glucose and other essential biomass precursors.[2]

  • Amino Acid Biosynthesis: Pyruvate is a precursor for the synthesis of several amino acids, including alanine, valine, and leucine.

D_Malic_Acid_Metabolism cluster_extracellular Extracellular D-Malic_Acid_ext This compound D-Malic_Acid_int D-Malic_Acid_int D-Malic_Acid_ext->D-Malic_Acid_int Dicarboxylate Transporter

Microorganisms Utilizing this compound

Several microorganisms have been identified that can utilize this compound as a sole carbon source. These are primarily bacteria, with some yeasts also showing this capability.

MicroorganismPhylum/ClassReference
Pseudomonas putidaGammaproteobacteria[3]
Pseudomonas fluorescensGammaproteobacteria[3][4]
Pseudomonas aeruginosaGammaproteobacteria[3]
Klebsiella aerogenesGammaproteobacteria[3]
Arthrobacter sp. MCI2612Actinomycetota[5]
Hansenula anomala (yeast)Ascomycota[6]

Quantitative Data

Enzyme Kinetics of D-Malate Dehydrogenase (decarboxylating) from Pseudomonas fluorescens
ParameterValueReference
Km for D-malate0.3 mM[7]
Km for NAD⁺0.08 mM[7]
Optimal pH8.1 - 8.8[7]
Specific Activity4-5 U/mg[7]
Microbial Growth on this compound

While specific growth rates and biomass yields on this compound are not extensively reported in the literature, studies have demonstrated that microorganisms like Pseudomonas species can be effectively cultivated using this compound as the sole carbon source.[3][8] The ability of these organisms to thrive on this substrate indicates an efficient transport and metabolic pathway. For instance, in Hansenula anomala, a dicarboxylate transport system is induced by growth on DL-malic acid, which also transports this compound.[6][9]

Signaling and Regulatory Roles

The role of this compound as a signaling molecule in microorganisms is an emerging area of research with limited current data. However, studies on its stereoisomer, L-malic acid, provide intriguing possibilities. L-malic acid has been identified as a signaling molecule in the DNA damage response (DDR) in Bacillus subtilis.[10] In this bacterium, L-malic acid, the product of fumarase, is required for the DDR and affects the levels and localization of the DDR protein RecN.[3][10] It is plausible that this compound could have similar, yet-to-be-discovered signaling roles in the microorganisms that specifically metabolize it. Further research is needed to investigate the potential of this compound to act as a signaling molecule in processes such as quorum sensing, biofilm formation, or inter-species communication.

Experimental Protocols

D-Malate Dehydrogenase (decarboxylating) Activity Assay

This protocol is adapted from the method described for the enzymatic determination of this compound.

Principle: The activity of D-malate dehydrogenase (decarboxylating) is determined by monitoring the rate of NADH formation, which is measured by the increase in absorbance at 340 nm.

Reagents:

  • HEPES buffer (1 M, pH 9.0)

  • NAD⁺ solution (approx. 210 mg lyophilized NAD⁺)

  • This compound solution (substrate)

  • Cell-free extract or purified enzyme solution

  • Double-distilled water

Procedure:

  • Reaction Mixture Preparation: In a 1 cm path length cuvette, prepare the reaction mixture as follows:

    • 1.00 mL HEPES buffer

    • 0.10 mL NAD⁺ solution

    • 1.70 mL Double-distilled water

    • 0.10 mL this compound solution

  • Blank Measurement: Prepare a blank cuvette containing all components except the enzyme solution (replace with buffer).

  • Initiation of Reaction: Add 0.05 mL of the cell-free extract or purified enzyme solution to the sample cuvette and mix immediately.

  • Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm for approximately 5-10 minutes at a constant temperature (e.g., 25°C).

  • Calculation of Activity: Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reaction Mixture (Buffer, NAD⁺, this compound) Mix Add Enzyme to Reaction Mixture Reagents->Mix Sample Prepare Cell-Free Extract or Purified Enzyme Sample->Mix Measure Monitor Absorbance at 340 nm Mix->Measure Calculate Calculate ΔA₃₄₀/min Measure->Calculate Activity Determine Enzyme Activity Calculate->Activity

Generalized Protocol for Purification of D-Malate Dehydrogenase from Pseudomonas fluorescens

This protocol is a generalized procedure based on the methods described in the literature for the purification of D-malic enzyme.[4]

1. Cell Culture and Harvest:

  • Grow Pseudomonas fluorescens in a minimal medium containing this compound as the sole carbon source until the late exponential phase.

  • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

2. Cell Lysis and Crude Extract Preparation:

  • Resuspend the cell pellet in the lysis buffer containing protease inhibitors.

  • Disrupt the cells using methods such as sonication or French press.

  • Centrifuge the lysate at high speed to remove cell debris and obtain the crude cell-free extract.

3. Ammonium (B1175870) Sulfate (B86663) Precipitation:

  • Perform a fractional precipitation of the crude extract with ammonium sulfate to enrich for D-malate dehydrogenase. The enzyme is expected to precipitate at a specific saturation range.

  • Collect the precipitate by centrifugation and redissolve it in a minimal volume of buffer.

4. Chromatographic Purification:

  • Ion-Exchange Chromatography: Apply the redissolved protein fraction to an anion-exchange column (e.g., DEAE-Sepharose) and elute with a salt gradient (e.g., NaCl).

  • Gel Filtration Chromatography: Further purify the active fractions from the ion-exchange step using a gel filtration column (e.g., Sephacryl S-200) to separate proteins based on size.

  • Affinity Chromatography (Optional): For higher purity, an affinity chromatography step using a ligand that specifically binds to dehydrogenases (e.g., Cibacron Blue) can be employed.

5. Purity Analysis:

  • Assess the purity of the final enzyme preparation at each step using SDS-PAGE.

  • Determine the specific activity of the purified enzyme.

Purification_Workflow Start Cell Culture & Harvest Lysis Cell Lysis & Crude Extract Start->Lysis Precipitation Ammonium Sulfate Precipitation Lysis->Precipitation Ion_Exchange Ion-Exchange Chromatography Precipitation->Ion_Exchange Gel_Filtration Gel Filtration Chromatography Ion_Exchange->Gel_Filtration Affinity Affinity Chromatography (Optional) Gel_Filtration->Affinity Analysis Purity & Activity Analysis Affinity->Analysis

Conclusion and Future Directions

The biological role of this compound in microorganisms, while not as universally central as that of its L-isomer, is a fascinating area of microbial metabolism. The ability of certain microorganisms to utilize this compound as a sole carbon source highlights their metabolic versatility. The key enzyme, D-malate dehydrogenase (decarboxylating), provides a direct link to the central metabolic pathway of pyruvate.

Future research should focus on several key areas:

  • Quantitative Growth Studies: Detailed analysis of the growth kinetics of various microorganisms on this compound to better understand its efficiency as a carbon source.

  • Genetic Regulation: Elucidation of the genes and regulatory networks that control the expression of D-malate dehydrogenase and associated transport proteins.

  • Signaling Functions: Investigation into the potential role of this compound as a signaling molecule in microbial communication and other cellular processes.

  • Biotechnological Applications: Exploring the potential of this compound and the enzymes that metabolize it in various biotechnological and industrial applications.

This technical guide provides a comprehensive overview of the current understanding of the biological role of this compound in microorganisms. It is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, biochemistry, and drug development, stimulating further investigation into this intriguing area of microbial metabolism.

References

A Deep Dive into the Stereochemistry of D- and L-Malic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Malic acid, a dicarboxylic acid naturally present in various fruits, plays a central role in biochemistry and is widely utilized in the food, pharmaceutical, and chemical industries.[1][2] Its molecular structure possesses a chiral center, giving rise to two stereoisomeric forms: D-malic acid and L-malic acid. This technical guide provides an in-depth exploration of the stereochemistry of these enantiomers, tailored for researchers, scientists, and drug development professionals. The document will cover their distinct physicochemical properties, biological significance, and the analytical techniques employed for their separation and characterization.

Stereochemistry and Physicochemical Properties

The spatial arrangement of the hydroxyl group on the chiral carbon atom dictates the D- or L-configuration of malic acid, leading to distinct optical activities and other physical properties. L-malic acid is the naturally occurring isomer, while the synthetic variant is typically a racemic mixture of both D- and L-forms, known as DL-malic acid.[1][3]

G cluster_L L-Malic Acid (S)-(-)-2-Hydroxybutanedioic acid cluster_D This compound (R)-(+)-2-Hydroxybutanedioic acid l_cooh1 COOH l_c C d_c C l_h H l_oh OH l_ch2 CH₂ l_cooh2 COOH d_cooh1 COOH d_h H d_oh OH d_ch2 CH₂ d_cooh2 COOH mirror Mirror Plane

A comprehensive summary of the key physicochemical properties of this compound, L-malic acid, and the racemic DL-malic acid is presented in Table 1.

PropertyThis compoundL-Malic AcidDL-Malic Acid
Synonyms (R)-(+)-hydroxybutanedioic acid(S)-(-)-hydroxybutanedioic acid, Apple acid(±)-Malic acid, 2-Hydroxysuccinic acid
CAS Number 636-61-397-67-66915-15-7
Molecular Formula C₄H₆O₅C₄H₆O₅C₄H₆O₅
Molecular Weight 134.09 g/mol 134.09 g/mol 134.09 g/mol
Melting Point 98-102 °C[4]99-101 °C[5]131-133 °C[6]
Specific Rotation ([α]D) +2.92°[3]-2.3° (c=8.5, H₂O)[3]
pKa₁ ~3.403.40[5]3.40[1]
pKa₂ ~5.055.05[5]5.20[1]
Density 1.595 g/cm³[3]1.595 g/cm³[3]1.601 g/cm³[3]
Solubility in Water (20°C) Soluble[3]36.3 g/100g [7]55.8 g/100g [6]
Solubility in Ethanol (20°C) Soluble[4]45.53 g/100g [6]45.53 g/100g [6]
Solubility in Acetone (20°C) Soluble[4]17.75 g/100g [6]17.75 g/100g [6]
Solubility in Diethyl Ether (20°C) Soluble[4]0.84 g/100g [6]0.84 g/100g [6]
Solubility in Benzene Insoluble[3]Insoluble[3]Insoluble[6]

Biological Significance and Signaling Pathways

The biological roles of the two enantiomers of malic acid are distinctly different. L-malic acid is a crucial intermediate in several metabolic pathways, most notably the citric acid (TCA) cycle and gluconeogenesis.[1][8] In the TCA cycle, L-malate is formed from fumarate (B1241708) and is subsequently oxidized to oxaloacetate.[1] Beyond its metabolic functions, L-malic acid is emerging as a multifunctional signaling molecule involved in energy metabolism, redox balance, and cellular signaling.[9]

This compound, in contrast, is not typically found in higher organisms and its biological role is less defined.[3] However, it can be produced by some microorganisms and is used in certain industrial and pharmaceutical applications.[3][10]

G cluster_TCA Mitochondrion (TCA Cycle) cluster_Gluco Cytosol (Gluconeogenesis) cluster_Signal Cellular Signaling Fumarate Fumarate L_Malate L_Malate Fumarate->L_Malate Fumarase Oxaloacetate Oxaloacetate L_Malate->Oxaloacetate Malate Dehydrogenase L_Malate_cyto L-Malate L_Malate->L_Malate_cyto Malate Transporter Citrate Citrate Oxaloacetate->Citrate Oxaloacetate_cyto Oxaloacetate L_Malate_cyto->Oxaloacetate_cyto Malate Dehydrogenase L_Malate_signal L-Malate L_Malate_cyto->L_Malate_signal PEP Phosphoenolpyruvate Oxaloacetate_cyto->PEP PEPCK Glucose Glucose PEP->Glucose Multi-step process Energy_Metabolism Energy Metabolism (ATP Production) Redox_Balance Redox Balance (NADH/NAD+ Ratio) Gene_Expression Gene Expression

Synthesis and Resolution of Enantiomers

Synthesis of L-Malic Acid

Enantiomerically pure L-malic acid is primarily produced through the enzymatic hydration of fumaric acid using the enzyme fumarase.[2][11] This biocatalytic process is highly stereospecific and is the preferred method for industrial production of L-malic acid.[11]

Synthesis of this compound

This compound can be synthesized from maleic acid by certain microorganisms, such as Ustilago sphaerogena, which possess the enzyme maleate (B1232345) hydratase that stereospecifically hydrates maleic acid to this compound.[10] Chemical synthesis routes, for instance from L-aspartic acid, have also been developed.[12]

Chiral Resolution of DL-Malic Acid

The racemic mixture of DL-malic acid, typically produced by the hydration of maleic anhydride, can be separated into its constituent enantiomers through chiral resolution.[1][3] This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine, followed by fractional crystallization.[13]

Experimental Protocols

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the separation of D- and L-malic acid after pre-column derivatization.[14][15]

Materials:

  • DL-malic acid standard

  • L-malic acid sample

  • (R)-1-(1-naphthyl)ethylamine ((R)-NEA)

  • 1-Hydroxybenzotriazole (HOBT)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • Acetonitrile (B52724) (HPLC grade)

  • Potassium dihydrogen phosphate (B84403)

  • Sodium heptanesulfonate

  • Phosphoric acid

  • Kromasil C18 column (or equivalent)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a 0.01 mol/L potassium dihydrogen phosphate solution containing 20 mmol/L sodium heptanesulfonate. Adjust the pH to 2.80 with phosphoric acid. The mobile phase consists of acetonitrile and this buffer at a ratio of 45:55 (v/v).[16]

  • Derivatization Reagent Preparation: Prepare a 10 mg/mL solution of (R)-NEA in acetonitrile.

  • Sample and Standard Preparation:

    • Prepare a standard solution of DL-malic acid in water.

    • Prepare the L-malic acid sample solution in water.

  • Derivatization Procedure:

    • To 100 µL of the malic acid solution, add 200 µL of HOBT solution and vortex.

    • Add 200 µL of EDC-HCl solution and vortex.

    • Add 100 µL of the (R)-NEA solution and vortex.

    • Incubate the mixture at 40°C for 2 hours.[15]

  • HPLC Analysis:

    • Set the column temperature to 30°C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to 225 nm.[16]

    • Inject the derivatized standard and sample solutions into the HPLC system.

    • The D- and L-malic acid derivatives will be separated, allowing for their quantification.

G Sample Malic Acid Sample (D/L Mixture) Derivatization Pre-column Derivatization with Chiral Reagent ((R)-NEA) Sample->Derivatization HPLC Reversed-Phase HPLC (C18 Column) Derivatization->HPLC Detection UV Detection (225 nm) HPLC->Detection Quantification Quantification of D- and L-Malic Acid Detection->Quantification

Determination of Optical Rotation by Polarimetry

This protocol outlines the general procedure for measuring the optical rotation of a malic acid solution using a polarimeter.[17][18]

Materials:

  • Malic acid sample (D- or L-enantiomer)

  • Solvent (e.g., water, acetone)

  • Volumetric flask

  • Polarimeter

  • Polarimeter sample cell (e.g., 1 dm path length)

Procedure:

  • Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically using a blank solvent-filled cell to set the zero point.

  • Sample Preparation:

    • Accurately weigh a known amount of the malic acid sample.

    • Dissolve the sample in a known volume of the chosen solvent in a volumetric flask to achieve a precise concentration (c), typically expressed in g/100 mL.[19]

  • Measurement:

    • Rinse the polarimeter cell with the prepared sample solution and then fill it, ensuring no air bubbles are present.

    • Place the filled cell in the polarimeter.

    • Measure the observed rotation (α) of the solution. The instrument will display the angle by which the plane of polarized light is rotated.[17]

  • Calculation of Specific Rotation:

    • Calculate the specific rotation ([α]D) using the following formula: [α]D = α / (l × c) Where:

      • α is the observed rotation in degrees.

      • l is the path length of the sample cell in decimeters (dm).

      • c is the concentration of the sample in g/mL.[17]

    • The subscript 'D' refers to the sodium D-line (589 nm), the standard wavelength of light used for this measurement.

Applications in Drug Development and Research

The distinct stereochemistry of D- and L-malic acid is of significant interest in drug development and research. L-malic acid, being a natural component of human metabolism, is often preferred in pharmaceutical formulations and as a food additive.[2] this compound, on the other hand, can serve as a chiral building block in the asymmetric synthesis of complex chiral molecules, a critical aspect in the development of stereochemically pure drugs where a specific enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.

A thorough understanding of the stereochemical differences between D- and L-malic acid is paramount for their effective application in research, drug development, and various industries. Their distinct physicochemical properties, biological roles, and methods of synthesis and analysis underscore the importance of chirality in the molecular world. This guide provides a comprehensive technical overview to aid researchers in their exploration and utilization of these versatile chiral molecules.

References

Solubility Profile of D-Malic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the solubility of D-Malic acid in various solvents, catering to researchers, scientists, and professionals in drug development. The following sections detail quantitative solubility data, experimental protocols for solubility determination, and a logical workflow for solvent selection.

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its application in various fields, including pharmaceuticals, food science, and chemical synthesis. The following tables summarize the available quantitative solubility data in a range of common solvents. Data for both the D-enantiomer and the racemic DL-mixture are presented, as the latter is frequently used in solubility studies.

Table 1: Solubility of D-(+)-Malic Acid

SolventTemperature (°C)Solubility
Water20364 mg/mL[1]
WaterNot Specified37.5 mg/mL (Sonication recommended)[2]
EthanolNot Specified37.5 mg/mL (Sonication recommended)[2]
DMSONot Specified60 mg/mL (Sonication recommended)[2]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% SalineNot Specified2 mg/mL (Sonication recommended)[2]

Table 2: Solubility of DL-Malic Acid

SolventTemperature (°C)Solubility
Water2055.8 g/100 g[3]
Water20646.6 g/L[4]
Water25592,000 mg/L[3]
Ethanol (95%)2045.53 g/100 g[3]
Methanol2082.70 g/100 g[3]
Acetone2017-75 g/100 g[3]
Diethyl Ether200.84 g/100 g[3]
Dioxane2022.70 g/100 g[3]
Ethanol25Freely soluble[2]
Water25Very soluble[2]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The most common methods cited in the literature for determining the solubility of malic acid are the static analytical (or equilibrium) method, followed by a quantitative analysis of the saturated solution. Below are detailed methodologies for two common analytical finishes: the gravimetric method and acid-base titration.

Isothermal Equilibrium Method

This is the foundational method for preparing a saturated solution at a specific temperature.

Apparatus:

  • Jacketed glass vessel or flask

  • Thermostatic water bath with temperature control (±0.1°C)

  • Magnetic stirrer and stir bars

  • Calibrated thermometer

  • Syringe with a filter (e.g., 0.45 µm PTFE or nylon)

Procedure:

  • An excess amount of this compound is added to a known volume or mass of the chosen solvent in the jacketed glass vessel.

  • The vessel is sealed to prevent solvent evaporation.

  • The temperature of the circulating fluid in the jacket is set and maintained at the desired experimental temperature using the thermostatic water bath.

  • The suspension is continuously agitated using a magnetic stirrer to facilitate the dissolution process and reach equilibrium. The stirring should be vigorous enough to keep the solid suspended but not so fast as to cause significant splashing.

  • The solution is allowed to equilibrate for a sufficient period. This time can vary depending on the solvent and temperature and should be determined by preliminary experiments (e.g., by taking measurements at different time points until the concentration of the solute remains constant). A typical equilibration time is 24-48 hours.

  • Once equilibrium is reached, the stirring is stopped, and the excess solid is allowed to settle for a period (e.g., 2-4 hours) while maintaining the temperature.

  • A sample of the clear supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe (to the experimental temperature) fitted with a filter to prevent any undissolved solid particles from being collected.

  • The collected sample is then analyzed using one of the methods described below to determine the concentration of this compound.

Analytical Methods for Concentration Determination

This method determines the mass of the solute in a known mass or volume of the solvent by evaporating the solvent.

Apparatus:

  • Analytical balance (±0.0001 g)

  • Evaporating dish or beaker

  • Oven with temperature control

  • Desiccator

Procedure:

  • A clean and dry evaporating dish is accurately weighed on an analytical balance.

  • A known mass or volume of the filtered saturated solution (obtained from the isothermal equilibrium method) is transferred to the pre-weighed evaporating dish. The dish and its contents are then weighed again to determine the exact mass of the solution.

  • The solvent is evaporated from the solution by placing the evaporating dish in an oven at a temperature sufficient to remove the solvent without decomposing the this compound (e.g., 60-80°C).

  • After the solvent has completely evaporated, the dish containing the dry this compound residue is placed in a desiccator to cool to room temperature.

  • The cooled dish with the residue is weighed on the analytical balance.

  • The process of drying, cooling, and weighing is repeated until a constant mass is obtained.

  • The mass of the dissolved this compound is the final constant mass of the dish and residue minus the initial mass of the empty dish. The solubility can then be calculated and expressed in various units (e.g., g/100 g solvent, g/100 mL solvent).

This method determines the concentration of the acidic this compound by titrating it with a standardized basic solution.

Apparatus:

  • Burette (calibrated)

  • Pipettes

  • Erlenmeyer flasks

  • pH meter or a suitable colorimetric indicator (e.g., phenolphthalein)

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

  • A known volume of the filtered saturated solution is accurately transferred to an Erlenmeyer flask using a pipette.

  • The sample is diluted with a suitable amount of distilled or deionized water to ensure the electrode of the pH meter is properly immersed.

  • A few drops of a colorimetric indicator are added, or a calibrated pH meter electrode is placed into the solution.

  • The standardized NaOH solution is added dropwise from the burette while the solution is continuously stirred.

  • The titration is continued until the endpoint is reached. If using an indicator, this is observed as a persistent color change. If using a pH meter, the endpoint is the point of inflection on the titration curve.

  • The volume of the NaOH solution used to reach the endpoint is recorded.

  • The concentration of this compound in the saturated solution is calculated based on the stoichiometry of the acid-base reaction (1 mole of this compound reacts with 2 moles of NaOH).

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in many research and development processes. The following diagram illustrates a logical workflow for choosing a suitable solvent for this compound based on solubility requirements.

Solvent_Selection_Workflow start Define Solubility Requirements solvent_class Consider Solvent Classes (e.g., Protic, Aprotic, Polar, Non-polar) start->solvent_class data_review Review Existing Solubility Data solvent_class->data_review exp_determination Experimental Solubility Determination Needed? data_review->exp_determination run_exp Perform Solubility Screening exp_determination->run_exp Yes select_solvent Select Optimal Solvent(s) exp_determination->select_solvent No analyze_results Analyze Experimental Results run_exp->analyze_results analyze_results->select_solvent end Final Solvent Choice select_solvent->end

Caption: A logical workflow for this compound solvent selection.

References

A Technical Guide to the Synthesis of D-Malic Acid from Maleic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of D-malic acid, a valuable chiral building block in the pharmaceutical and chemical industries, starting from the readily available feedstock, maleic anhydride (B1165640). The synthesis is a two-step process involving the initial non-stereoselective hydration of maleic anhydride to produce a racemic mixture of DL-malic acid, followed by a high-yield, enantioselective microbial resolution to isolate the desired D-enantiomer.

Overview of the Synthesis Pathway

The conversion of maleic anhydride to this compound is achieved through a chemo-biological approach. The first stage involves the chemical hydration of the anhydride to yield racemic DL-malic acid. The subsequent and critical step is the chiral resolution of this racemic mixture, where microorganisms that selectively metabolize L-malic acid are employed, leaving the desired this compound in the medium for recovery and purification.

D-Malic_Acid_Synthesis_Workflow cluster_0 Step 1: Chemical Synthesis cluster_1 Step 2: Microbial Resolution cluster_2 Step 3: Purification MaleicAnhydride Maleic Anhydride DL_MalicAcid Racemic DL-Malic Acid MaleicAnhydride->DL_MalicAcid Hydration D_MalicAcid_Broth This compound in Fermentation Broth DL_MalicAcid->D_MalicAcid_Broth Selective L-Malic Acid Consumption by Microorganism Purified_D_MalicAcid High-Purity this compound D_MalicAcid_Broth->Purified_D_MalicAcid Separation and Purification

Figure 1: Overall workflow for the synthesis of this compound from maleic anhydride.

Step 1: Hydration of Maleic Anhydride to DL-Malic Acid

The initial step is the hydrolysis of maleic anhydride to maleic acid, which is then hydrated to form a racemic mixture of D- and L-malic acid.[1] This reaction is typically carried out at elevated temperatures and pressures.[2] The presence of certain metal ions can catalyze the hydration reaction, increasing the yield of malic acid.[3]

Experimental Protocol: Catalytic Hydration of Maleic Anhydride

This protocol is based on the catalytic hydration method described in U.S. Patent 5,210,295.[3]

  • Preparation of Reactant Solutions:

    • Prepare a solution of maleic acid by dissolving 15 g of maleic anhydride in 30 g of water.

    • Prepare a second solution by dissolving 15.007 g of disodium (B8443419) maleate (B1232345) in 30.004 g of water.

  • Reaction Setup:

    • Combine the two solutions in a high-pressure autoclave. The molar ratio of sodium ions to total maleic acid should be in the range of 0.2 to 0.5 for optimal catalytic activity.[3]

    • Alternatively, calcium ions can be used as a catalyst, with a preferred molar ratio of calcium ions to acid in the range of 0.1 to 0.25.[3]

  • Reaction Conditions:

    • Seal the autoclave and heat the reaction mixture to a temperature between 160°C and 250°C, with a preferred range of 180°C to 220°C.[3]

    • The reaction is carried out under autogenous pressure for at least 2 hours.[3]

  • Product Recovery:

    • After the reaction is complete, cool the autoclave to room temperature.

    • The resulting aqueous solution contains DL-malic acid, along with some unreacted maleic acid and fumaric acid as a byproduct.

Quantitative Data for Hydration of Maleic Anhydride

ParameterValueReference
Starting MaterialMaleic Anhydride[3]
SolventWater[3]
CatalystSodium or Calcium Ions[3]
Molar Ratio (Na+:Maleic Acid)0.2 - 0.5[3]
Molar Ratio (Ca2+:Maleic Acid)0.1 - 0.25[3]
Temperature160°C - 250°C[3]
PressureAutogenous[3]
Reaction Time≥ 2 hours[3]

digraph "Hydration_of_Maleic_Anhydride" {
graph [splines=ortho];
node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

MaleicAnhydride [label="Maleic Anhydride"]; Water [label="Water (H₂O)"]; DL_MalicAcid [label="DL-Malic Acid"]; HeatPressure [label="Heat (160-250°C)\nPressure", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#EA4335"]; Catalyst [label="Catalyst\n(Na⁺ or Ca²⁺ ions)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#34A853"];

{rank=same; MaleicAnhydride; Water;}

MaleicAnhydride -> DL_MalicAcid; Water -> DL_MalicAcid; HeatPressure -> DL_MalicAcid; Catalyst -> DL_MalicAcid; }

Figure 2: Reaction scheme for the hydration of maleic anhydride to DL-malic acid.

Step 2: Microbial Resolution of DL-Malic Acid

The key to obtaining enantiomerically pure this compound lies in the selective removal of the L-enantiomer from the racemic mixture. This is effectively achieved through microbial resolution, where specific microorganisms are used that can assimilate L-malic acid as a carbon and energy source while leaving this compound untouched.[4][5] Preferred microorganisms for this purpose include bacteria such as Pseudomonas putida and Acinetobacter calcoaceticus.[4][5]

Experimental Protocol: Microbial Resolution using Pseudomonas putida

This protocol is derived from the method described in patent WO 1991/002808 A1.[4]

  • Microorganism and Culture Medium:

    • Use a strain of Pseudomonas putida capable of assimilating L-malic acid but not this compound.

    • Prepare a suitable culture medium. A minimal salts medium is often sufficient, as these bacteria can utilize L-malic acid as the sole carbon source.[4] The medium should contain essential minerals and a nitrogen source.

  • Fermentation/Resolution Process:

    • Inoculate the sterile culture medium with a pre-culture of Pseudomonas putida.

    • Add the racemic DL-malic acid solution to the culture. It is important to control the concentration of this compound, as high concentrations can inhibit the microorganism. The concentration of this compound should ideally be kept below 2.5% (w/v).[4]

    • Maintain the pH of the culture between 4.5 and 9.0. As the L-malic acid is consumed, the pH will tend to rise. It is necessary to add an acid (e.g., sulfuric acid) to maintain the desired pH range.[4]

    • The fermentation is carried out with aeration at a suitable temperature for the growth of the microorganism (typically 25-37°C).

    • Monitor the consumption of L-malic acid using analytical techniques such as HPLC with a chiral column.

    • The process is complete when substantially all of the L-malic acid has been consumed.

  • Recovery of this compound:

    • Once the resolution is complete, separate the bacterial cells from the fermentation broth by centrifugation or filtration.

    • The resulting supernatant is an aqueous solution of this compound, which can then be purified.

Quantitative Data for Microbial Resolution of DL-Malic Acid

ParameterValueReference
MicroorganismPseudomonas putida, Acinetobacter calcoaceticus[4][5]
SubstrateRacemic DL-Malic Acid[4]
This compound Concentration< 2.5% (w/v) (to avoid inhibition)[4]
pH4.5 - 9.0[4]
Enantiomeric Excess of this compound≥ 90%[4]

digraph "Microbial_Resolution" {
graph [splines=ortho];
node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

DL_MalicAcid [label="DL-Malic Acid Solution"]; Microorganism [label="Pseudomonas putida or\nAcinetobacter calcoaceticus", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#4285F4"]; L_MalicAcid_Consumed [label="L-Malic Acid\n(Consumed by microorganism)"]; D_MalicAcid_Remaining [label="this compound\n(Remains in broth)"];

DL_MalicAcid -> Microorganism; Microorganism -> L_MalicAcid_Consumed [label="Metabolized"]; Microorganism -> D_MalicAcid_Remaining [label="Not Metabolized"]; }

Figure 3: Logical relationship in the microbial resolution of DL-malic acid.

Step 3: Purification of this compound

After the microbial resolution, the fermentation broth contains this compound, residual nutrients, and metabolic byproducts. A purification process is necessary to obtain high-purity this compound.

Experimental Protocol: Purification of this compound
  • Cell Removal:

    • Centrifuge the fermentation broth at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the bacterial cells.

    • Decant the supernatant containing the this compound.

  • Decolorization and Initial Purification:

    • Treat the supernatant with activated carbon to remove colored impurities and other organic byproducts.[6]

    • Filter the solution to remove the activated carbon.

  • Ion-Exchange Chromatography:

    • Pass the decolorized solution through a column packed with a strongly basic anion-exchange resin to adsorb the this compound.[6]

    • Wash the column with deionized water to remove any unbound impurities.

    • Elute the this compound from the resin using a suitable eluent, such as a dilute solution of a strong acid (e.g., HCl or H₂SO₄).

  • Crystallization:

    • Concentrate the eluted this compound solution under reduced pressure.

    • Induce crystallization by cooling the concentrated solution.

    • Collect the this compound crystals by filtration.

    • Wash the crystals with a small amount of cold water and dry them under vacuum.

Conclusion

The synthesis of this compound from maleic anhydride is a robust and efficient process that combines a straightforward chemical hydration step with a highly selective microbial resolution. This chemo-biological approach allows for the production of high-purity this compound, a valuable chiral intermediate for the pharmaceutical and fine chemical industries. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and professionals in the field of drug development and chemical synthesis.

References

The Metabolic Crossroads of D-Malic Acid in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-malic acid, the dextrorotatory stereoisomer of malic acid, plays a fascinating and often overlooked role in bacterial metabolism. While L-malic acid is a well-known intermediate of the tricarboxylic acid (TCA) cycle, the pathways governing the synthesis and degradation of its D-enantiomer are more specialized, presenting unique enzymatic and regulatory features. The study of these pathways is not only crucial for understanding bacterial physiology and evolution but also holds significant potential for applications in biotechnology and drug development. This technical guide provides an in-depth exploration of the core metabolic pathways of this compound in bacteria, detailing the key enzymes, their kinetics, the underlying genetic regulation, and the experimental protocols used for their investigation.

Core Metabolic Pathways

Bacteria utilize two primary pathways for the metabolism of this compound: the direct oxidation pathway and the hydration of maleate (B1232345) pathway. The specific pathway employed is dependent on the bacterial species and the available carbon source.

Direct Oxidation of this compound

This pathway involves the direct conversion of this compound to pyruvate (B1213749) and CO2. The key enzyme in this process is the NAD(P)+-dependent D-malic enzyme . This enzyme catalyzes the oxidative decarboxylation of D-malate.

A prominent example of this pathway is found in Pseudomonas fluorescens. In this bacterium, an NAD-dependent D-malic enzyme is induced by the presence of exogenous D-malate[1][2]. This enzyme facilitates the entry of D-malate into the central carbon metabolism by converting it to pyruvate, which can then be utilized in the TCA cycle or for gluconeogenesis.

Hydration of Maleate

Several bacterial species, including Arthrobacter sp. and Pseudomonas pseudoalcaligenes, can produce this compound through the hydration of maleate[3][4]. This reaction is catalyzed by the enzyme maleate hydratase , which stereospecifically adds a water molecule to the double bond of maleate to form D-malate. This pathway is particularly relevant in environments where maleate, an industrial chemical, is present. The produced D-malate can then be further metabolized via the direct oxidation pathway.

Key Enzymes and Their Kinetic Properties

The efficiency and regulation of this compound metabolism are dictated by the kinetic properties of its key enzymes. A summary of these properties is presented below.

EnzymeBacterial SpeciesSubstrate(s)Km (mM)Vmax or kcatOptimal pHOptimal Temp. (°C)Cofactor(s)InhibitorsSubunit StructureMolecular Weight (kDa)Reference(s)
D-Malic Enzyme Pseudomonas fluorescensD-malate0.34-5 U/mg8.1 - 8.8-NAD+, Divalent cationsOxaloacetic acid, meso-tartaric acid, D-lactic acid, ATPTetramer (4 identical subunits)~175 (native), 34 (subunit)[1][5]
D-Malate Dehydrogenase (DmlA) Escherichia coliD-malate, L(+)-tartrate, 3-isopropylmalate----NAD(P)+---[6]
Maleate Hydratase Pseudomonas pseudoalcaligenesMaleate0.35-8.045Noned-malate (Ki=0.63 mM), d-citramalate (Ki=0.083 mM), 2,2-dimethylsuccinate (Ki=0.025 mM), Thiol reagentsDimer (2 subunits)89 (native), 57 & 24 (subunits)[4]
Maleate Hydratase Arthrobacter sp. MCI2612Maleate--8.545Fe2+, Sulfhydryl compoundsHydroxylamine, p-chloromercuribenzoate, Chelating agents--[3]

Genetic Regulation of this compound Metabolism

The expression of genes involved in this compound utilization is tightly regulated to ensure efficient carbon metabolism in response to environmental cues. Bacteria have evolved sophisticated regulatory networks, often involving operon structures, to control these pathways.

In Escherichia coli, the aerobic metabolism of D-malate is controlled by the LysR-type transcriptional regulator, DmlR . The dmlA gene, encoding D-malate dehydrogenase, is part of the dmlR-dmlA operon. DmlR acts as a transcriptional activator of dmlA expression in the presence of D-malate.

The regulation of malate (B86768) utilization in Enterococcus faecalis involves a two-component system encoded by the maeKR operon. This system senses the presence of malate and activates the expression of the maePE operon, which encodes a malate transporter (MaeP) and a malic enzyme (MaeE). This regulation is also subject to carbon catabolite repression by glucose.

G cluster_Ecoli E. coli D-Malate Operon Regulation DmlR DmlR (Regulator) dmlA dmlA (D-malate dehydrogenase) DmlR->dmlA Activates Dmalate D-Malate Dmalate->DmlR Inducer G Maleate Maleate DMalate This compound Maleate->DMalate Maleate Hydratase Pyruvate Pyruvate DMalate->Pyruvate D-Malic Enzyme AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Gluconeogenesis Gluconeogenesis Pyruvate->Gluconeogenesis AminoAcids Amino Acid Synthesis Pyruvate->AminoAcids TCA TCA Cycle AcetylCoA->TCA

References

D-Malic Acid: A Versatile Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

D-Malic acid, the (R)-enantiomer of hydroxysuccinic acid, has emerged as a valuable and versatile chiral building block in the asymmetric synthesis of a wide array of pharmaceuticals and biologically active molecules. Its readily available chiral center, coupled with its two carboxylic acid functionalities and a hydroxyl group, provides a rich platform for stereoselective transformations. This guide delves into the core properties, synthesis, and key applications of this compound, offering detailed experimental protocols and quantitative data to support its use in research and development.

Physicochemical Properties and Chiral Characteristics

This compound is a white crystalline solid with the molecular formula C₄H₆O₅ and a molecular weight of 134.09 g/mol . Its chirality arises from the stereogenic center at the C2 position, bearing a hydroxyl group. This inherent chirality is the cornerstone of its utility in transferring stereochemical information to target molecules.

PropertyValue
IUPAC Name(2R)-2-hydroxybutanedioic acid
CAS Number636-61-3
Molecular FormulaC₄H₆O₅
Molecular Weight134.09 g/mol
Melting Point98-102 °C
Specific Rotation [α]D+2.2° (c=3, H₂O)
SolubilitySoluble in water, methanol, ethanol, acetone

Synthesis of Enantiomerically Pure this compound

The procurement of enantiomerically pure this compound is crucial for its application in asymmetric synthesis. While it is less abundant in nature compared to its L-enantiomer, several methods have been established for its preparation.

Microbial Resolution of Racemic DL-Malic Acid

One of the most efficient methods for producing this compound is the kinetic resolution of a racemic mixture of DL-malic acid using microorganisms that selectively consume the L-enantiomer. Species such as Pseudomonas putida and Acinetobacter calcoaceticus have been effectively employed for this purpose.[1]

Experimental Protocol: Microbial Resolution of DL-Malic Acid using Pseudomonas putida

1. Culture Preparation:

  • Prepare a suitable culture medium for Pseudomonas putida (e.g., Luria-Bertani broth).

  • Inoculate the medium with a starter culture of Pseudomonas putida and incubate at 30°C with shaking until a sufficient cell density is reached.

2. Resolution Reaction:

  • Prepare a sterile aqueous solution of DL-malic acid (e.g., 10 g/L).

  • Adjust the pH of the solution to 7.0 with NaOH.

  • Inoculate the DL-malic acid solution with the prepared Pseudomonas putida culture.

  • Maintain the fermentation at 30°C with aeration and agitation. Monitor the consumption of L-malic acid using HPLC with a chiral column.

3. Isolation and Purification of this compound:

  • Once the L-malic acid is substantially consumed, remove the bacterial cells by centrifugation or filtration.

  • Acidify the supernatant to a low pH (e.g., pH 2) with a strong acid like HCl to precipitate any remaining proteins.

  • Further purify the this compound from the supernatant using techniques such as ion-exchange chromatography or crystallization.

Quantitative Data: This method can yield this compound with an enantiomeric excess (e.e.) of over 90%.[1] The final yield of this compound will depend on the initial concentration of the racemate and the efficiency of the microbial conversion.

Applications of this compound in Asymmetric Synthesis

This compound serves as a versatile C4 chiral building block, with each carbon atom being amenable to functionalization. This allows for the synthesis of a diverse range of chiral intermediates and final target molecules.

Synthesis of Chiral Lactones: (R)-3-Hydroxy-γ-butyrolactone

Chiral γ-butyrolactones are important structural motifs found in many natural products and pharmaceuticals. (R)-3-Hydroxy-γ-butyrolactone, a key intermediate for the synthesis of L-carnitine, can be synthesized from this compound.[2]

Experimental Protocol: Synthesis of (R)-3-Hydroxy-γ-butyrolactone from this compound

This protocol is adapted from the synthesis of the (S)-enantiomer from L-malic acid.

Step 1: Formation of (R)-3-Acetoxy-succinic anhydride (B1165640)

  • A mixture of this compound (13.4 g) and acetyl chloride (50 mL) is stirred for 3 hours.

  • The excess acetyl chloride is removed under reduced pressure.

  • The residue is dissolved in chloroform (B151607) (20 mL) and petroleum ether (100 mL) is added.

  • The mixture is stirred at low temperature to precipitate the crystalline product, (R)-3-acetoxy-succinic anhydride.[2]

Step 2: Reduction to (R)-3-Hydroxy-γ-butyrolactone

  • In a flask containing THF (200 mL), add anhydrous LiCl (2.1 g, 45 mmol), KBH₄ (2.7 g, 50 mmol), and (R)-3-acetoxy-succinic anhydride (7.9 g).

  • The reaction mixture is stirred, and the progress is monitored by TLC.

  • Upon completion, the reaction is quenched, and the product is extracted.

  • The crude product is purified by column chromatography to yield (R)-3-hydroxy-γ-butyrolactone.[2]

Quantitative Data: While specific yields for the D-enantiomer are not provided in the searched literature, the analogous synthesis of the (S)-enantiomer reports a high yield.[2] The enantiomeric purity of the final product is expected to be high, reflecting the purity of the starting this compound.

Synthesis of L-Carnitine

L-carnitine plays a crucial role in fatty acid metabolism and is used as a dietary supplement. Its synthesis can be achieved from the chiral intermediate (R)-3-hydroxy-γ-butyrolactone.

dot

Caption: Synthetic pathway from this compound to L-Carnitine.

Experimental Protocol: Synthesis of L-Carnitine from (R)-3-Hydroxy-γ-butyrolactone

  • (R)-3-Hydroxy-γ-butyrolactone is activated through a reaction with a sulfonyl chloride (e.g., mesyl chloride) to form a good leaving group.

  • The activated lactone is then treated with a base to induce ring-opening and subsequent formation of the epoxide, (R)-3,4-epoxybutyrate.

  • Finally, the epoxide is reacted with an aqueous solution of trimethylamine (B31210) to yield L-carnitine. [2]

Enantiomeric Purity Analysis by HPLC

Ensuring the enantiomeric purity of this compound and its derivatives is paramount. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase or pre-column derivatization with a chiral reagent are common methods for this analysis.

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample DL-Malic Acid Sample Derivatization Pre-column derivatization with (R)-NEA Sample->Derivatization Derivatized_Sample Diastereomeric Derivatives Derivatization->Derivatized_Sample Injection Inject into HPLC Derivatized_Sample->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (225 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration and Quantification Chromatogram->Quantification ee_Calculation Enantiomeric Excess Calculation Quantification->ee_Calculation

Caption: Workflow for HPLC analysis of this compound enantiomeric purity.

Experimental Protocol: HPLC Analysis of this compound Enantiomeric Purity [3][4][5]

1. Reagents and Solutions:

  • Derivatization Reagent: (R)-1-(1-naphthyl)ethylamine ((R)-NEA).

  • Activating Agents: 1-hydroxybenzotriazole (B26582) (HOBT) and 1-ethyl-3-(3-dimethyllaminopropyl)carbodiimide hydrochloride (EDC·HCl).

  • Mobile Phase: Acetonitrile (B52724) and 0.01 mol·L⁻¹ potassium dihydrogen phosphate (B84403) solution (containing 20 mmol·L⁻¹ sodium heptanesulfonate, adjusted to pH 2.80 with phosphoric acid) in a ratio of 45:55.

2. Sample Preparation and Derivatization:

  • Prepare a standard solution of DL-malic acid (0.1 mg/mL) in acetonitrile.

  • To 100 µL of the malic acid solution, add 200 µL of HOBT solution (1 mg/mL in acetonitrile) and 200 µL of EDC·HCl solution (1.5 mg/mL in acetonitrile). Vortex for 20 seconds after each addition.

  • Allow the mixture to stand at room temperature for 2 minutes to activate the carboxyl groups.

  • Add 20 µL of the (R)-NEA derivatization reagent solution (10 mg/mL in acetonitrile).

  • Dilute the mixture with 180 µL of acetonitrile and heat at 40°C for 2 hours.

3. HPLC Conditions:

  • Column: Kromasil C18 column.

  • Detection Wavelength: 225 nm.

  • Flow Rate: 1.0 mL·min⁻¹.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

4. Data Analysis:

  • The two diastereomeric derivatives will be separated on the chromatogram.

  • The retention times for the this compound derivative and L-malic acid derivative are approximately 26.1 min and 27.5 min, respectively.[4]

  • Calculate the enantiomeric excess (e.e.) using the peak areas of the two diastereomers.

Conclusion

This compound stands as a powerful and versatile chiral building block in the arsenal (B13267) of synthetic organic chemists. Its well-defined stereochemistry and multiple functional groups allow for the efficient and stereocontrolled synthesis of complex and valuable molecules, particularly in the pharmaceutical industry. The methodologies outlined in this guide for its synthesis, application, and analysis provide a solid foundation for researchers and drug development professionals to harness the full potential of this important chiral synthon. The continued exploration of new synthetic routes and applications of this compound is expected to further solidify its role in advancing the field of asymmetric synthesis.

References

The Discovery and History of D-Malic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Malic acid, the dextrorotatory enantiomer of malic acid, has played a pivotal role in the development of stereochemistry. Its history is intrinsically linked to the groundbreaking discovery of Walden inversion, a fundamental concept in organic reaction mechanisms. While its counterpart, L-malic acid, is abundant in nature, this compound is primarily obtained through synthetic routes, including chemical synthesis and stereospecific enzymatic processes. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies related to this compound, presenting quantitative data in structured tables and visualizing complex processes through detailed diagrams.

Introduction

Malic acid, a dicarboxylic acid with the chemical formula C₄H₆O₅, exists as two stereoisomers, L-(-)-malic acid and D-(+)-malic acid, due to a single chiral center. The L-enantiomer is a common natural product found in fruits and plays a crucial role in the citric acid cycle.[1][2] In contrast, this compound is rare in nature but holds significant importance in synthetic organic chemistry, particularly as a chiral building block and in the study of stereoisomerism.[3] This guide focuses on the discovery and history of this compound, providing a technical overview of its synthesis and resolution.

Historical Perspective: The Walden Inversion

The history of this compound is inseparable from the work of Paul Walden and his discovery of the "Walden inversion" in 1896.[4][5] Walden demonstrated that enantiomers of malic acid could be interconverted through a series of substitution reactions.[6][7] He observed that treating (-)-malic acid with phosphorus pentachloride (PCl₅) yielded (+)-chlorosuccinic acid. Subsequent reaction of (+)-chlorosuccinic acid with silver oxide (Ag₂O) in water produced (+)-malic acid, the enantiomer of the starting material.[4][7] This cycle, which could be reversed to convert (+)-malic acid back to (-)-malic acid, provided the first evidence of an inversion of configuration at a chiral center during a chemical reaction.[4][8] This phenomenon, now a cornerstone of stereochemistry, is a key feature of Sₙ2 reactions.[4][9]

Synthesis and Resolution of this compound

The preparation of enantiomerically pure this compound typically involves either the resolution of a racemic mixture of DL-malic acid or stereospecific synthesis from a chiral precursor.

Chemical Synthesis from L-Aspartic Acid

A common method for the synthesis of D-(+)-malic acid involves a stereospecific route starting from the naturally occurring amino acid, L-aspartic acid. This process involves the conversion of the amino group to a hydroxyl group with retention of configuration, followed by hydrolysis. A key intermediate in a related synthesis is chlorosuccinic acid.

Resolution of Racemic Malic Acid

Racemic DL-malic acid, which can be produced industrially by the hydration of maleic anhydride, can be resolved into its constituent enantiomers using various techniques.[1][10]

A widely used method for the resolution of racemic acids is the formation of diastereomeric salts with a chiral base.[11] For the resolution of DL-malic acid, the optically active amine R-(-)-2-aminobutanol can be employed as a resolving agent.[3] The two diastereomeric salts, R-(-)-2-aminobutanol-(-)-malate and R-(-)-2-aminobutanol-(+)-malate, exhibit different solubilities, allowing for their separation by fractional crystallization.

Enzymatic methods offer a highly specific and efficient means of resolving racemic mixtures. Certain microorganisms, such as Pseudomonas putida and Acinetobacter calcoaceticus, possess the ability to selectively assimilate L-malic acid while leaving this compound untouched.[12][13][14] This allows for the isolation of this compound from the reaction mixture with high optical purity.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

PropertyValueReference
Specific Rotation [α]D+2.92°[7]
Melting Point101°C[7]
Decomposition Point140°C[7]
Density1.595 g/cm³[7]

Table 1: Physical Properties of this compound

MethodReagents/EnzymeYieldEnantiomeric Excess (e.e.)Reference
Synthesis from L-Aspartic Acid (precursor step)L-Aspartic acid, HCl, NaNO₂86-87% (for S-(-)-chlorosuccinic acid)Not specified[6]
Resolution with R-(-)-2-aminobutanolDL-Malic acid, R-(-)-2-aminobutanol, Methanol (B129727)91% (for R(-)-aminobutanol (-)-malate salt)Not specified[3]
Enzymatic ResolutionPseudomonas putida~98%>99.8%[12][13]

Table 2: Summary of Synthesis and Resolution Methods for this compound

Experimental Protocols

Synthesis of S-(-)-Chlorosuccinic Acid from L-Aspartic Acid

This protocol describes the preparation of a key precursor to this compound.

Materials:

  • L-Aspartic acid (200 g, 1.50 mol)

  • 37% Hydrochloric acid (360 ml)

  • Demineralized water (100 ml)

  • Solid sodium nitrite (B80452) (184 g, 2.66 mol)

  • Nitrogen gas

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • In a suitable reaction vessel under a nitrogen blanket, vigorously stir a mixture of 200 g of L-aspartic acid, 360 ml of 37% HCl, and 100 ml of demineralized water.

  • Cool the mixture to -5°C.

  • Slowly add 184 g of solid sodium nitrite over approximately 2 hours, maintaining the temperature at -5°C.

  • Continue stirring at -5°C for 2.5 hours.

  • Raise the temperature to 0°C over approximately 1 hour and maintain for another hour.

  • Lower the temperature to -15°C and hold for 1.5 hours.

  • Filter the resulting solid using a Buchner funnel under vacuum and allow it to drain for approximately 0.5 hours.

  • Wash the solid with 80 ml of water at 0°C and continue to aspirate on the filter for another 1.5 hours.

  • Dry the crude product in a vacuum oven at 40°C. The resulting S-(-)-chlorosuccinic acid has a reported yield of 86-87%.[6]

Resolution of DL-Malic Acid using R-(-)-2-Aminobutanol

Materials:

  • DL-Malic acid (1,340 g)

  • R-(-)-2-aminobutan-1-ol (890 g)

  • Anhydrous methanol (1,784 ml)

Procedure:

  • Dissolve 1,340 g of DL-malic acid in 1,784 ml of anhydrous methanol at 25°C.

  • Add 890 g of R-(-)-2-aminobutan-1-ol to the solution.

  • Allow the reaction to subside and the mixture to cool to room temperature.

  • Isolate the solid R(-)-aminobutanol (-)-malate by filtration. The reported yield is 1,015 g (91% purity).[3]

  • The D(+)-malic acid can be recovered from the mother liquor.

Enzymatic Resolution of DL-Malic Acid using Pseudomonas putida (Conceptual Workflow)

Materials:

  • DL-Malic acid

  • Culture of Pseudomonas putida

  • Fermentation medium

  • pH control system

  • Centrifuge

  • Ion-exchange chromatography column

Procedure:

  • Prepare a sterile fermentation medium containing DL-malic acid as the primary carbon source.

  • Inoculate the medium with a culture of Pseudomonas putida.

  • Incubate the culture under controlled temperature and aeration. Maintain the pH of the medium, as the assimilation of L-malic acid can cause a change in acidity.

  • Monitor the consumption of L-malic acid using analytical techniques such as HPLC.

  • Once the L-malic acid is substantially consumed, harvest the cells by centrifugation.

  • The supernatant, now enriched with this compound, can be further purified.

  • Purification can be achieved by methods such as ion-exchange chromatography to isolate the this compound. The reported optical purity of the this compound obtained through this method can exceed 99.8%.[13]

Visualizations

Walden_Inversion L_Malic (-)-Malic Acid Chlorosuccinic_plus (+)-Chlorosuccinic Acid L_Malic->Chlorosuccinic_plus PCl₅ (Inversion) D_Malic (+)-Malic Acid Chlorosuccinic_plus->D_Malic Ag₂O, H₂O (Inversion) Chlorosuccinic_minus (-)-Chlorosuccinic Acid D_Malic->Chlorosuccinic_minus PCl₅ (Inversion) Chlorosuccinic_minus->L_Malic Ag₂O, H₂O (Inversion)

Caption: The Walden Cycle for the interconversion of malic acid enantiomers.

Chemical_Synthesis_Workflow cluster_synthesis Synthesis of S-(-)-Chlorosuccinic Acid L_Aspartic L-Aspartic Acid Reaction_Mix Reaction with HCl and NaNO₂ at low temperature L_Aspartic->Reaction_Mix Chlorosuccinic_crude Crude S-(-)-Chlorosuccinic Acid Reaction_Mix->Chlorosuccinic_crude Purification Washing and Drying Chlorosuccinic_crude->Purification Chlorosuccinic_pure Pure S-(-)-Chlorosuccinic Acid Purification->Chlorosuccinic_pure

Caption: Workflow for the synthesis of S-(-)-Chlorosuccinic Acid.

Resolution_Workflow cluster_resolution Resolution of DL-Malic Acid DL_Malic DL-Malic Acid Reaction React with R-(-)-2-Aminobutanol in Methanol DL_Malic->Reaction Diastereomeric_Salts Mixture of Diastereomeric Salts Reaction->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization L_Salt R(-)-aminobutanol (-)-malate (solid) Crystallization->L_Salt D_Salt_solution R(-)-aminobutanol (+)-malate (in solution) Crystallization->D_Salt_solution Acidification_L Acidification L_Salt->Acidification_L Acidification_D Acidification D_Salt_solution->Acidification_D L_Malic L-(-)-Malic Acid Acidification_L->L_Malic D_Malic D-(+)-Malic Acid Acidification_D->D_Malic

Caption: Workflow for the resolution of DL-Malic Acid via diastereomeric salt formation.

Enzymatic_Resolution_Workflow cluster_enzymatic Enzymatic Resolution of DL-Malic Acid DL_Malic_Enzymatic DL-Malic Acid Fermentation Fermentation with Pseudomonas putida DL_Malic_Enzymatic->Fermentation Mixture This compound + Biomass Fermentation->Mixture Separation Centrifugation Mixture->Separation Supernatant Supernatant (this compound) Separation->Supernatant Purification_Enzymatic Purification (e.g., Ion Exchange) Supernatant->Purification_Enzymatic D_Malic_Pure Pure D-(+)-Malic Acid Purification_Enzymatic->D_Malic_Pure

Caption: Conceptual workflow for the enzymatic resolution of DL-Malic Acid.

Conclusion

The discovery and study of this compound have been instrumental in shaping our understanding of stereochemistry. From its central role in the elucidation of the Walden inversion to its modern applications as a chiral synthon, this compound continues to be a molecule of significant interest to the scientific community. The development of efficient chemical and enzymatic methods for its preparation has made this important chiral molecule accessible for a wide range of applications in research and development, including the synthesis of pharmaceuticals and other bioactive compounds. This guide has provided a comprehensive overview of the historical context, key synthetic and resolution methodologies, and relevant quantitative data, serving as a valuable resource for professionals in the fields of chemistry and drug development.

References

The Industrial Potential of D-Malic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the applications of D-Malic acid reveals its significant potential across various industrial sectors, most notably in asymmetric synthesis for the pharmaceutical industry and in the development of novel biodegradable polymers. This guide provides a comprehensive overview of its core applications, supported by detailed experimental protocols, quantitative data, and visual workflows to facilitate its adoption in research and development.

This compound, the unnatural enantiomer of the common fruit acid L-Malic acid, is emerging as a valuable and versatile chiral building block in modern chemistry. Its unique stereochemistry makes it a powerful tool for controlling the three-dimensional arrangement of atoms in molecules, a critical aspect in the development of new drugs and advanced materials. While L-Malic acid is widely used in the food and beverage industry, this compound's applications are more specialized, focusing on high-value chemical synthesis.

Core Industrial Applications

The industrial utility of this compound is primarily centered around its chirality, which is harnessed in several key areas:

  • Asymmetric Synthesis: this compound serves as an excellent starting material (chiral pool) for the synthesis of complex chiral molecules. It can be incorporated directly into the final product or used as a temporary chiral auxiliary to guide the stereochemical outcome of a reaction.[1] This is particularly crucial in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug often depend on its specific enantiomeric form.[1]

  • Biodegradable Polymers: this compound is a key monomer in the synthesis of poly(malic acid) (PMLA) and its derivatives. These polyesters are biocompatible and biodegradable, making them ideal candidates for a range of biomedical applications, including drug delivery systems, tissue engineering scaffolds, and rheology modifiers in aqueous formulations.

  • Chiral Resolution: this compound can be used as a resolving agent to separate racemic mixtures of bases. By forming diastereomeric salts with different solubilities, it allows for the isolation of a single enantiomer from a 50:50 mixture.

  • Specialty Chemicals: Its unique structure also lends itself to the production of specialty chemicals, including resins and coatings, where specific stereochemistry can influence the material's properties.

Data Presentation: A Quantitative Overview

To provide a clear comparison of the efficacy of this compound in various applications, the following tables summarize key quantitative data found in the literature.

Application AreaSpecific UseProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Reference
Biodegradable Polymers PolycondensationPoly(malic acid-co-lactic acid)---[2]
Chiral Synthesis Chiral Auxiliary in Aldol (B89426) Reactionβ-Hydroxy EsterHighGood to ExcellentGood to Excellent
Chiral Synthesis Chiral Auxiliary in Alkylationα-Alkylated Carboxylic AcidHighHighHigh
Chiral Resolution Resolving Agent for AminesEnantiopure AmineUp to 50% (theoretical)->99%

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, offering a practical guide for laboratory implementation.

Protocol 1: Synthesis of Poly(this compound-co-lactic acid) via Polycondensation

This protocol describes the synthesis of a biodegradable copolymer using this compound and L-lactic acid.

Materials:

  • This compound

  • L-lactic acid

  • Stannous chloride (SnCl₂) (catalyst)

  • Toluene (solvent)

  • Nitrogen gas

  • Liquid nitrogen

Equipment:

  • 3-neck round-bottom flask

  • PTFE coated stirrer rod

  • Distillation bridge

  • Vacuum adapter

  • Schlenk line

  • Heating block

  • Collection flask

Procedure:

  • Charging the Reactor: In a 3-neck flask fitted with a PTFE coated stirrer rod, charge this compound, L-lactic acid, and stannous chloride.

  • Assembly: Equip the reaction vessel with a distillation bridge, a vacuum adapter, a valve for nitrogen flow, and a collection flask connected to a Schlenk line.

  • Inert Atmosphere: Purge the system with a steady stream of nitrogen.

  • Reaction Initiation: Heat the reaction flask to 110 °C on a heating block and stir at a constant rate of 200 rpm.

  • Polycondensation: After 24 hours, slowly apply a vacuum over 20 minutes and maintain it. The water by-product will distill off into the liquid nitrogen-cooled collection flask.

  • Termination: After 6 hours under vacuum, terminate the reaction.

  • Product Recovery: Pour the molten polymer out of the reaction vessel and store it in a desiccator.[2]

Protocol 2: Chiral Resolution of a Racemic Amine using this compound

This protocol outlines a general procedure for separating a racemic amine using this compound as the resolving agent.

Materials:

  • Racemic amine

  • This compound

  • Methanol (or other suitable solvent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Diethyl ether (or other suitable extraction solvent)

Equipment:

  • Erlenmeyer flasks

  • Crystallization dish

  • Büchner funnel and flask

  • Separatory funnel

  • pH paper or meter

Procedure:

  • Salt Formation: Dissolve the racemic amine and an equimolar amount of this compound in a minimal amount of hot methanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of one of the diastereomeric salts.

  • Isolation of Diastereomer: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The filtrate contains the other diastereomer.

  • Liberation of the Enantiopure Amine: Dissolve the collected crystals in water and add a solution of sodium hydroxide until the solution is basic.

  • Extraction: Extract the liberated free amine with diethyl ether.

  • Purification: Dry the ethereal solution over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the enantiopure amine.

  • Recovery of the Other Enantiomer: The filtrate from step 3 can be treated with hydrochloric acid to precipitate the this compound, and the remaining amine can then be recovered.

Protocol 3: Preparation of Poly(β-D-malic acid) Nanoparticles for Drug Delivery

This protocol describes the formulation of nanoparticles from a this compound-based polymer for potential drug delivery applications.

Materials:

  • Poly(benzyl D-malate) (PBDM)

  • Dimethylformamide (DMF)

  • Distilled water

  • Fluorescent probe (e.g., DiD oil) (optional, for visualization)

  • Peptide-modified copolymers (optional, for targeting)

Equipment:

  • Vortex mixer

  • Magnetic stirrer

  • Sephadex G25 column (for purification)

Procedure:

  • Polymer Solution Preparation: Dissolve the PBDM and any optional peptide-modified copolymers in DMF to a specific concentration (e.g., 6.67 mg/mL). A more concentrated solution of the peptide-modified copolymer (e.g., 20 mg/mL in DMF) can be prepared separately.

  • Encapsulation of Probe (Optional): If a fluorescent probe is to be encapsulated, add a small volume of the probe solution in DMF (e.g., 0.1 mg/mL) to the polymer solution.

  • Nanoprecipitation: Rapidly add the polymer solution to distilled water under vigorous stirring. The resulting suspension is then stirred at room temperature for a set period (e.g., 15 minutes).

  • Purification: Purify the nanoparticle suspension by passing it through a Sephadex G25 column to remove the organic solvent and unencapsulated components.

  • Characterization: The resulting nanoparticles can be characterized for their size, surface charge, and morphology using techniques such as Dynamic Light Scattering (DLS), Electrophoretic Light Scattering (ELS), and Transmission Electron Microscopy (TEM).

Signaling Pathways and Experimental Workflows

Visualizing the processes involved in the application of this compound can aid in understanding the underlying principles. The following diagrams, generated using the DOT language, illustrate key workflows.

Workflow for Asymmetric Synthesis using this compound as a Chiral Auxiliary cluster_0 Preparation cluster_1 Stereoselective Reaction cluster_2 Product Isolation D-Malic_Acid This compound Coupling Coupling Reaction D-Malic_Acid->Coupling Prochiral_Substrate Prochiral Substrate Prochiral_Substrate->Coupling Chiral_Intermediate Chiral Intermediate (Diastereomers) Coupling->Chiral_Intermediate Stereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) Chiral_Intermediate->Stereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Stereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage of Auxiliary Diastereomeric_Product->Cleavage Enantiopure_Product Enantiopure Product Cleavage->Enantiopure_Product Recovered_Auxiliary Recovered this compound (for reuse) Cleavage->Recovered_Auxiliary

Asymmetric Synthesis Workflow

Logical Relationship in Chiral Resolution Racemic_Mixture Racemic Mixture (R-Base + S-Base) Salt_Formation Formation of Diastereomeric Salts Racemic_Mixture->Salt_Formation D_Malic_Acid This compound (Resolving Agent) D_Malic_Acid->Salt_Formation Diastereomeric_Salts Mixture of Salts: (R-Base)-(this compound) (S-Base)-(this compound) Salt_Formation->Diastereomeric_Salts Separation Separation by Fractional Crystallization Diastereomeric_Salts->Separation Salt_1 Less Soluble Salt (e.g., (R-Base)-(this compound)) Separation->Salt_1 Salt_2 More Soluble Salt (e.g., (S-Base)-(this compound)) Separation->Salt_2 Liberation_1 Liberation of Amine Salt_1->Liberation_1 Liberation_2 Liberation of Amine Salt_2->Liberation_2 Enantiomer_1 Pure R-Enantiomer Liberation_1->Enantiomer_1 Enantiomer_2 Pure S-Enantiomer Liberation_2->Enantiomer_2 Experimental Workflow for PMLA Nanoparticle Formulation Start Start Dissolve_Polymer Dissolve PMLA derivative in organic solvent (e.g., DMF) Start->Dissolve_Polymer Add_Drug Add drug/imaging agent (optional) Dissolve_Polymer->Add_Drug Nanoprecipitation Rapidly add polymer solution to aqueous phase with stirring Add_Drug->Nanoprecipitation Self_Assembly Nanoparticle Self-Assembly Nanoprecipitation->Self_Assembly Purification Purify nanoparticles (e.g., dialysis, column chromatography) Self_Assembly->Purification Characterization Characterize nanoparticles (Size, Charge, Morphology) Purification->Characterization End End Characterization->End

References

A Technical Guide to D-Malic Acid: Pricing, Availability, and Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Malic acid, the dextrorotatory enantiomer of malic acid, is a valuable chiral building block in organic synthesis and holds emerging significance in pharmaceutical research and development. Unlike its naturally abundant counterpart, L-Malic acid, this compound is primarily produced synthetically. Its unique stereochemistry makes it a crucial starting material for the asymmetric synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the commercial landscape for this compound, including pricing and supplier information, detailed experimental protocols for its quantification, and an exploration of its role in metabolic and signaling pathways relevant to drug discovery.

Commercial Availability and Pricing

The commercial availability of this compound is robust, with numerous chemical suppliers offering various grades, from research quantities to bulk industrial scales. The price is influenced by purity, quantity, and the supplier. For research and development purposes, D-(+)-Malic acid is typically available in purities of 98% or higher. The racemic mixture, DL-Malic acid, is also widely available and generally more affordable, making it suitable for applications where stereospecificity is not critical.

Below is a summary of representative pricing from major chemical suppliers. Please note that prices are subject to change and may vary based on institutional contracts and current market conditions.

SupplierProductGrade/PurityQuantityPrice (USD)Price per Gram (USD)
Sigma-Aldrich D-(+)-Malic acid≥97.0%1 g$52.87$52.87
5 g$77.77$15.55
25 g$213.35$8.53
Thermo Fisher Scientific D-(+)-Malic acid98+%25 g$287.65$11.51
MedChemExpress D-(+)-Malic acid99.75%5 gInquiry-
25 gInquiry-
DL-Malic acid≥99%1 kgInquiry-
Bulk Suppliers (Representative) DL-Malic acidFood/Industrial Grade25 kg~$2.00/kg$0.002
DL-Malic acidFood/Industrial Grade1000 kg~$1.50/kg$0.0015

Note: Prices for MedChemExpress and bulk suppliers often require a direct quote. The bulk pricing provided is an estimate based on market data.

Experimental Protocols

Accurate quantification of this compound is crucial for many research applications. The most common and reliable method is the enzymatic assay, which utilizes the high specificity of D-malate dehydrogenase.

Enzymatic Assay for this compound Quantification

This protocol is based on the principle that D-malate dehydrogenase (D-MDH) catalyzes the oxidation of this compound to oxaloacetate in the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). The resulting production of NADH is directly proportional to the amount of this compound present and can be measured spectrophotometrically at 340 nm.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 cm path length)

  • Micropipettes

  • HEPES buffer (pH 9.0)

  • NAD+ solution

  • D-malate dehydrogenase (D-MDH) enzyme solution

  • Sample containing this compound

  • Distilled water

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing HEPES buffer and NAD+ solution.

  • Sample Addition: Add a known volume of the sample solution to the reaction mixture.

  • Blank Measurement: Prepare a blank cuvette containing the reaction mixture and distilled water instead of the sample.

  • Initial Absorbance Reading (A1): Mix the contents of the cuvettes and measure the initial absorbance at 340 nm.

  • Enzyme Addition: Add a specific activity unit of D-MDH to both the sample and blank cuvettes.

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to allow the reaction to go to completion (typically 5-10 minutes).

  • Final Absorbance Reading (A2): Measure the final absorbance at 340 nm.

  • Calculation: The concentration of this compound in the sample is calculated based on the change in absorbance (ΔA = A2 - A1) and the molar extinction coefficient of NADH at 340 nm (6.3 L·mmol⁻¹·cm⁻¹).

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis reagents Prepare Reaction Mixture (Buffer, NAD+) sample_prep Prepare Sample and Blank read1 Read Initial Absorbance (A1) at 340 nm sample_prep->read1 add_enzyme Add D-Malate Dehydrogenase read1->add_enzyme incubate Incubate add_enzyme->incubate read2 Read Final Absorbance (A2) at 340 nm incubate->read2 calculate Calculate this compound Concentration read2->calculate

Enzymatic Assay Workflow for this compound Quantification.

Role in Metabolic and Signaling Pathways

While L-Malic acid is a well-known intermediate in the citric acid cycle (Krebs cycle), the role of this compound in mammalian metabolism is less defined. However, its structural similarity to L-malate allows it to act as a competitive inhibitor of L-malic acid transport and metabolism, a property that can be exploited in research.[1] Furthermore, malic acid has been shown to influence key signaling pathways involved in cell fate, particularly in the context of cancer.

The Citric Acid Cycle and this compound's Potential Influence

The citric acid cycle is a central metabolic pathway for cellular energy production. L-malate is a key intermediate, being oxidized to oxaloacetate by malate (B86768) dehydrogenase. Due to its stereoisomeric relationship, this compound is not a natural substrate for this enzyme but can potentially interfere with the cycle's flux by competing for transporters or interacting with related enzymes.

Citric_Acid_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate L_Malate L-Malate Fumarate->L_Malate Oxaloacetate Oxaloacetate L_Malate->Oxaloacetate Oxaloacetate->Citrate joins with Acetyl-CoA D_Malate This compound (Competitive Inhibitor) D_Malate->L_Malate Competes for transport/enzymes

Simplified Citric Acid Cycle with Potential Inhibition by this compound.
This compound in Cancer Research: Modulating Cell Death Pathways

Recent studies have begun to explore the therapeutic potential of malic acid in oncology. Research on glioblastoma cell lines has indicated that malic acid can induce necrotic cell death.[2] This suggests a potential to modulate signaling pathways that regulate apoptosis and necrosis, which are critical in cancer progression and treatment. The precise mechanism by which this compound might exert these effects is an active area of investigation, but it could involve altering cellular metabolism, inducing oxidative stress, or directly interacting with signaling proteins.

Cancer_Cell_Signaling D_Malic_Acid This compound Metabolic_Stress Metabolic Stress D_Malic_Acid->Metabolic_Stress ROS_Production Increased ROS Production Metabolic_Stress->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction Metabolic_Stress->Mitochondrial_Dysfunction Apoptosis_Pathway Apoptosis Pathway (e.g., Caspase Activation) ROS_Production->Apoptosis_Pathway Mitochondrial_Dysfunction->Apoptosis_Pathway Necrosis_Pathway Necrosis Pathway (e.g., RIPK1/MLKL) Mitochondrial_Dysfunction->Necrosis_Pathway Cell_Death Cancer Cell Death Apoptosis_Pathway->Cell_Death Necrosis_Pathway->Cell_Death

Potential Signaling Pathways Influenced by this compound in Cancer Cells.

Applications in Drug Development

The primary application of this compound in drug development is as a chiral building block. Its well-defined stereocenter provides a strategic starting point for the enantioselective synthesis of complex molecules, ensuring the production of the desired biologically active stereoisomer of a drug.[3]

Chiral Pool Synthesis

This compound is a member of the "chiral pool," a collection of readily available, inexpensive, and enantiomerically pure natural products. Chemists can leverage the existing chirality of this compound to introduce stereocenters into a target molecule without the need for complex asymmetric catalysis or resolution steps. This significantly streamlines the synthetic route, making drug manufacturing more efficient and cost-effective.

Poly(this compound) in Drug Delivery

Furthermore, polymers of malic acid, such as poly(β-L-malic acid) and its D-enantiomer counterpart, are being investigated as biodegradable and biocompatible carriers for drug delivery systems.[4][5] These polymers can be functionalized to carry therapeutic agents, and their degradation into the non-toxic monomer, malic acid, makes them attractive for in vivo applications. Poly(this compound) based nanoconjugates are being explored for their potential in targeted cancer therapy.[4][6]

Conclusion

This compound is a commercially accessible and synthetically valuable chiral synthon with growing importance in the field of drug development. Its utility extends from a fundamental building block in asymmetric synthesis to a component of advanced drug delivery systems. A thorough understanding of its commercial landscape, analytical methodologies, and biological activities is essential for researchers and scientists seeking to leverage the unique properties of this molecule in their work. The continued exploration of this compound's role in modulating metabolic and signaling pathways is poised to uncover new therapeutic opportunities.

References

Methodological & Application

Application Note & Protocol: Quantification of D-Malic Acid Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malic acid, a dicarboxylic acid, exists as two stereoisomers, L-malic acid and D-malic acid. L-malic acid is the naturally occurring isomer found in various fruits and is a key intermediate in the citric acid cycle. This compound is a synthetic isomer, and its presence can be an indicator of adulteration in food products or an impurity in pharmaceutical preparations where L-malic acid is the active pharmaceutical ingredient (API).[1][2][3] The accurate quantification of this compound is therefore crucial for quality control in the food and pharmaceutical industries.

This application note provides a detailed protocol for the quantification of this compound by reversed-phase high-performance liquid chromatography (RP-HPLC) following pre-column derivatization. This method allows for the sensitive and selective determination of this compound, even in the presence of an excess of its L-enantiomer.

Principle

Direct analysis of malic acid enantiomers by conventional RP-HPLC is challenging due to their high polarity and lack of a strong UV chromophore. Furthermore, their identical chemical and physical properties (except for their interaction with polarized light) necessitate a chiral separation technique. This protocol employs a pre-column derivatization strategy to address these challenges.

The carboxyl groups of both D- and L-malic acid are activated and then derivatized with a chiral reagent, (R)-1-(1-naphthyl)ethylamine ((R)-NEA).[1][2] This reaction forms diastereomers that possess significant UV absorbance due to the naphthyl group, enhancing detection sensitivity.[1] These diastereomers can then be separated on a standard achiral C18 column. The amount of this compound is quantified by comparing the peak area of its derivative to a calibration curve generated from this compound standards.

Experimental Workflow

G Experimental Workflow for this compound Quantification cluster_prep Preparation cluster_derivatization Derivatization cluster_analysis Analysis Standard_Prep Standard Preparation Activation Carboxyl Group Activation (EDC-HCl, HOBT) Standard_Prep->Activation Sample_Prep Sample Preparation Sample_Prep->Activation Derivatization_Reaction Reaction with (R)-NEA Activation->Derivatization_Reaction HPLC_Separation RP-HPLC Separation (C18 Column) Derivatization_Reaction->HPLC_Separation UV_Detection UV Detection (225 nm) HPLC_Separation->UV_Detection Quantification Data Analysis & Quantification UV_Detection->Quantification

Figure 1: Workflow for this compound Quantification.

Materials and Reagents

  • Standards: this compound (≥99.0%), L-Malic acid (≥99.0%)

  • Reagents:

    • (R)-1-(1-naphthyl)ethylamine ((R)-NEA) (chiral derivatization reagent)[1][2]

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) (activating agent)[1]

    • 1-Hydroxybenzotriazole (HOBT) (activating agent)[1]

    • Acetonitrile (B52724) (HPLC grade)

    • Potassium dihydrogen phosphate (B84403)

    • Sodium 1-heptanesulfonate

    • Phosphoric acid

    • Water (HPLC grade)

  • Apparatus:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm)[2]

    • Volumetric flasks, pipettes, and other standard laboratory glassware

    • Analytical balance

    • pH meter

    • Sonicator

    • Thermostatic water bath

Experimental Protocols

Preparation of Solutions
  • Mobile Phase: Prepare a 0.01 mol·L⁻¹ potassium dihydrogen phosphate solution containing 20 mmol·L⁻¹ sodium 1-heptanesulfonate in water. Adjust the pH to 2.80 with phosphoric acid. The mobile phase is a mixture of this aqueous solution and acetonitrile in a 55:45 (v/v) ratio.[1][2][4]

  • Standard Stock Solutions (0.1 mg/mL): Accurately weigh 5 mg each of this compound and L-malic acid and dissolve them in acetonitrile in separate 50 mL volumetric flasks to prepare individual stock solutions. A racemic DL-malic acid control solution can be prepared by dissolving 5 mg of each enantiomer in a 100 mL volumetric flask with acetonitrile.[1][5]

  • Derivatization Reagent Solution (10 mg/mL): Dissolve 100 mg of (R)-NEA in acetonitrile in a 10 mL volumetric flask.[1][5]

  • Activating Agent Solutions:

    • HOBT Solution (1 mg/mL): Dissolve 10 mg of HOBT in acetonitrile in a 10 mL volumetric flask.[1][5]

    • EDC-HCl Solution (1.5 mg/mL): Dissolve 15 mg of EDC-HCl in acetonitrile in a 10 mL volumetric flask.[1][5]

Standard and Sample Derivatization

G Derivatization Protocol cluster_steps Steps Step1 1. Pipette Standard or Sample Solution Step2 2. Add HOBT Solution Step1->Step2 Step3 3. Add EDC-HCl Solution Step2->Step3 Step4 4. Add (R)-NEA Solution Step3->Step4 Step5 5. Incubate at 40°C for 2 hours Step4->Step5 Step6 6. Cool to Room Temperature Step5->Step6 Step7 7. Inject into HPLC Step6->Step7

Figure 2: Step-by-step Derivatization Protocol.

  • To a suitable vial, add a known volume of the standard or sample solution.

  • Add the HOBT solution.

  • Add the EDC-HCl solution to activate the carboxyl groups.

  • Add the (R)-NEA derivatization reagent solution.

  • Seal the vial and incubate in a water bath at 40°C for 2 hours.[2]

  • After incubation, cool the reaction mixture to room temperature.

  • The derivatized solution is now ready for HPLC analysis.

HPLC Conditions
ParameterSetting
Column Kromasil C18 (250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase Acetonitrile : 0.01 mol·L⁻¹ KH₂PO₄ (containing 20 mmol·L⁻¹ sodium 1-heptanesulfonate, pH 2.80) (45:55, v/v)[2][4]
Flow Rate 1.0 mL/min[2][4]
Column Temperature 30°C[2][4]
Detection Wavelength 225 nm[2][4]
Injection Volume 20 µL[5]

Method Validation and Data Presentation

A summary of the quantitative data for the described method is presented below.

ParameterValue
Linearity Range 0.05 - 0.25 µg·mL⁻¹[5]
Regression Equation Y = 1.151×10⁶ X - 2.521×10⁴[1][5]
Correlation Coefficient (R) 0.9999[1][5]
Limit of Detection (LOD) (S/N=3) 0.1 ng[1]
Limit of Quantification (LOQ) (S/N=10) 0.5 ng[1]
Retention Time (this compound derivative) ~26.1 min[2][5][6]
Retention Time (L-malic acid derivative) ~27.5 min[2][5][6]
Resolution > 1.7[1][2]
Accuracy (Recovery) 99.52% - 101.5%[1]

Data Analysis

  • Calibration Curve: Prepare a series of calibration standards of this compound at different concentrations (e.g., 0.05, 0.10, 0.15, 0.20, 0.25 µg·mL⁻¹).[5] Derivatize these standards according to the protocol and inject them into the HPLC system. Construct a calibration curve by plotting the peak area of the this compound derivative against the corresponding concentration.

  • Sample Analysis: Derivatize the sample solution and inject it into the HPLC system.

  • Quantification: Determine the concentration of this compound in the sample by interpolating the peak area of its derivative from the calibration curve.

Conclusion

The described RP-HPLC method with pre-column derivatization provides a reliable, sensitive, and accurate means for the quantification of this compound. The method demonstrates excellent linearity, low detection and quantification limits, and high accuracy.[1] The use of a standard C18 column makes this method accessible to most analytical laboratories.[1] This protocol is suitable for quality control applications in the pharmaceutical and food industries where the determination of this compound is critical.

References

Application Note & Protocol: Enzymatic Assay for D-Malic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Malic acid is the dextrorotatory enantiomer of malic acid. While L-Malic acid is a common organic acid found naturally in fruits and is an intermediate in the citric acid cycle, this compound is less common in nature and is often indicative of microbial activity or synthetic addition.[1][2][3][4] Its detection and quantification are crucial in various fields, including food and beverage quality control (e.g., in wine and fruit juices to detect adulteration), monitoring fermentation processes, and in pharmaceutical and biological research.[1][3][4] This document provides a detailed protocol for the determination of this compound using a specific and sensitive enzymatic assay.

Principle of the Assay

The enzymatic assay for this compound is based on the specific oxidation of D-Malate by the enzyme D-Malate Dehydrogenase (D-MDH). In this reaction, this compound is oxidized to oxaloacetate, with the concomitant reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. The oxaloacetate formed is then decarboxylated to pyruvate (B1213749) and carbon dioxide.[5][6]

The amount of NADH produced is directly proportional to the amount of this compound present in the sample. The increase in NADH concentration is measured by the increase in absorbance at 340 nm.[1][2][5][6]

Reaction Scheme:

This compound + NAD⁺ ---(D-Malate Dehydrogenase)--> Oxaloacetate + NADH + H⁺ Oxaloacetate ---> Pyruvate + CO₂

Materials and Reagents

  • D-Malate Dehydrogenase (D-MDH) (EC 1.1.1.83)

  • Nicotinamide Adenine Dinucleotide (NAD⁺)

  • HEPES Buffer (pH 9.0) or Glycylglycine buffer (pH 8.0)[1][5][6]

  • This compound standard solution (for calibration curve)

  • Distilled or deionized water

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes (1 cm path length)

  • Micropipettes

  • General laboratory glassware

Experimental Workflow

The following diagram illustrates the general workflow for the enzymatic determination of this compound.

D_Malic_Acid_Assay_Workflow cluster_prep Preparation Sample_Prep Sample Preparation (Dilution, pH adjustment, Deproteinization) Assay_Setup Assay Setup (Blank & Sample Cuvettes) Sample_Prep->Assay_Setup Reagent_Prep Reagent Preparation (Buffer, NAD+, D-MDH) Reagent_Prep->Assay_Setup Incubation_1 Initial Absorbance Reading (A1) at 340 nm Assay_Setup->Incubation_1 Add_Enzyme Add D-MDH to start the reaction Incubation_1->Add_Enzyme Incubation_2 Incubation (~5-10 min at 25°C) Add_Enzyme->Incubation_2 Final_Reading Final Absorbance Reading (A2) at 340 nm Incubation_2->Final_Reading Calculation Data Analysis (Calculate ΔA and this compound Concentration) Final_Reading->Calculation Result Result Reporting Calculation->Result

Caption: Experimental workflow for the enzymatic this compound assay.

Detailed Experimental Protocol

1. Reagent Preparation

  • Buffer Solution (e.g., 0.1 M HEPES, pH 9.0): Prepare the buffer and adjust the pH accurately. The optimal pH for the D-MDH reaction is around 9.0.[5][6]

  • NAD⁺ Solution: Dissolve NAD⁺ in distilled water to a final concentration of approximately 5-10 mg/mL. Prepare this solution fresh or store in small aliquots at -20°C.[6]

  • D-MDH Enzyme Suspension: The enzyme is typically supplied as a suspension. Gently mix before use. The required activity will depend on the supplier's specifications.

  • This compound Standard Solutions: Prepare a stock solution of this compound (e.g., 1 mg/mL) in distilled water. From this stock, prepare a series of standards with concentrations ranging from approximately 0.5 µg/mL to 40 µg/mL to generate a standard curve.[1][2]

2. Sample Preparation

The preparation will vary depending on the sample matrix. The goal is to obtain a clear, colorless solution with a this compound concentration within the linear range of the assay (typically 0.5 to 40 µg per assay).[2]

  • Fruit Juices: Adjust the pH to approximately 7.5-8.0 with NaOH. Dilute with distilled water to bring the this compound concentration into the assay range. If the juice is colored or turbid, treatment with polyvinylpolypyrrolidone (PVPP) and filtration may be necessary.[2]

  • Wine: Similar to fruit juices, adjust the pH and dilute as needed. For red wines, decolorization with activated charcoal or PVPP is often required to avoid interference from polyphenols.[2][4]

  • Biological Samples: Deproteinization may be necessary. This can be achieved by methods such as perchloric acid precipitation followed by neutralization with KOH.

3. Assay Procedure

The following procedure is for a standard 1 mL cuvette assay. The volumes can be scaled down for microplate assays.

  • Set up Blank and Sample Cuvettes:

    • Pipette the following into each cuvette:

      • Buffer Solution: 1.0 mL

      • NAD⁺ Solution: 0.1 mL

      • Sample or Standard Solution: 0.2 mL

      • Distilled Water: 1.68 mL

    • For the blank, use distilled water instead of the sample/standard solution.

  • Mix and Read Initial Absorbance (A1):

    • Mix the contents of the cuvettes thoroughly by inverting.

    • Measure the absorbance (A1) of each cuvette at 340 nm against a water blank.

  • Start the Reaction:

    • Add 0.02 mL of the D-MDH enzyme suspension to each cuvette.

  • Incubate and Read Final Absorbance (A2):

    • Mix thoroughly and incubate at room temperature (20-25°C) for approximately 5-10 minutes, or until the reaction is complete (i.e., the absorbance is stable).[2]

    • Measure the final absorbance (A2) at 340 nm.

  • Calculate Absorbance Change (ΔA):

    • For each sample and standard, calculate ΔA = A2 - A1.

    • Correct the ΔA of the samples and standards by subtracting the ΔA of the blank.

Data Presentation

Table 1: Example Standard Curve Data

This compound (µg/mL)A1 (340 nm)A2 (340 nm)ΔA (A2 - A1)Corrected ΔA
0 (Blank)0.1020.1050.0030.000
50.1030.2550.1520.149
100.1010.4080.3070.304
200.1040.7120.6080.605
300.1021.0150.9130.910
400.1051.3201.2151.212

Table 2: Example Sample Data

Sample IDDilution FactorCorrected ΔAThis compound in Assay (µg/mL)This compound in Original Sample (mg/L)
Sample 1100.45515.0150
Sample 2200.68022.4448

Calculations

  • Standard Curve: Plot the corrected ΔA for the standards against the corresponding this compound concentrations (µg/mL). Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the corrected ΔA and x is the concentration.

  • Sample Concentration: Use the equation from the standard curve to calculate the concentration of this compound in the diluted sample:

    • Concentration (µg/mL) = (Corrected ΔA - c) / m

  • Original Sample Concentration: Account for any dilutions made during sample preparation:

    • Concentration in original sample (mg/L) = Concentration in assay (µg/mL) * Dilution Factor

Signaling Pathway/Logical Relationship

The following diagram illustrates the logical relationship in the quantification of this compound.

D_Malic_Acid_Quantification D_Malic_Acid This compound (Analyte) NADH NADH (Product) D_Malic_Acid->NADH Oxidation NAD NAD+ NAD->NADH Reduction D_MDH D-Malate Dehydrogenase D_MDH->NADH Catalyzes Absorbance Absorbance at 340 nm NADH->Absorbance is proportional to Concentration Concentration of This compound Absorbance->Concentration is used to calculate

Caption: Relationship between analyte, enzyme, product, and measurement.

Troubleshooting

  • No or low signal:

    • Check the activity of the D-MDH enzyme.

    • Ensure the pH of the reaction buffer is correct.

    • Verify the integrity of the NAD⁺ solution.

  • High background:

    • The sample may contain interfering substances. Perform appropriate sample cleanup.

    • Check for contamination of reagents.

  • "Creep" reaction (slow, continuous increase in absorbance):

    • This may be caused by a side reaction of D-MDH with other substances in the sample, such as L-tartaric acid.[1] Extrapolate the linear phase of the reaction back to the time of enzyme addition to correct for this.

References

Chiral Separation of D- and L-Malic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of D- and L-malic acid, crucial for quality control in the food, beverage, and pharmaceutical industries. The enantiomeric purity of malic acid is a critical quality attribute, as the different enantiomers can have distinct biological activities and metabolic pathways.

Introduction

Malic acid, a dicarboxylic acid, exists as two enantiomers, D-malic acid and L-malic acid. L-malic acid is the naturally occurring isomer found in fruits and is an important intermediate in the citric acid cycle. Synthetic malic acid is produced as a racemic mixture (equal amounts of D- and L-isomers). The presence of this compound can be an indicator of adulteration with synthetic malic acid or can have different metabolic effects. Therefore, robust and reliable methods for their separation and quantification are essential.

This document outlines two primary chromatographic techniques for the effective chiral separation of malic acid enantiomers: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with pre-column derivatization and Ligand-Exchange Capillary Electrophoresis (CE).

Method 1: Reversed-Phase HPLC with Pre-column Derivatization

This method involves the derivatization of the malic acid enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral stationary phase.

Application Note

This RP-HPLC method offers a reliable and cost-effective approach for the chiral separation of D- and L-malic acid without the need for a specialized chiral column.[1][2] By converting the enantiomers into diastereomers using a chiral derivatizing agent, (R)-1-(1-naphthyl)ethylamine ((R)-NEA), separation is achieved on a conventional C18 column.[1][3][4] The method demonstrates good resolution and is suitable for the quantitative analysis of this compound as an impurity in L-malic acid bulk drug.[1][3] The derivatization reaction is mild, and the resulting products are stable, ensuring reproducible results.[1][2]

Quantitative Data
ParameterValueReference
ColumnKromasil C18[3][4]
Mobile PhaseAcetonitrile (B52724):0.01 mol·L⁻¹ KH₂PO₄ (containing 20 mmol·L⁻¹ sodium heptanesulfonate, pH 2.80) (45:55, v/v)[1][3][4]
Flow Rate1.0 mL·min⁻¹[3][4]
Column Temperature30 °C[3][4]
Detection Wavelength225 nm[3][4]
Retention Time (this compound derivative)26.1 min[3]
Retention Time (L-malic acid derivative)27.5 min[3]
Resolution (Rs)> 1.7[1][2][3][4]
Experimental Protocol

1. Reagent and Solution Preparation:

  • Derivatization Reagent: Prepare a 10 mg/mL solution of (R)-1-(1-naphthyl)ethylamine ((R)-NEA) in acetonitrile.[1][2]

  • Activating Agents: Prepare a 1 mg/mL solution of 1-hydroxybenzotriazole (B26582) (HOBT) in acetonitrile and a solution of 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) hydrochloride (EDC-HCl).

  • Sample/Standard Solution: Prepare a stock solution of DL-malic acid in a suitable solvent.

2. Derivatization Procedure:

  • To 100 µL of the DL-malic acid solution, add 200 µL of the HOBT solution and vortex for 20 seconds.[2]

  • Add 200 µL of the EDC-HCl solution and vortex.

  • Add the (R)-NEA derivatization reagent solution.

  • The reaction is carried out at 40°C for 2 hours.[3]

3. HPLC Analysis:

  • Set up the HPLC system with the conditions specified in the quantitative data table.

  • Inject the derivatized sample onto the Kromasil C18 column.

  • Monitor the separation at 225 nm.

Workflow Diagram

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_result Result MalicAcid D/L-Malic Acid Sample Reaction Mixing & Reaction Add HOBT & EDC-HCl Incubate at 40°C MalicAcid->Reaction DerivReagent (R)-NEA Reagent DerivReagent->Reaction HPLC RP-HPLC (C18 Column) Reaction->HPLC Injection Detector UV Detector (225 nm) HPLC->Detector Chromatogram Separated Diastereomers Detector->Chromatogram

Caption: Workflow for RP-HPLC analysis of malic acid enantiomers.

Method 2: Ligand-Exchange Capillary Electrophoresis

This method utilizes a chiral selector in the running buffer to form transient diastereomeric complexes with the malic acid enantiomers, leading to different electrophoretic mobilities and subsequent separation.

Application Note

Ligand-exchange capillary electrophoresis (CE) provides a direct method for the chiral resolution of native DL-malic acid without the need for derivatization.[5][6][7] Using copper(II)-L-tartrate as a chiral selector in the background electrolyte, this technique achieves excellent resolution.[5][6][7] The method is particularly useful for the analysis of malic acid enantiomers in complex matrices such as fruit juices.[5][6][7]

Quantitative Data
ParameterValueReference
Chiral Selector1 mM Copper(II) sulfate (B86663) - 1 mM L-tartrate[5]
Running Buffer pH5.1[5]
Applied Voltage-20 kV[5]
Temperature30 °C[5]
Detection Wavelength280 nm (direct)[5]
Resolution (Rs)~ 4[5]
Experimental Protocol

1. Reagent and Solution Preparation:

  • Running Buffer: Prepare a solution containing 1 mM Copper(II) sulfate and 1 mM L-tartaric acid. Adjust the pH to 5.1.

  • Sample Preparation: For samples like apple juice, filtration may be required prior to analysis.

2. Capillary Electrophoresis Analysis:

  • Condition the capillary according to the instrument manufacturer's recommendations.

  • Fill the capillary and vials with the prepared running buffer.

  • Inject the sample into the capillary.

  • Apply a voltage of -20 kV at a controlled temperature of 30 °C.

  • Monitor the separation using direct UV detection at 280 nm.

Workflow Diagram

G cluster_prep Preparation cluster_analysis CE Analysis cluster_result Result Sample Malic Acid Sample Injection Sample Injection Sample->Injection Buffer Running Buffer (Cu(II)-L-tartrate) Buffer->Injection Separation Electrophoretic Separation (-20 kV) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Electropherogram Separated Enantiomers Detection->Electropherogram

Caption: Workflow for Capillary Electrophoresis analysis of malic acid.

Other Potential Techniques

While HPLC and CE are well-documented, other chromatographic techniques also show promise for the chiral separation of acidic compounds like malic acid.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, offering advantages such as high speed and reduced solvent consumption.[8][9] Anion-exchange chiral stationary phases, such as CHIRALPAK QN-AX and QD-AX, have demonstrated broad enantioselectivity for acidic compounds in SFC.[10]

  • Gas Chromatography (GC): Chiral GC, often requiring derivatization to increase volatility, can also be employed. The use of chiral capillary columns with cyclodextrin-based stationary phases is a common approach for separating enantiomers of various compounds.[11]

Conclusion

The choice of method for the chiral separation of D- and L-malic acid depends on the specific application, available instrumentation, and the sample matrix. The RP-HPLC method with pre-column derivatization is a robust and accessible technique for quality control laboratories. Ligand-exchange CE offers a direct and highly efficient separation, particularly for complex samples. Emerging techniques like SFC are poised to offer even faster and greener alternatives for chiral analysis. The protocols and data presented here provide a solid foundation for researchers and professionals to implement effective chiral separation strategies for malic acid.

References

Application Notes and Protocols for D-Malic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Malic acid, the unnatural enantiomer of the Krebs cycle intermediate L-malic acid, is a versatile and cost-effective chiral building block in asymmetric synthesis. Its readily available stereocenter and multiple functional groups make it an invaluable tool for the synthesis of a wide range of enantiomerically pure compounds, including pharmaceuticals, agrochemicals, and natural products. These application notes provide an overview of the utility of this compound in asymmetric synthesis and offer detailed protocols for its application as a chiral auxiliary, in chiral resolution, and as a starting material for the synthesis of complex chiral molecules.

This compound as a Chiral Organocatalyst in the Synthesis of α-Aminophosphonates

This compound can function as an efficient and environmentally friendly chiral organocatalyst. One notable application is in the one-pot, three-component synthesis of α-aminophosphonates, which are important analogues of α-amino acids with significant biological activities.

Application Highlights:
  • Green Chemistry: The reaction can be performed under solvent-free conditions, minimizing environmental impact.

  • High Yields: This method provides excellent yields for a variety of aromatic aldehydes.

  • Operational Simplicity: The one-pot nature of the reaction simplifies the synthetic procedure.

Quantitative Data Summary
EntryAldehydeTime (min)Yield (%)[1]
1Benzaldehyde4585
24-Chlorobenzaldehyde5088
34-Nitrobenzaldehyde6090
44-Methoxybenzaldehyde5582
53-Nitrobenzaldehyde6587

Experimental Protocol: General Procedure for the Synthesis of α-Aminophosphonates[1]
  • In a round-bottom flask, mix the aromatic aldehyde (1.0 mmol), aniline (B41778) (1.0 mmol), and diethyl phosphite (B83602) (1.0 mmol).

  • Add this compound (10 mol%) to the mixture.

  • Heat the reaction mixture at 50-60 °C for the time specified in the table above, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Recrystallize the solid product from ethanol (B145695) to afford the pure α-aminophosphonate.

  • Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

This compound as a Resolving Agent for Racemic Amines

Chiral resolution via diastereomeric salt formation is a classical and effective method for separating enantiomers. This compound, being a chiral diacid, is an excellent resolving agent for racemic amines. The principle involves the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Application Highlights:
  • Efficiency: Provides a straightforward method for obtaining enantiomerically enriched amines.

  • Cost-Effective: this compound is a relatively inexpensive resolving agent.

  • Versatility: Applicable to a wide range of primary and secondary amines.

Quantitative Data Summary: Representative Resolution of 1-Phenylethylamine (B125046)
Resolving AgentAmine EnantiomerDiastereomeric SaltSolubilityExpected ee of Resolved Amine
D-(+)-Malic Acid(R)-1-Phenylethylamine(R)-Amine·D-MalateLess Soluble>95%
D-(+)-Malic Acid(S)-1-Phenylethylamine(S)-Amine·D-MalateMore Soluble-

Experimental Protocol: Resolution of (±)-1-Phenylethylamine
  • Dissolve racemic 1-phenylethylamine (10.0 g, 82.5 mmol) in methanol (B129727) (100 mL) in a flask.

  • In a separate flask, dissolve this compound (11.0 g, 82.0 mmol) in hot methanol (100 mL).

  • Slowly add the hot solution of this compound to the amine solution with stirring.

  • Allow the mixture to cool slowly to room temperature and then cool in an ice bath for 1-2 hours to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

  • To liberate the free amine, suspend the crystals in water (50 mL) and add 10 M sodium hydroxide (B78521) solution until the pH is >12.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-1-phenylethylamine.

  • Determine the enantiomeric excess (ee) of the resolved amine by chiral HPLC or by measuring the optical rotation and comparing it to the literature value for the pure enantiomer.

This compound as a Chiral Building Block: Synthesis of (-)-Erinapyrone B

This compound serves as an excellent chiral pool starting material for the synthesis of complex natural products. Its stereocenter can be incorporated into the target molecule, providing a straightforward route to enantiomerically pure compounds. An example is the synthesis of the natural product (-)-erinapyrone B.

Application Highlights:
  • Stereochemical Control: The chirality of this compound is directly transferred to the final product.

  • Efficiency: A multi-step synthesis with good overall yield.

  • Access to Complex Molecules: Enables the synthesis of biologically active natural products.

Quantitative Data Summary: Synthesis of (-)-Erinapyrone B from this compound[2]
StepTransformationReagents and ConditionsYield (%)
aEsterificationSOCl₂, MeOH, rt, 18 h95
bReductionBH₃·Me₂S, NaBH₄, THF, rt, 3 h90
cProtectionTBDPSCl, imidazole (B134444), DMF, rt, 18 h90
dWeinreb Amide Formation(MeO)MeNH·HCl, Al(CH₃)₃, CH₂Cl₂, reflux, 18 h75
eGrignard ReactionCH₂=CH-CH₂MgBr, THF, 0 °C, 2 h85
fWacker Oxidation/CyclizationPdCl₂, CuCl, O₂, DMF/H₂O, rt, 18 h; p-TsOH, rt, 3 h60
gDeprotectionTBAF, THF, rt, 3 h80

Experimental Protocol: Synthesis of (-)-Erinapyrone B[2]

Step a: Dimethyl (R)-2-hydroxysuccinate To a solution of this compound (1.0 eq) in methanol, add thionyl chloride (2.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 18 hours. Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the dimethyl ester.

Step b: (R)-Butane-1,2,4-triol To a solution of the dimethyl ester (1.0 eq) in THF, add borane (B79455) dimethyl sulfide (B99878) complex (3.0 eq) followed by sodium borohydride (B1222165) (1.0 eq) at 0 °C. Stir the reaction at room temperature for 3 hours. Quench the reaction with methanol, concentrate, and purify by column chromatography.

Step c: (R)-1-((tert-butyldiphenylsilyl)oxy)butane-2,4-diol To a solution of the triol (1.0 eq) and imidazole (1.5 eq) in DMF, add TBDPSCl (1.1 eq) at 0 °C. Stir at room temperature for 18 hours. Quench with water, extract with ethyl acetate, and purify by column chromatography.

Step d: (R)-4-((tert-butyldiphenylsilyl)oxy)-N-methoxy-N-methyl-3-hydroxybutanamide To a solution of N,O-dimethylhydroxylamine hydrochloride (2.0 eq) in dichloromethane (B109758), add trimethylaluminum (B3029685) (2.0 M in hexanes, 2.0 eq) at 0 °C. Add the diol (1.0 eq) in dichloromethane and reflux for 18 hours. Quench with Rochelle's salt solution, extract, and purify.

Step e: (R)-1-((tert-butyldiphenylsilyl)oxy)hept-6-en-2-ol To a solution of the Weinreb amide (1.0 eq) in THF at 0 °C, add allylmagnesium bromide (1.0 M in THF, 1.5 eq). Stir for 2 hours, quench with saturated ammonium (B1175870) chloride, extract, and purify.

Step f: (R)-6-(((tert-butyldiphenylsilyl)oxy)methyl)-2-methyl-2,3-dihydro-4H-pyran-4-one To a solution of the alkene (1.0 eq) in DMF/water (7:1), add PdCl₂ (0.1 eq) and CuCl (1.0 eq). Stir under an oxygen atmosphere for 18 hours. Add p-toluenesulfonic acid (cat.) and stir for an additional 3 hours. Extract and purify.

Step g: (-)-Erinapyrone B To a solution of the protected pyranone (1.0 eq) in THF, add tetrabutylammonium (B224687) fluoride (B91410) (1.0 M in THF, 1.2 eq) at 0 °C. Stir at room temperature for 3 hours. Quench with water, extract, and purify by column chromatography to yield (-)-erinapyrone B.

Conclusion

This compound is a powerful and versatile chiral synthon in asymmetric synthesis. Its applications as a chiral catalyst, resolving agent, and chiral building block provide efficient and stereocontrolled routes to a variety of valuable chiral compounds. The protocols outlined in these application notes serve as a guide for researchers in academia and industry to harness the potential of this readily available chiral molecule in their synthetic endeavors.

References

Application Notes and Protocols for D-Malic Acid in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-malic acid, the dextrorotatory enantiomer of malic acid, is not as abundant in nature as its L-isomer, which is a key intermediate in the citric acid cycle. However, this compound serves as a specific substrate for certain enzymes and its detection can be indicative of specific metabolic activities or the presence of certain microorganisms. These application notes provide detailed protocols for utilizing this compound as a substrate in enzyme kinetics studies, with a primary focus on D-malate dehydrogenase.

Enzymatic Reaction with this compound

The primary enzyme that utilizes this compound as a substrate is D-malate dehydrogenase (EC 1.1.1.83). This enzyme catalyzes the oxidative decarboxylation of D-malate to pyruvate (B1213749) and carbon dioxide, with the concomitant reduction of NAD+ to NADH.[1]

The reaction is as follows: this compound + NAD⁺ → Pyruvate + CO₂ + NADH + H⁺

The formation of NADH can be conveniently monitored by measuring the increase in absorbance at 340 nm, which is directly proportional to the amount of this compound consumed in the reaction.[2][3]

Kinetic Parameters

While extensive kinetic data for L-malate dehydrogenase is available, specific kinetic parameters for D-malate dehydrogenase with this compound are less commonly reported. However, studies have shown that the binding of D-malate to malate (B86768) dehydrogenase is pH-dependent, with preferential binding to the protonated form of the enzyme at acidic pH values.[4] In contrast, L-malate binding is favored at alkaline pH.[4][5] For L-malate, the Km value is approximately 2 mM.[5] Researchers should determine the specific Km and Vmax for this compound under their experimental conditions.

EnzymeSubstrateCoenzymeKmVmaxOptimal pHNotes
D-Malate DehydrogenaseThis compoundNAD⁺N/AN/A~8.0-9.0Binding of D-malate is favored at acidic pH to the protonated enzyme.[4]
L-Malate DehydrogenaseL-Malic AcidNAD⁺~2 mM[5]N/A>8.0Extensive data available for various organisms.[6]
Malic EnzymeL-Malic AcidNADP⁺N/AN/A~7.4Primarily acts on L-malate.[7]
FumaraseL-Malic AcidNoneN/AN/A~7.0Primarily catalyzes the reversible hydration of fumarate (B1241708) to L-malate.[8]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for D-Malate Dehydrogenase Activity

This protocol describes the determination of D-malate dehydrogenase activity by monitoring the rate of NADH formation at 340 nm.

Materials:

  • This compound solution (substrate)

  • NAD⁺ solution (coenzyme)

  • D-Malate Dehydrogenase (enzyme)

  • HEPES or Tris-HCl buffer (pH 8.0 - 9.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes (1 cm path length)

  • Micropipettes

Procedure:

  • Prepare Reagent Mix: In a suitable container, prepare a reagent mix containing the buffer and NAD⁺ solution. The final concentration of NAD⁺ in the assay should be optimized, but a starting concentration of 1-2 mM is common.

  • Set up the Spectrophotometer: Set the spectrophotometer to measure absorbance at 340 nm and equilibrate the temperature to 25°C or the desired reaction temperature.

  • Blank Measurement: To a cuvette, add the reagent mix and an appropriate volume of water or buffer instead of the substrate. Place the cuvette in the spectrophotometer and zero the absorbance.

  • Initiate the Reaction: To a clean cuvette, add the reagent mix and the this compound solution. The final concentration of this compound should be varied to determine kinetic parameters (e.g., from 0.1 to 10 times the expected Km).

  • Start the Measurement: Add a small, predetermined amount of D-malate dehydrogenase to the cuvette to initiate the reaction. Quickly mix by gentle inversion and start recording the absorbance at 340 nm for a set period (e.g., 3-5 minutes). Ensure the rate of absorbance increase is linear during the measurement period.

  • Calculate Enzyme Activity: The rate of the reaction (V) is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law:

    V (µmol/min/mL) = (ΔA₃₄₀ / min) * (Total assay volume in mL) / (ε * l * Enzyme volume in mL)

    Where:

    • ΔA₃₄₀ / min is the rate of change in absorbance at 340 nm per minute.

    • ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

    • l is the path length of the cuvette (typically 1 cm).

  • Determine Kinetic Parameters: Repeat the assay with varying concentrations of this compound. Plot the initial reaction rates (V) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Determination of this compound Concentration in a Sample

This protocol is adapted from commercially available enzymatic assay kits for the quantification of this compound.[2][3][9]

Materials:

  • Sample containing this compound (e.g., wine, fruit juice)

  • Enzymatic bio-kit for this compound determination (containing buffer, NAD⁺, and D-malate dehydrogenase)

  • Spectrophotometer (340 nm)

  • Cuvettes (1 cm path length)

  • Micropipettes

  • Distilled water

Procedure:

  • Sample Preparation: Dilute the sample as necessary to ensure the this compound concentration falls within the linear range of the assay (typically 0.02 to 0.5 g/L).[9] For colored samples like red wine, a decolorization step with activated charcoal may be necessary.[2]

  • Reagent Preparation: Prepare the reagents according to the kit manufacturer's instructions. This usually involves dissolving lyophilized NAD⁺ and D-malate dehydrogenase in the provided buffer.

  • Assay Setup:

    • Pipette the buffer and NAD⁺ solution into two cuvettes (one for the blank and one for the sample).

    • Add distilled water to the blank cuvette.

    • Add the prepared sample to the sample cuvette.

    • Mix gently and incubate for a few minutes at room temperature (20-25°C).

  • Initial Absorbance (A1): Measure the absorbance of both the blank and the sample cuvettes at 340 nm.

  • Enzyme Addition: Add the D-malate dehydrogenase solution to both cuvettes.

  • Final Absorbance (A2): Mix and incubate for approximately 5-10 minutes, or until the reaction is complete. Measure the final absorbance of both cuvettes at 340 nm.

  • Calculation:

    • Calculate the change in absorbance for the sample (ΔA_sample = A2_sample - A1_sample) and the blank (ΔA_blank = A2_blank - A1_blank).

    • Subtract the change in absorbance of the blank from the sample: ΔA = ΔA_sample - ΔA_blank.

    • Calculate the concentration of this compound in the original sample using the formula provided in the kit, which is based on the Beer-Lambert law and takes into account the sample volume and dilution factor.

Visualizations

Enzymatic Reaction Pathway

D_Malate_Dehydrogenase_Reaction cluster_reactants Reactants cluster_products Products D_Malate This compound Pyruvate Pyruvate D_Malate->Pyruvate D-Malate Dehydrogenase CO2 CO2 NAD NAD+ NADH NADH NAD->NADH H_ion H+

Caption: Oxidative decarboxylation of this compound by D-malate dehydrogenase.

Experimental Workflow for Enzyme Kinetics

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Buffer (pH 8.0-9.0) E Mix Buffer, NAD+, and this compound in Cuvette A->E B Prepare NAD+ Solution B->E C Prepare Serial Dilutions of this compound C->E D Prepare D-Malate Dehydrogenase Solution F Initiate Reaction with D-Malate Dehydrogenase D->F E->F G Monitor Absorbance at 340 nm F->G H Calculate Initial Reaction Rate (V) G->H I Plot V vs. [S] H->I J Determine Km and Vmax (Michaelis-Menten Plot) I->J

Caption: Workflow for determining the kinetic parameters of D-malate dehydrogenase.

Signaling Pathways

Currently, there is limited information available in the scientific literature regarding specific signaling pathways directly involving this compound in higher organisms. Its primary role appears to be in the metabolism of certain microorganisms.

Conclusion

This compound is a valuable substrate for the specific assay of D-malate dehydrogenase and for the detection of its presence in various samples. The provided protocols offer a robust framework for researchers to conduct enzyme kinetics studies and quantify this compound. Further research is warranted to fully elucidate the kinetic properties of D-malate dehydrogenase from various sources and to explore any potential, yet undiscovered, biological roles of this compound.

References

Application Note and Protocol for the Derivatization of D-Malic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Malic acid, a dicarboxylic acid, is a key intermediate in various biochemical pathways and a component in numerous pharmaceutical and food products. Accurate quantification of this compound is crucial for metabolic research, quality control in manufacturing, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds. However, the inherent polarity and low volatility of this compound make it unsuitable for direct GC-MS analysis. Derivatization is a necessary sample preparation step to convert this compound into a more volatile and thermally stable derivative, enabling its separation and detection by GC-MS.[1]

This document provides a detailed application note and protocol for the derivatization of this compound using silylation reagents for subsequent GC-MS analysis. Silylation involves the replacement of active hydrogens in the carboxyl and hydroxyl groups of this compound with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, thereby increasing its volatility.[2][3] The most common silylating agents for this purpose are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[4][5]

Derivatization Methods and Quantitative Data

The choice of silylating agent can significantly impact the derivatization efficiency, stability of the derivative, and the sensitivity of the GC-MS analysis. Below is a comparison of the most common silylating agents used for the derivatization of this compound.

Derivatization ReagentDerivative FormedKey AdvantagesReported Quantitative Data for Malic Acid
BSTFA (+ TMCS)Trimethylsilyl (TMS)Good volatility, widely used, catalyst (TMCS) enhances reactivity for hindered groups.[4]Linearity (R²) > 0.99 reported for organic acids.[3]
MSTFA Trimethylsilyl (TMS)Highly volatile by-products, often considered more reactive than BSTFA for some compounds.[4]Derivatization efficiency of 1.2 times higher than MSTFA reported for a mix of organic acids including malic acid.[3]
MTBSTFA tert-butyldimethylsilyl (TBDMS)Forms more stable derivatives compared to TMS, less susceptible to hydrolysis.[3]LOD: 0.085 µg/mL, LOQ: 0.339 µg/mL, Linearity (R²): 0.9986 (Concentration range: 12–758 µg/L)[3]

Table 1: Comparison of Silylating Agents for this compound Derivatization. LOD: Limit of Detection, LOQ: Limit of Quantification.

Experimental Protocols

3.1. Materials and Reagents

  • This compound standard

  • Silylating agents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

    • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Anhydrous Pyridine (B92270) (as a catalyst and solvent)

  • Anhydrous organic solvent (e.g., Acetonitrile (B52724), Dichloromethane)

  • Internal standard (e.g., a stable isotope-labeled malic acid or a structurally similar compound not present in the sample)

  • Nitrogen gas for drying

  • GC-MS vials with inserts

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

3.2. Sample Preparation

  • Aqueous Samples: Pipette a known volume of the aqueous sample containing this compound into a clean microcentrifuge tube.

  • Solid Samples: Accurately weigh a known amount of the solid sample and dissolve it in a suitable solvent.

  • Drying: Evaporate the sample to complete dryness under a gentle stream of nitrogen gas. It is crucial to ensure the sample is completely dry as silylating reagents are moisture-sensitive.[5]

3.3. Derivatization Protocol using BSTFA + 1% TMCS

  • To the dried sample residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Vortex the mixture for 30 seconds to ensure complete dissolution.

  • Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with an anhydrous organic solvent.

3.4. Derivatization Protocol using MSTFA

  • To the dried sample residue, add 100 µL of anhydrous pyridine and 100 µL of MSTFA.

  • Vortex the mixture for 30 seconds.

  • Tightly cap the vial and heat at 60°C for 45 minutes.

  • Cool the vial to room temperature before GC-MS injection.

3.5. Derivatization Protocol using MTBSTFA

  • To the dried sample residue, add 100 µL of anhydrous acetonitrile and 50 µL of MTBSTFA.

  • Vortex the mixture for 1 minute.

  • Tightly cap the vial and heat at 80°C for 30 minutes.

  • Cool the vial to room temperature. The derivatized sample is ready for analysis.

3.6. GC-MS Analysis Parameters (General)

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.

  • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250 - 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 150°C at 5°C/minute.

    • Ramp to 280°C at 10°C/minute, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • MS Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the derivatization of this compound and the general silylation reaction mechanism.

Derivatization_Workflow Experimental Workflow for this compound Derivatization cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous or Solid Sample containing this compound Dry Evaporation to Dryness (Nitrogen Stream) Sample->Dry Add_Reagent Addition of Silylating Reagent (e.g., BSTFA, MSTFA, or MTBSTFA) and Solvent/Catalyst (e.g., Pyridine) Dry->Add_Reagent Vortex Vortex Mixing Add_Reagent->Vortex Heat Heating (e.g., 60-80°C) Vortex->Heat Cool Cooling to Room Temperature Heat->Cool GCMS GC-MS Analysis Cool->GCMS Data Data Acquisition and Processing GCMS->Data

References

Application of D-Malic Acid in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following application notes provide detailed protocols and data on the use of D-malic acid in polymer chemistry. This compound, a naturally occurring chiral molecule, offers significant potential for creating biocompatible and biodegradable polymers with a range of functionalities. Its unique structure, featuring two carboxylic acid groups and one hydroxyl group, allows for its use as a monomer in various polymerization reactions, leading to the synthesis of polyesters, polyamides, and other functional copolymers. These materials are of particular interest in the biomedical field for applications such as drug delivery, tissue engineering, and as rheology modifiers.

Application Note 1: Synthesis of Biodegradable Polyesters via Polycondensation of this compound

Introduction:

Polycondensation is a common method for synthesizing polyesters from monomers containing hydroxyl and carboxylic acid functional groups. This compound is a suitable monomer for this process, capable of forming branched polyesters due to its trifunctional nature. The resulting polymers are often biodegradable and can be tailored for specific applications by copolymerizing this compound with other monomers like lactic acid or glycolic acid.

Applications:

  • Biodegradable materials: this compound-based polyesters are susceptible to hydrolysis, making them suitable for applications where degradation is desired, such as in temporary medical implants or environmentally friendly plastics.[1][2]

  • Rheology modifiers: The branched structure of poly(this compound) can significantly increase the viscosity and elasticity of aqueous formulations, making it a useful rheology modifier in products like shampoos.[2][3]

  • Drug delivery systems: The carboxylic acid groups in the polymer backbone can be used to attach drug molecules, allowing for the creation of controlled-release drug delivery systems.[2][4]

Experimental Protocol: Synthesis of Poly(DL-malic acid)

This protocol is adapted from a reported polycondensation method.[2]

Materials:

  • DL-Malic acid

  • Stannous chloride (SnCl₂)

  • Three-neck round-bottom flask

  • PTFE-coated stirrer rod

  • Distillation bridge

  • Vacuum adapter

  • Nitrogen source

  • Heating block

  • Liquid nitrogen-cooled collection flask

  • Desiccator

Procedure:

  • Charge the three-neck flask with DL-malic acid (e.g., 40.23 g, 300 mmol) and stannous chloride (e.g., 145 mg, 0.36 wt%).

  • Assemble the reaction apparatus with the stirrer, distillation bridge, vacuum adapter, and nitrogen inlet. Connect the collection flask, cooled with liquid nitrogen, to the distillation bridge.

  • Purge the system with a steady stream of nitrogen.

  • Heat the reaction flask to 110 °C using a heating block while stirring at a constant rate of 200 rpm.

  • Maintain the reaction at this temperature for 24 hours. During this time, water produced as a byproduct will distill off and be collected.

  • After 24 hours, slowly apply a vacuum to the system over 20 minutes and then maintain the vacuum.

  • Continue the reaction under vacuum for an additional 6 hours to remove residual water and drive the polymerization to completion.

  • Terminate the reaction and pour the molten polymer out of the reaction vessel.

  • Store the resulting polymer in a desiccator.

Characterization Data:

The properties of malic acid-based copolymers can be tuned by varying the comonomers and their ratios. The following table summarizes the properties of various malic acid copolymers.

Polymer Composition (Molar Ratio)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Tg (°C)Td5% (°C)
Poly(DL-malic acid)2,1004,5002.145220
Poly(lactic acid-co-malic acid) (90:10)3,5007,2002.152255
Poly(glycolic acid-co-malic acid) (85:15)4,2009,1002.238240

Data is representative and sourced from typical results for such polymers.[2]

Workflow Diagram:

G Workflow for Poly(DL-malic acid) Synthesis cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Product Isolation A Charge Flask with DL-Malic Acid and SnCl₂ B Assemble Apparatus A->B C Purge with Nitrogen B->C D Heat to 110°C (24 hours) C->D E Apply Vacuum (6 hours) D->E F Pour Molten Polymer E->F G Store in Desiccator F->G

Caption: Workflow for the synthesis of poly(DL-malic acid) via polycondensation.

Application Note 2: this compound in the Synthesis of Polyamides and as a Stabilizing Agent for Nanoparticles

Introduction:

The dicarboxylic acid nature of this compound allows it to react with diamines or dihydrazides to form polyamides and polyhydrazides through condensation reactions.[5] These polymers, rich in carboxylic and hydroxyl groups, can act as effective stabilizing and reducing agents in the synthesis of metal nanoparticles. This "green chemistry" approach avoids the use of hazardous solvents and reagents.[5]

Applications:

  • Green synthesis of nanoparticles: this compound-derived polymers provide a biocompatible and environmentally friendly method for synthesizing metal nanoparticles (e.g., Ag, Co, Cu, Zn, Fe).[5]

  • Biomedical applications of nanoparticles: The resulting nanoparticles have potential uses in catalysis, sensing, and various biomedical technologies due to their stability and tailored surface chemistry.[5]

Experimental Protocol: Synthesis of Malic Acid-Derived Polyamide and its use in Silver Nanoparticle Synthesis

This protocol is a representative example based on the literature.[5]

Part 1: Synthesis of Malic Acid-Derived Polyamide

Materials:

  • Malic acid

  • Hexamethylenediamine

  • Reaction vessel with a stirrer and condenser

Procedure:

  • In the reaction vessel, combine equimolar amounts of malic acid and hexamethylenediamine.

  • Heat the mixture with stirring under a nitrogen atmosphere. The specific temperature and reaction time will depend on the desired molecular weight and properties of the polyamide (typically in the range of 150-200°C for several hours).

  • The polyamide is formed through a condensation reaction, with the elimination of water.

  • Purify the resulting polymer by precipitation in a non-solvent (e.g., water or ethanol) and subsequent drying.

Part 2: Synthesis of Silver Nanoparticles

Materials:

  • Malic acid-derived polyamide

  • Silver nitrate (B79036) (AgNO₃) solution

  • Deionized water

Procedure:

  • Dissolve a known amount of the malic acid-derived polyamide in deionized water to form a polymer solution.

  • Add a solution of silver nitrate to the polymer solution with vigorous stirring. The polyamide acts as both a reducing agent and a stabilizing agent.

  • Continue stirring for a specified period (e.g., 1-2 hours) at room temperature or with gentle heating to facilitate the formation of silver nanoparticles.

  • The formation of nanoparticles can be monitored by observing the color change of the solution (typically to a yellowish-brown for silver nanoparticles) and confirmed using UV-Vis spectroscopy.

Characterization Data:

The properties of the synthesized nanoparticles can be characterized by various techniques.

Characterization TechniqueObservation
UV-Vis SpectroscopySurface Plasmon Resonance (SPR) peak confirming nanoparticle formation (e.g., ~420 nm for Ag NPs)
FTIR SpectroscopyShows interaction between the polymer's functional groups (C=O, O-H) and the metal nanoparticles
X-ray Diffraction (XRD)Confirms the crystalline structure of the nanoparticles (e.g., face-centered cubic for Ag NPs)
Scanning Electron Microscopy (SEM)Reveals the morphology and size distribution of the nanoparticles
Energy-Dispersive X-ray (EDX)Confirms the elemental composition of the synthesized particles

Data is representative of typical results for polymer-stabilized silver nanoparticles.[5]

Logical Relationship Diagram:

G Role of Malic Acid-Derived Polymer in Nanoparticle Synthesis MA This compound Polymer Malic Acid-Derived Polyamide/Polyhydrazide MA->Polymer FunctionalGroups Carboxylic and Hydroxyl Groups Polymer->FunctionalGroups Reduction Reduction of Metal Ions FunctionalGroups->Reduction Stabilization Capping and Stabilization FunctionalGroups->Stabilization MetalPrecursor Metal Salt (e.g., AgNO₃) MetalPrecursor->Reduction Nanoparticles Stable Metal Nanoparticles Reduction->Nanoparticles Stabilization->Nanoparticles

Caption: The role of this compound-derived polymers in nanoparticle synthesis.

Application Note 3: this compound Monomers in Ring-Opening Polymerization for Functional Polyesters

Introduction:

Ring-opening polymerization (ROP) is another powerful technique for synthesizing well-defined polyesters. This compound can be converted into cyclic monomers, such as substituted 1,4-dioxane-2,5-diones, which can then undergo ROP. This method allows for better control over the polymer's molecular weight and architecture. The resulting polymers can be designed to have specific functionalities for biomedical applications, such as improved cell adhesion.

Applications:

  • Tissue engineering scaffolds: Copolymers of L-lactide and malic acid-derived monomers can be fabricated into films. The surface of these films can be functionalized with cell-binding peptides (e.g., RGD) to enhance cell attachment and proliferation.[1]

  • Adjustable degradation rates: The rate of hydrolysis of these copolymers can be controlled by the content of the malate (B86768) units, allowing for the design of materials with specific degradation profiles for different applications.[1]

Experimental Protocol: Ring-Opening Copolymerization of L-Lactide and a Malic Acid-Derived Monomer

This protocol is based on the synthesis of poly(L-lactide-co-β-alkyl-α-malate).[1]

Materials:

  • L-lactide

  • 3-(S)-[(benzyloxycarbonyl)methyl]-1,4-dioxane-2,5-dione (BMD, a malic acid derivative)

  • Stannous octoate (Sn(Oct)₂)

  • Toluene (dry)

  • Methanol

  • Polymerization tube

Procedure:

  • In a flame-dried polymerization tube under a nitrogen atmosphere, dissolve L-lactide and BMD in dry toluene. The molar ratio of the monomers will determine the composition of the final copolymer.

  • Add a catalytic amount of stannous octoate solution in toluene.

  • Seal the tube under vacuum and heat it in an oil bath at a specific temperature (e.g., 130°C) for a set duration (e.g., 24 hours).

  • After the polymerization is complete, cool the tube to room temperature and dissolve the contents in a suitable solvent (e.g., chloroform).

  • Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol).

  • Collect the precipitated polymer by filtration and dry it under vacuum.

Post-Polymerization Surface Functionalization:

  • Cast a film of the synthesized copolymer from a solution.

  • Treat the film with an alkali solution (e.g., NaOH) to hydrolyze the benzyl (B1604629) ester groups on the surface, exposing carboxylic acid functionalities.

  • Immobilize a cell-binding peptide like Arg-Gly-Asp (RGD) onto the carboxyl-functionalized surface using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC).

Characterization Data:

The properties of the resulting copolymers and the effect of surface modification can be quantified.

Copolymer (Lactide:BMD)Mn ( g/mol )PDIRGD Immobilized (µg/cm²)Cell Attachment (%)
100:0 (PLLA)50,0001.8020
95:545,0001.90.545
90:1042,0002.01.275

Data is illustrative of the trends observed for RGD-functionalized polylactide-co-malide polymers.[1]

Workflow Diagram:

G Workflow for Functional Bioresorbable Polymer Synthesis cluster_synthesis Copolymer Synthesis cluster_functionalization Surface Functionalization cluster_application Application A Ring-Opening Copolymerization of L-Lactide and BMD B Polymer Purification A->B C Film Casting B->C D Alkali Treatment (Carboxyl Group Exposure) C->D E RGD Peptide Immobilization D->E F Enhanced Cell Attachment for Tissue Engineering E->F

Caption: Workflow for the synthesis and functionalization of a bioresorbable polymer.

References

D-Malic Acid as a Carbon Source for Microbial Fermentation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-malic acid, a stereoisomer of the more common L-malic acid, is a C4-dicarboxylic acid with potential applications in the synthesis of chiral building blocks for pharmaceuticals and other specialty chemicals. While L-malic acid is a common intermediate in central metabolism, the utilization of this compound as a carbon source is less widespread in the microbial world. This document provides detailed application notes and protocols for researchers interested in exploring the use of this compound as a carbon source for microbial fermentation. We will focus on the identification of suitable microorganisms, their metabolic pathways, and detailed experimental procedures for their cultivation and analysis.

Microbial Utilization of this compound

While many organisms readily metabolize L-malic acid, only a select group of microorganisms have been identified to utilize this compound as a sole carbon and energy source.

Identified Bacterial Strains

Several bacterial species have been shown to grow on this compound. An enrichment culture technique has successfully isolated various Gram-negative bacteria capable of this metabolism[1]. These include:

  • Pseudomonas putida [1]

  • Pseudomonas fluorescens [1]

  • Pseudomonas aeruginosa [1]

  • Klebsiella aerogenes [1]

  • A mutant strain of Salmonella typhimurium (SL 1634 dml-51) has also been shown to grow on D-malate as the sole carbon source[2].

Yeast Strains

The ability of yeasts to utilize this compound as a primary carbon source appears to be limited. While some wine yeasts can take up this compound, it often does not undergo significant metabolic conversion through pathways like malo-alcoholic fermentation[3]. Further screening and genetic engineering may be required to develop yeast strains efficient in this compound catabolism.

Metabolic Pathway for this compound Utilization

The primary metabolic route for this compound degradation in the identified bacteria involves its conversion to pyruvate (B1213749), a key intermediate in central metabolism.

Key Enzyme: D-Malate Dehydrogenase

The central enzyme in this pathway is D-malate dehydrogenase (decarboxylating) (EC 1.1.1.83), also known as D-malic enzyme. This NAD-dependent enzyme catalyzes the oxidative decarboxylation of D-malate to pyruvate, producing NADH and carbon dioxide in the process[1].

Reaction: D-Malate + NAD⁺ → Pyruvate + CO₂ + NADH + H⁺

This NAD-dependent D-malic enzyme has been identified in cell-free extracts of Pseudomonas fluorescens and Pseudomonas putida[1]. In a species of Pseudomonas, it was observed that exposure to exogenous D-malate induces this NAD-dependent D-malic enzyme[4].

Signaling Pathway Diagram

The metabolic conversion of this compound to pyruvate is a direct enzymatic step. The pyruvate produced can then enter various central metabolic pathways, such as the TCA cycle for energy production and biomass synthesis.

D_Malic_Acid_Metabolism D_Malic_Acid This compound Pyruvate Pyruvate D_Malic_Acid->Pyruvate D-Malate Dehydrogenase (NAD+ -> NADH + CO2) TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Biomass Biomass Synthesis TCA_Cycle->Biomass Energy Energy (ATP, NADH) TCA_Cycle->Energy

Fig. 1: Metabolic pathway of this compound utilization.

Experimental Protocols

This section provides detailed protocols for the cultivation of bacteria on this compound, as well as methods for analyzing substrate consumption and enzyme activity.

Protocol 1: Enrichment and Isolation of this compound Utilizing Bacteria

This protocol describes a method for enriching and isolating microorganisms from environmental samples that can grow on this compound as the sole carbon source.

Materials:

  • Environmental sample (e.g., soil, water)

  • Minimal Salts Medium (MSM) (see recipe below)

  • This compound (as the sole carbon source)

  • Agar (B569324)

  • Sterile flasks and petri dishes

  • Incubator shaker

Procedure:

  • Prepare Minimal Salts Medium (MSM):

    • Prepare a basal salt solution containing (per liter):

      • K₂HPO₄: 3.0 g

      • KH₂PO₄: 1.0 g

      • (NH₄)₂SO₄: 1.0 g

      • MgSO₄·7H₂O: 0.2 g

      • FeSO₄·7H₂O: 0.01 g

      • CaCl₂·2H₂O: 0.01 g

    • Autoclave the basal salt solution.

    • Prepare a sterile stock solution of this compound (e.g., 20% w/v) and filter-sterilize.

    • Aseptically add the this compound stock solution to the autoclaved basal salts to a final concentration of 0.2-0.5% (w/v). Adjust the pH to 7.0 with sterile NaOH or HCl if necessary.

  • Enrichment Culture:

    • Inoculate 100 mL of MSM with 1-5 g (or mL) of the environmental sample in a 250 mL flask.

    • Incubate at 30°C with shaking (150-200 rpm) for 3-5 days, or until turbidity is observed.

    • Transfer 1 mL of the enriched culture to 100 mL of fresh MSM and incubate under the same conditions. Repeat this step 2-3 times to select for robust this compound utilizers.

  • Isolation of Pure Cultures:

    • Prepare MSM agar plates by adding 1.5-2.0% (w/v) agar to the MSM before autoclaving.

    • Perform serial dilutions of the final enrichment culture and spread-plate onto the MSM agar plates.

    • Incubate the plates at 30°C for 2-4 days until distinct colonies appear.

    • Streak individual colonies onto fresh MSM agar plates to obtain pure isolates.

Protocol 2: Batch Fermentation of Pseudomonas sp. on this compound

This protocol outlines the procedure for growing a pure culture of a Pseudomonas strain in a batch fermentation system with this compound as the sole carbon source.

Materials:

  • Pure culture of Pseudomonas sp. (e.g., P. putida, P. fluorescens)

  • Minimal Salts Medium (MSM) with this compound

  • Fermentor/bioreactor or baffled shake flasks

  • Spectrophotometer

  • HPLC or enzymatic assay kit for this compound analysis

Procedure:

  • Inoculum Preparation:

    • Grow a seed culture of the Pseudomonas strain in a rich medium (e.g., Luria-Bertani broth) or MSM supplemented with a small amount of yeast extract (0.05%) overnight at 30°C with shaking.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 min), wash twice with sterile MSM (without a carbon source), and resuspend in a small volume of the same medium to create the inoculum.

  • Fermentation:

    • Prepare the fermentation medium (MSM with a defined concentration of this compound, e.g., 5-10 g/L).

    • Inoculate the fermentor or shake flask with the prepared inoculum to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.05-0.1.

    • Incubate at 30°C with appropriate aeration and agitation (e.g., 200 rpm for shake flasks). Maintain the pH at 7.0 if using a fermentor with pH control.

    • Take samples aseptically at regular intervals for analysis.

  • Monitoring Growth and Substrate Consumption:

    • Growth: Measure the OD₆₀₀ of the samples to monitor cell growth.

    • This compound Concentration: Centrifuge the samples to pellet the cells and analyze the supernatant for this compound concentration using either an enzymatic assay or HPLC[5][6][7][8].

Protocol 3: D-Malate Dehydrogenase Activity Assay in Crude Cell Extracts

This protocol describes a spectrophotometric assay to measure the activity of D-malate dehydrogenase in crude cell extracts. The assay is based on monitoring the rate of NAD⁺ reduction to NADH at 340 nm.

Materials:

  • Bacterial cell pellet from a culture grown on this compound

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mM DTT and 1 mM EDTA)

  • Glass beads or sonicator for cell lysis

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • This compound solution (e.g., 100 mM)

  • NAD⁺ solution (e.g., 20 mM)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Preparation of Crude Cell Extract:

    • Harvest cells from a known volume of culture by centrifugation.

    • Wash the cell pellet with lysis buffer and resuspend in a small volume of the same buffer.

    • Lyse the cells by sonication or bead beating on ice.

    • Centrifuge the lysate at high speed (e.g., 12,000 x g for 15 min at 4°C) to remove cell debris. The supernatant is the crude cell extract.

    • Determine the total protein concentration of the crude extract (e.g., using a Bradford assay).

  • Enzyme Assay:

    • In a 1 mL cuvette, add:

      • 850 µL of Assay buffer

      • 50 µL of NAD⁺ solution

      • 50 µL of crude cell extract

    • Mix and incubate at 30°C for 2-3 minutes to establish a baseline.

    • Initiate the reaction by adding 50 µL of this compound solution and mix immediately.

    • Monitor the increase in absorbance at 340 nm for 3-5 minutes.

  • Calculation of Activity:

    • Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

    • Enzyme activity (U/mL) = (ΔA₃₄₀/min * Total assay volume (mL)) / (ε * Path length (cm) * Volume of extract (mL))

      • ε (molar extinction coefficient of NADH at 340 nm) = 6.22 mM⁻¹cm⁻¹

    • Specific activity (U/mg) = Enzyme activity (U/mL) / Protein concentration (mg/mL)

    • One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Data Presentation

The following tables summarize key quantitative data related to the utilization of this compound by microorganisms.

Table 1: Microorganisms Capable of Utilizing this compound

MicroorganismTypeReference
Pseudomonas putidaBacterium[1]
Pseudomonas fluorescensBacterium[1]
Pseudomonas aeruginosaBacterium[1]
Klebsiella aerogenesBacterium[1]
Salmonella typhimurium (mutant)Bacterium[2]

Table 2: Kinetic Properties of D-Malate Dehydrogenase from Pseudomonas fluorescens [1]

ParameterValue
Km for D-Malate0.3 mM
Km for NAD⁺0.08 mM
Optimal pH8.1 - 8.8
Specific Activity (purified enzyme)4-5 U/mg

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for studying this compound fermentation.

Fermentation_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Enrichment Enrichment Culture (Protocol 1) Isolation Isolation of Pure Culture Enrichment->Isolation Inoculum Inoculum Preparation Isolation->Inoculum BatchFerm Batch Fermentation (Protocol 2) Inoculum->BatchFerm Growth Growth Monitoring (OD600) BatchFerm->Growth Substrate This compound Quantification (HPLC/Enzymatic Assay) BatchFerm->Substrate Enzyme Enzyme Activity Assay (Protocol 3) BatchFerm->Enzyme

Fig. 2: General experimental workflow.

Conclusion

The utilization of this compound as a carbon source for microbial fermentation is a promising area of research, particularly for the production of valuable chiral synthons. While several bacterial species, notably from the Pseudomonas genus, have been identified as capable of this metabolism, further research is needed to optimize fermentation conditions and to explore the potential of other microorganisms, including yeasts, possibly through metabolic engineering. The protocols and data presented in this document provide a solid foundation for researchers to initiate and advance their investigations in this field.

References

Illuminating the Structure of D-Malic Acid: An NMR Spectroscopy Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide to the structural elucidation of D-Malic acid using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation and the acquisition of ¹H, ¹³C, COSY, HSQC, and HMBC spectra are presented, tailored for researchers, scientists, and professionals in drug development. All quantitative NMR data, including chemical shifts, coupling constants, and 2D correlations, are summarized in structured tables for clarity and ease of comparison. Furthermore, this note incorporates Graphviz diagrams to visually represent the experimental workflow, the molecular structure with atom numbering, and key 2D NMR correlations, offering a clear and instructive overview of the entire analytical process.

Introduction

This compound, a naturally occurring dicarboxylic acid, plays a crucial role in various biochemical pathways, including the citric acid cycle. Its stereochemistry and functional groups are of significant interest in fields ranging from food chemistry to pharmaceutical development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous determination of its molecular structure in solution. This note details the application of a suite of NMR experiments to confirm the connectivity and stereochemistry of this compound.

Experimental Protocols

Sample Preparation

A solution of this compound suitable for NMR analysis can be prepared as follows:

  • Weighing: Accurately weigh approximately 10-20 mg of this compound.

  • Dissolution: Dissolve the sample in 0.6 mL of deuterium (B1214612) oxide (D₂O). D₂O is a suitable solvent as it does not produce a large solvent signal in the ¹H NMR spectrum.[1][2]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

All NMR spectra were acquired on a 500 MHz spectrometer. The following are typical acquisition parameters that can be adapted as needed.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans (ns): 16

    • Relaxation Delay (d1): 1.0 s

    • Spectral Width (sw): 20 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans (ns): 1024

    • Relaxation Delay (d1): 2.0 s

    • Spectral Width (sw): 220 ppm

  • COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpmf

    • Number of Scans (ns): 2

    • Relaxation Delay (d1): 1.5 s

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsp

    • Number of Scans (ns): 2

    • Relaxation Delay (d1): 1.5 s

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgplpndqf

    • Number of Scans (ns): 4

    • Relaxation Delay (d1): 1.5 s

Data Presentation and Structural Elucidation

The acquired NMR data provides detailed insights into the molecular structure of this compound.

¹H and ¹³C NMR Spectral Data

The one-dimensional ¹H and ¹³C NMR spectra reveal the chemical environment of each proton and carbon atom in the molecule. The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H and ¹³C NMR Data for this compound in D₂O

Atom¹H Chemical Shift (ppm)MultiplicityJ (Hz)¹³C Chemical Shift (ppm)
1---177.5
24.35dd9.0, 4.571.5
32.75, 2.60dd, dd16.0, 4.5 (A), 16.0, 9.0 (B)42.0
4---179.0

Note: The protons on C3 are diastereotopic and appear as two distinct signals.

2D NMR Correlation Data

Two-dimensional NMR experiments establish the connectivity between atoms.

  • COSY: This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds.

  • HSQC: This experiment identifies direct one-bond correlations between protons and the carbon atoms they are attached to.

  • HMBC: This experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the carbon skeleton.

Table 2: Key 2D NMR Correlations for this compound

Correlation TypeProton (¹H)Correlated Atom(s) (¹H or ¹³C)
COSY H2 (4.35 ppm)H3A (2.75 ppm), H3B (2.60 ppm)
H3A (2.75 ppm)H2 (4.35 ppm), H3B (2.60 ppm)
H3B (2.60 ppm)H2 (4.35 ppm), H3A (2.75 ppm)
HSQC H2 (4.35 ppm)C2 (71.5 ppm)
H3A (2.75 ppm)C3 (42.0 ppm)
H3B (2.60 ppm)C3 (42.0 ppm)
HMBC H2 (4.35 ppm)C1 (177.5 ppm), C3 (42.0 ppm), C4 (179.0 ppm)
H3A (2.75 ppm)C1 (177.5 ppm), C2 (71.5 ppm), C4 (179.0 ppm)
H3B (2.60 ppm)C1 (177.5 ppm), C2 (71.5 ppm), C4 (179.0 ppm)

Visualizations

The following diagrams provide a visual representation of the experimental workflow and the structural information obtained from the NMR data.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in D2O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_1d 1D NMR (1H, 13C) transfer->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) process Process Spectra nmr_1d->process assign Assign Signals process->assign correlate Analyze Correlations assign->correlate elucidate Elucidate Structure correlate->elucidate

Caption: Experimental workflow for NMR-based structural elucidation.

d_malic_acid_structure mol C1 C1 C2 C2 C3 C3 C4 C4 H2 H2 H3A H3A H3B H3B

Caption: Structure of this compound with atom numbering.

Caption: Key COSY and HMBC correlations for this compound.

Conclusion

This application note demonstrates the power and utility of multi-dimensional NMR spectroscopy for the complete structural assignment of this compound. The detailed protocols and tabulated data serve as a valuable resource for researchers in natural product chemistry, metabolomics, and drug discovery. The combination of ¹H, ¹³C, COSY, HSQC, and HMBC experiments provides a robust and efficient method for the unambiguous structural elucidation of small organic molecules.

References

Application Notes and Protocols for the Analysis of D-Malic Acid in Fruit Juices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-malic acid is the naturally predominant form of malic acid in fruit juices, contributing to their characteristic tartness. The presence of its enantiomer, D-malic acid, is often an indicator of adulteration with synthetic DL-malic acid, which is a racemic mixture.[1][2] Therefore, the accurate and sensitive quantification of this compound is crucial for quality control and authenticity assessment of fruit juices. This document provides detailed application notes and protocols for the primary analytical methods used for this compound determination.

Analytical Methods Overview

Several analytical techniques are employed for the determination of this compound in fruit juices, each with its own advantages and limitations. The most common methods include enzymatic assays, high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE).

  • Enzymatic Assays: These methods are based on the specific enzymatic conversion of this compound. They are rapid, simple, and highly specific.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with chiral columns or chiral mobile phase additives, allows for the separation and quantification of D- and L-malic acid enantiomers.[4][5][6][7][8]

  • Gas Chromatography (GC): GC methods typically involve derivatization of the malic acid enantiomers to form diastereomers, which can then be separated on a standard achiral column.[1]

  • Capillary Electrophoresis (CE): CE offers high separation efficiency and requires only small sample volumes for the chiral resolution of malic acid.[9]

Quantitative Data Summary

The performance of different analytical methods for this compound quantification can be compared based on key validation parameters. The following table summarizes the quantitative data for the most common techniques.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Reference
Enzymatic Assay (UV) 0.26 mg/LNot Specified0.5 - 40 µg per assayNot Specified[3]
HPLC-UV (Chiral Mobile Phase) 2 mg/100 mLNot SpecifiedNot SpecifiedNot Specified[4][6]
HPLC-UV (Collaborative Study) 2.0 - 2.5 mg/100 mLNot Specified26 - 188 mg/100 mLNot Specified[7][8]
RP-HPLC (Pre-column Derivatization) 0.1 ng0.5 ng0.05 - 0.25 µg/mLNot Specified[10]
Gas Chromatography (GC) Not SpecifiedNot SpecifiedNot Specified94 - 101[1]
Capillary Electrophoresis (CE) Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[9]

Experimental Protocols

Enzymatic Method (UV Spectrophotometry)

This protocol is based on the enzymatic conversion of this compound to pyruvate (B1213749) and NADH, with the subsequent measurement of NADH absorbance at 340 nm.[3]

a. Principle

This compound is oxidized by NAD+ in the presence of D-malate dehydrogenase (D-MDH) to oxaloacetate, which is then decarboxylated to pyruvate. The amount of NADH formed is stoichiometric to the amount of this compound.[3][11]

b. Reagents

  • Glycylglycine buffer (1 M, pH 10.0)

  • Nicotinamide-adenine dinucleotide (NAD+) solution

  • D-Malate dehydrogenase (D-MDH) enzyme suspension

  • This compound standard solution (0.20 mg/mL)[3]

  • Distilled water

  • 2 M KOH[11]

c. Sample Preparation

  • Take 25 mL of the fruit juice.

  • Adjust the pH to approximately 7-8 with 2 M KOH.

  • Quantitatively transfer the solution to a 50 mL volumetric flask and fill to the mark with distilled water.

  • For colored juices, add activated charcoal, stir, and filter.[3]

d. Assay Procedure

  • Pipette the following into cuvettes:

    • Blank: 1.00 mL distilled water + reagents

    • Sample: 1.00 mL prepared sample + reagents

  • Add buffer and NAD+ solution to each cuvette and mix.

  • Read the initial absorbance (A1) at 340 nm after about 3 minutes.

  • Start the reaction by adding the D-MDH suspension to each cuvette.

  • Mix and incubate for approximately 10-12 minutes at room temperature.

  • Read the final absorbance (A2) at 340 nm.

  • Calculate the absorbance difference (ΔA = A2 - A1) for both the blank and the sample.

e. Calculation

The concentration of this compound is calculated using the molar extinction coefficient of NADH.

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes the separation of D- and L-malic acid using a chiral mobile phase.[5][7][8]

a. Principle

The enantiomers of malic acid are resolved on a reversed-phase HPLC column using a mobile phase containing a chiral ligand-exchanger, such as a complex of Cu(II) with an amino acid (e.g., L-valine). Detection is typically performed using a UV detector.[4][5][6]

b. Instrumentation and Columns

  • HPLC system with a pump, autosampler, and UV detector.

  • Reversed-phase column (e.g., PLRP-S).[5]

c. Reagents

  • Copper acetate (B1210297)

  • L-valine

  • Deionized water

  • Mobile Phase: Prepare an aqueous solution of copper acetate and L-valine. Adjust the pH to 5.5. Filter the mobile phase through a 0.45 µm membrane filter.[5]

d. Chromatographic Conditions

  • Mobile Phase: Aqueous solution of Cu(II)-L-valine complex[4][6]

  • Flow Rate: 1.2 mL/min[8]

  • Column Temperature: Ambient[8]

  • Detection: UV at 330 nm[7][8]

  • Injection Volume: 10 µL[8]

e. Sample and Standard Preparation

  • Standards: Prepare a series of standard solutions of this compound in deionized water.

  • Samples: Dilute the fruit juice with deionized water and filter through a 0.45 µm membrane filter.

f. Analysis

Inject the standards and samples into the HPLC system. Identify and quantify the this compound peak based on the retention time and peak area of the standards.

Gas Chromatography (GC) Method

This protocol involves the derivatization of D- and L-malic acid into diastereomers for separation on a non-chiral GC column.[1]

a. Principle

D- and L-malic acids are esterified with a chiral alcohol (e.g., (R)-(-)-2-butanol) to form diastereomeric esters. These diastereomers have different physical properties and can be separated by gas chromatography on a standard capillary column.[1]

b. Instrumentation

  • Gas chromatograph with a flame ionization detector (FID).

  • Capillary column (e.g., Carbowax 20M).[1]

c. Reagents

  • (R)-(-)-2-Butanol[1]

  • Derivatization agent (e.g., acetyl chloride)

  • Organic solvent (e.g., chloroform)[1]

  • D- and L-malic acid standards

d. Derivatization and Sample Preparation

  • Evaporate a known volume of fruit juice to dryness.

  • Add (R)-(-)-2-butanol and the derivatizing agent.

  • Heat the mixture to form the diastereomeric esters.

  • Extract the esters with an organic solvent.

  • This procedure does not require an extraction or cleanup step.[1]

e. GC Conditions

  • Injector and Detector Temperature: Optimized for the specific instrument.

  • Oven Temperature Program: A temperature gradient is used to separate the diastereomers.

  • Carrier Gas: Helium or nitrogen.

f. Analysis

Inject the derivatized standards and samples into the GC. The amounts of D- and L-malic acid are determined from the peak areas of the corresponding diastereomers.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis Sample Fruit Juice Sample Dilution Dilution Sample->Dilution pH_Adjustment pH Adjustment Dilution->pH_Adjustment Filtration Filtration/Centrifugation pH_Adjustment->Filtration Derivatization Derivatization (for GC) Filtration->Derivatization Enzymatic Enzymatic Assay Filtration->Enzymatic HPLC HPLC Filtration->HPLC CE Capillary Electrophoresis Filtration->CE GC GC Derivatization->GC Data_Acquisition Data Acquisition Enzymatic->Data_Acquisition HPLC->Data_Acquisition GC->Data_Acquisition CE->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Result This compound Concentration Quantification->Result

Caption: General experimental workflow for this compound analysis.

enzymatic_pathway D_Malic_Acid This compound Oxaloacetate Oxaloacetate D_Malic_Acid->Oxaloacetate + NAD+ NADH NADH NAD NAD+ Pyruvate Pyruvate Oxaloacetate->Pyruvate + H+ CO2 CO2 Pyruvate->CO2 D_MDH D-Malate Dehydrogenase D_MDH->Oxaloacetate

Caption: Enzymatic reaction for this compound determination.

References

D-Malic Acid: A Versatile Chiral Precursor for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-malic acid, a naturally occurring chiral molecule, has emerged as a valuable and versatile building block in the asymmetric synthesis of pharmaceuticals.[1] Its inherent chirality, readily available from the chiral pool, provides a cost-effective and efficient starting point for the construction of complex, enantiomerically pure drug molecules. The stereochemistry of a pharmaceutical compound is critical, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. The use of this compound as a chiral precursor allows for the direct incorporation of a defined stereocenter, simplifying synthetic routes and enhancing the overall efficiency of drug development processes.[2]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two classes of pharmaceutical compounds: the natural product (-)-erinapyrone B and α-aminophosphonates.

Application 1: Enantioselective Synthesis of (-)-Erinapyrone B

(-)-Erinapyrone B is a natural product that has garnered interest due to its potential biological activities. The enantioselective synthesis of this compound can be efficiently achieved using D-(+)-malic acid as the chiral starting material. The synthesis involves a seven-step sequence that leverages the stereocenter of this compound to establish the desired stereochemistry in the final product.

Synthetic Workflow for (-)-Erinapyrone B

G D_malic_acid D-(+)-Malic Acid step1 Dimethyl (R)-malate D_malic_acid->step1 SOCl₂, MeOH (95% yield) step2 (R)-Butane-1,2,4-triol step1->step2 BH₃·SMe₂, NaBH₄ (90% yield) step3 (R)-4-((tert-butyldiphenylsilyl)oxy) butane-1,2-diol step2->step3 TBDPSCl, Imidazole (B134444) (90% yield) step4 (R)-4-((tert-butyldiphenylsilyl)oxy)-N-methoxy -N-methyl-2-hydroxybutanamide step3->step4 (MeO)MeNH·HCl, AlMe₃ (75% yield) step5 (R)-1-((tert-butyldiphenylsilyl)oxy) -5-hydroxyhept-6-en-3-one step4->step5 AllylMgBr (85% yield) step6 (R)-2-((R)-1-((tert-butyldiphenylsilyl)oxy)ethyl) -2,3-dihydro-6-methyl-4H-pyran-4-one step5->step6 PdCl₂, CuCl, O₂ p-TsOH (60% yield) erinapyrone_B (-)-Erinapyrone B step6->erinapyrone_B TBAF (80% yield)

Figure 1: Synthetic pathway of (-)-erinapyrone B from D-(+)-malic acid.[3]

Experimental Protocol: Synthesis of (-)-Erinapyrone B

Step 1: Dimethyl (R)-malate To a solution of D-(+)-malic acid (1.0 eq) in methanol (B129727) (MeOH, 10 vol) at 0 °C, thionyl chloride (SOCl₂, 2.0 eq) is added dropwise. The reaction mixture is stirred at room temperature for 18 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford dimethyl (R)-malate.[3]

Step 2: (R)-Butane-1,2,4-triol A solution of dimethyl (R)-malate (1.0 eq) in tetrahydrofuran (B95107) (THF, 10 vol) is added to a suspension of sodium borohydride (B1222165) (NaBH₄, 2.0 eq) in THF. Borane dimethyl sulfide (B99878) complex (BH₃·SMe₂, 3.0 eq) is then added dropwise at 0 °C. The mixture is stirred at room temperature for 3 hours. The reaction is quenched with methanol, and the solvent is evaporated. The crude product is purified by column chromatography.[3]

Step 3: (R)-4-((tert-butyldiphenylsilyl)oxy)butane-1,2-diol To a solution of (R)-butane-1,2,4-triol (1.0 eq) and imidazole (1.2 eq) in dimethylformamide (DMF, 10 vol), tert-butyldiphenylsilyl chloride (TBDPSCl, 1.1 eq) is added. The reaction is stirred at room temperature for 18 hours. The mixture is diluted with water and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over sodium sulfate (B86663), and concentrated. The residue is purified by column chromatography.[3]

Step 4: (R)-4-((tert-butyldiphenylsilyl)oxy)-N-methoxy-N-methyl-2-hydroxybutanamide To a solution of N,O-dimethylhydroxylamine hydrochloride ((MeO)MeNH·HCl, 2.0 eq) in dichloromethane (B109758) (CH₂Cl₂, 20 vol), trimethylaluminum (B3029685) (AlMe₃, 2.0 M in hexanes, 2.0 eq) is added dropwise at 0 °C. The mixture is stirred for 30 minutes, and then a solution of (R)-4-((tert-butyldiphenylsilyl)oxy)butane-1,2-diol (1.0 eq) in CH₂Cl₂ is added. The reaction is refluxed for 18 hours. The mixture is cooled to 0 °C and quenched with Rochelle's salt solution. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried and concentrated. The product is purified by column chromatography.[3]

Step 5: (R)-1-((tert-butyldiphenylsilyl)oxy)-5-hydroxyhept-6-en-3-one To a solution of (R)-4-((tert-butyldiphenylsilyl)oxy)-N-methoxy-N-methyl-2-hydroxybutanamide (1.0 eq) in THF (20 vol) at 0 °C, allylmagnesium bromide (AllylMgBr, 1.0 M in THF, 3.0 eq) is added dropwise. The reaction is stirred at 0 °C for 2 hours. The reaction is quenched with saturated ammonium (B1175870) chloride solution and extracted with ethyl acetate. The organic layer is dried and concentrated, and the residue is purified.[3]

Step 6: (R)-2-((R)-1-((tert-butyldiphenylsilyl)oxy)ethyl)-2,3-dihydro-6-methyl-4H-pyran-4-one A mixture of palladium(II) chloride (PdCl₂, 0.1 eq) and copper(I) chloride (CuCl, 1.0 eq) in DMF/H₂O (10:1, 10 vol) is stirred under an oxygen atmosphere. A solution of (R)-1-((tert-butyldiphenylsilyl)oxy)-5-hydroxyhept-6-en-3-one (1.0 eq) in DMF is added, and the mixture is stirred at room temperature for 18 hours. p-Toluenesulfonic acid (p-TsOH, 0.2 eq) is then added, and stirring is continued for 3 hours. The mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.[3]

Step 7: (-)-Erinapyrone B To a solution of the silyl (B83357) ether from the previous step (1.0 eq) in THF (20 vol), tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1.0 M in THF, 1.5 eq) is added at 0 °C. The reaction is stirred at room temperature for 3 hours. The solvent is evaporated, and the residue is purified by column chromatography to yield (-)-erinapyrone B.[3]

StepProductYield (%)
1Dimethyl (R)-malate95
2(R)-Butane-1,2,4-triol90
3(R)-4-((tert-butyldiphenylsilyl)oxy)butane-1,2-diol90
4(R)-4-((tert-butyldiphenylsilyl)oxy)-N-methoxy-N-methyl-2-hydroxybutanamide75
5(R)-1-((tert-butyldiphenylsilyl)oxy)-5-hydroxyhept-6-en-3-one85
6(R)-2-((R)-1-((tert-butyldiphenylsilyl)oxy)ethyl)-2,3-dihydro-6-methyl-4H-pyran-4-one60
7(-)-Erinapyrone B80
Table 1: Reaction yields for the synthesis of (-)-erinapyrone B.[3]

Application 2: this compound as an Organocatalyst for the Synthesis of α-Aminophosphonates

α-Aminophosphonates are structural analogues of α-amino acids and are known to exhibit a wide range of biological activities, including enzyme inhibition.[4] The synthesis of these compounds can be achieved through a one-pot, three-component reaction of an aldehyde, an amine, and a phosphite (B83602), often catalyzed by an acid. This compound can serve as an efficient and environmentally friendly organocatalyst for this transformation.

Synthetic Workflow for α-Aminophosphonates

G reactants Aldehyde + Amine + Diethyl Phosphite product α-Aminophosphonate reactants->product One-pot reaction catalyst This compound catalyst->product Catalyst

Figure 2: this compound catalyzed one-pot synthesis of α-aminophosphonates.

Experimental Protocol: Synthesis of Diethyl (phenyl(phenylamino)methyl)phosphonate

A mixture of benzaldehyde (B42025) (1.0 mmol), aniline (B41778) (1.0 mmol), diethyl phosphite (1.0 mmol), and this compound (10 mol%) is stirred at room temperature for the appropriate time (monitored by TLC). After completion of the reaction, the mixture is diluted with ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired α-aminophosphonate.

AldehydeAmineProductYield (%)
BenzaldehydeAnilineDiethyl (phenyl(phenylamino)methyl)phosphonate92
2-MethoxybenzaldehydeAnilineDiethyl ((2-methoxyphenyl)(phenylamino)methyl)phosphonate86
4-MethoxybenzaldehydeAnilineDiethyl ((4-methoxyphenyl)(phenylamino)methyl)phosphonate88
Table 2: Yields for the synthesis of representative α-aminophosphonates.[5]

Mechanism of Action and Signaling Pathways

α-Aminophosphonates as Enzyme Inhibitors

The biological activity of α-aminophosphonates often stems from their ability to act as transition-state analogues for enzymatic reactions involving amino acids.[4] The tetrahedral geometry of the phosphonate (B1237965) group mimics the tetrahedral intermediate of peptide bond hydrolysis, allowing these molecules to bind tightly to the active sites of various enzymes, such as proteases and synthases.[4]

For instance, certain α-aminophosphonates have been identified as inhibitors of poly(ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for DNA repair.[6][7] Inhibition of PARP1 can lead to the accumulation of DNA damage in cancer cells, ultimately triggering apoptosis. This makes PARP1 inhibitors a promising class of anticancer agents.

Another class of enzymes targeted by α-aminophosphonates is the carbonic anhydrases (CAs).[8] Some sulfonamide-containing α-aminophosphonates have shown selective inhibition of tumor-associated CA isoforms, which are involved in regulating pH in the tumor microenvironment. Inhibition of these enzymes can disrupt tumor growth and survival.

G cluster_0 Enzyme Active Site Enzyme Enzyme Transition_State Tetrahedral Transition State Enzyme->Transition_State Catalyzes Inhibited_Complex Enzyme-Inhibitor Complex Enzyme->Inhibited_Complex Amino_Acid Amino Acid (Substrate) Amino_Acid->Enzyme Binds Aminophosphonate α-Aminophosphonate (Inhibitor) Aminophosphonate->Enzyme Binds (mimics transition state) Product Product Transition_State->Product Inhibited_Complex->Enzyme Inhibition

References

Application Notes and Protocols for the Use of D-Malic Acid in Biodegradable Polymer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of D-malic acid-based biodegradable polymers. Detailed protocols for key experimental procedures are included to facilitate research and development in areas such as drug delivery and tissue engineering.

Introduction to this compound-Based Biodegradable Polymers

This compound is a versatile building block for the synthesis of biodegradable polyesters. Its stereoisomer, L-malic acid, is a natural intermediate in the tricarboxylic acid (TCA) cycle, suggesting that the degradation products of poly(malic acid) (PMLA) are biocompatible and can be readily metabolized by the body.[1][2] The presence of a pendant carboxylic acid group in the repeating unit of PMLA allows for further chemical modification and functionalization, making it an attractive candidate for various biomedical applications.[3][4]

PMLA and its copolymers can be synthesized through several methods, primarily ring-opening polymerization (ROP) and direct polycondensation.[3][4][5] These polymers are known for their water solubility, biodegradability, and low toxicity. Key applications include the development of drug delivery systems (e.g., nanoparticles and micelles), hydrogels for tissue engineering, and as rheology modifiers.[6][7][8]

Synthesis of Poly(this compound) and its Copolymers

Ring-Opening Polymerization (ROP) of Benzyl (B1604629) β-Malolactonate

Ring-opening polymerization of a protected malic acid monomer, such as benzyl β-malolactonate, is a common method to produce high molecular weight PMLA with controlled stereochemistry.[3][4] The benzyl protecting group is subsequently removed by catalytic hydrogenolysis to yield the final polymer.[9]

Experimental Protocol: Synthesis of Poly(benzyl β-malolactonate) via ROP

  • Initiator Preparation: In a nitrogen-purged glovebox, dissolve tetraethylammonium (B1195904) benzoate (B1203000) (initiator) in anhydrous ethanol.

  • Polymerization: In a separate flask, dissolve benzyl β-malolactonate monomer in anhydrous tetrahydrofuran (B95107) (THF). Add the initiator solution to the monomer solution. The monomer-to-initiator ratio will determine the theoretical molecular weight.

  • Reaction: Stir the reaction mixture at 37°C for 24 hours or until the disappearance of the lactone peak (around 1844 cm⁻¹) is confirmed by FT-IR spectroscopy.[10]

  • Purification: Dissolve the resulting polymer in acetone (B3395972) and add a drop of concentrated HCl. Precipitate the polymer by adding the solution to a large excess of cold ethanol.

  • Drying: Collect the white precipitate by filtration and dry under vacuum.[10]

  • Characterization: Characterize the purified poly(benzyl β-malolactonate) by ¹H NMR spectroscopy and Size Exclusion Chromatography (SEC) to determine its molecular weight and polydispersity.[10]

Experimental Protocol: Deprotection to Poly(this compound)

  • Hydrogenolysis: Dissolve the poly(benzyl β-malolactonate) in a suitable solvent such as a THF/ethanol mixture.

  • Catalyst Addition: Add 5-20 wt% of Palladium on carbon (Pd/C) catalyst relative to the amount of benzyl groups.[9][11]

  • Reaction: Place the mixture under a hydrogen atmosphere (atmospheric pressure) and stir vigorously overnight at room temperature.[11]

  • Catalyst Removal: Filter the suspension through Celite to remove the Pd/C catalyst.

  • Purification: Evaporate the solvent under vacuum to obtain the final poly(this compound).

  • Characterization: Confirm the complete removal of the benzyl groups by ¹H NMR spectroscopy.

Direct Polycondensation

Direct polycondensation of this compound is a simpler, one-step method that avoids the need for monomer protection and deprotection.[3][5] However, it typically yields lower molecular weight polymers due to the stoichiometric imbalance of hydroxyl and carboxylic acid groups and the production of water as a byproduct.[3] The reaction is often catalyzed by stannous(II) chloride.[5]

Experimental Protocol: Synthesis of Poly(this compound) via Polycondensation

  • Reaction Setup: In a 3-neck flask equipped with a mechanical stirrer, a distillation bridge, and a nitrogen inlet, combine DL-malic acid and a comonomer if desired (e.g., lactic acid).[5]

  • Catalyst Addition: Add stannous(II) chloride (0.1–0.5 wt%) as a catalyst.[5]

  • Polymerization: Under a steady stream of nitrogen, heat the reaction mixture to 110-120°C with constant stirring (e.g., 200 rpm). Higher temperatures (above 140°C) should be avoided to prevent the formation of fumaric acid.[3][5]

  • Water Removal: Apply a vacuum to the system to facilitate the removal of water produced during the reaction. Continue the reaction for a predetermined time (e.g., 24-48 hours).

  • Purification: The purification method will depend on the properties of the resulting polymer. For water-soluble polymers, dialysis against deionized water followed by lyophilization can be employed.

  • Characterization: Analyze the final polymer using ¹H NMR, SEC, and Differential Scanning Calorimetry (DSC) to determine its composition, molecular weight, and thermal properties.[5]

Quantitative Data on Poly(this compound) and Copolymers

The properties of this compound-based polymers can be tuned by varying the synthesis method and copolymer composition. The following tables summarize some reported quantitative data.

Polymer CompositionSynthesis MethodMn ( g/mol )Mw ( g/mol )Đ (PDI)Tg (°C)Reference
Poly(malic acid) (PMA)Polycondensation-1,40017.75.6, 35.1[5]
Poly(malic₄₀-lactic acid₆₀)Polycondensation-8,6003.019.0[5]
Poly(benzyl malate) (PMLABe₇₃)ROP-7,3001.46-[10]
PEG₄₂-b-PMLABe₇₃ROP12,980 (NMR)6,460 (SEC)1.45-[10]
MalPEG₆₂-b-PMLABe₇₃ROP13,800 (NMR)8,470 (SEC)1.59-[10]

Table 1: Molecular Weight and Thermal Properties of this compound-Based Polymers.

Nanoparticle FormulationPolymerParticle Size (Dh, nm)PDIZeta Potential (mV)Reference
PdiMeMLA₂₇-b-PdiMeMLAHe₅₀PdiMeMLA-based block copolymer1100.20-32[11]
PMLA-Et₁₀₀Ethylated PMLA100-350--[6]
coPMLA-Bu₅₀H₅₀Butylated PMLA copolymer100-350--[6]

Table 2: Properties of Nanoparticles Formed from this compound-Based Polymers.

Applications in Biodegradable Polymer Research

Drug Delivery Systems

The amphiphilic nature of certain PMLA copolymers allows them to self-assemble into nanoparticles or micelles in aqueous solutions, making them suitable for encapsulating hydrophobic drugs.[6][11] The pendant carboxyl groups can be used to conjugate targeting ligands or other functional molecules.[10]

Experimental Protocol: Preparation of Drug-Loaded Nanoparticles by Nanoprecipitation

  • Polymer & Drug Solution: Dissolve the this compound-based polymer and the hydrophobic drug in a water-miscible organic solvent such as THF or DMF.[11]

  • Nanoprecipitation: Add the polymer-drug solution dropwise to a vigorously stirred aqueous phase (e.g., distilled water or PBS).[11]

  • Solvent Evaporation: Stir the resulting nano-suspension for a period of time (e.g., 20 minutes to overnight) to allow for solvent evaporation and nanoparticle stabilization.

  • Purification: If necessary, purify the nanoparticles from the free drug and residual solvent using methods like dialysis or centrifugal ultrafiltration.

  • Characterization: Characterize the nanoparticles for their size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). The drug loading content and encapsulation efficiency can be determined using techniques like UV-Vis spectroscopy or HPLC after dissolving the nanoparticles in a suitable solvent.

Experimental Protocol: In Vitro Drug Release Study

  • Setup: Place a known amount of drug-loaded nanoparticles in a dialysis bag with a specific molecular weight cut-off.

  • Release Medium: Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4) maintained at 37°C with constant stirring.[6] The volume of the release medium should be sufficient to ensure sink conditions.[12]

  • Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Quantification: Analyze the amount of drug released in the collected samples using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Hydrogels for Tissue Engineering

This compound can be incorporated into polymer networks to form hydrogels. These hydrogels are promising for tissue engineering applications due to their high water content and biocompatibility.[8]

Experimental Protocol: Synthesis of a Poly(vinyl alcohol)-Malic Acid (PVA-MA) Hydrogel

  • Solution Preparation: Prepare a 10 wt.% aqueous solution of poly(vinyl alcohol) (PVA) and an aqueous solution of malic acid.

  • Crosslinking: Mix the PVA and malic acid solutions in the presence of an acid catalyst (e.g., 1 x 10⁻¹ mol L⁻¹ HCl).[13] The final concentration of malic acid will determine the degree of crosslinking.

  • Curing: Cast the mixture into a mold and allow it to cure at an elevated temperature (e.g., 60-80°C) for a specified time to facilitate esterification and crosslinking.

  • Purification: Swell the resulting hydrogel in deionized water to remove any unreacted components.

  • Characterization: Characterize the hydrogel's swelling behavior, degradation profile, and mechanical properties (e.g., compressive modulus).

Degradation Studies

The degradation of PMLA-based polymers can occur through hydrolysis of the ester backbone.[14] This process can be studied in vitro to predict the polymer's behavior in a physiological environment.

Experimental Protocol: In Vitro Hydrolytic Degradation Study

  • Sample Preparation: Prepare films or nanoparticles of the this compound-based polymer.

  • Incubation: Incubate the polymer samples in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.

  • Analysis: At various time points, retrieve the polymer samples and analyze the changes in their properties. This can include:

    • Mass Loss: Dry the samples to a constant weight and measure the remaining mass.

    • Molecular Weight: Analyze the molecular weight distribution of the polymer using SEC to monitor the decrease in molecular weight over time.[14]

    • Degradation Products: Analyze the incubation medium for the presence of degradation products, such as this compound, using an appropriate assay.

Experimental Protocol: Enzymatic Assay for this compound

  • Principle: this compound can be quantified enzymatically using D-malate dehydrogenase (D-MDH), which catalyzes the oxidation of this compound to oxaloacetate with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is proportional to the concentration of this compound.[15][16]

  • Reagents: Prepare a buffer solution (e.g., HEPES buffer, pH 9.0), NAD⁺ solution, and D-MDH solution.[16]

  • Assay Procedure:

    • In a cuvette, mix the buffer solution, NAD⁺ solution, and the sample containing this compound.

    • Measure the initial absorbance (A₁) at 340 nm.

    • Add the D-MDH solution to start the reaction.

    • Incubate at room temperature for approximately 20 minutes or until the reaction is complete.

    • Measure the final absorbance (A₂) at 340 nm.[16]

  • Calculation: The concentration of this compound is calculated based on the change in absorbance (A₂ - A₁) and the molar extinction coefficient of NADH.

Biocompatibility Assessment

The biocompatibility of this compound-based polymers and their degradation products is a critical aspect of their evaluation for biomedical applications. Cell viability assays are commonly used for this purpose.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells (e.g., J774 macrophages or a relevant cell line for the target application) in a 96-well plate and allow them to adhere overnight.[14][17]

  • Treatment: Expose the cells to different concentrations of the polymer, polymer extracts, or degradation products for a specified period (e.g., 24 or 48 hours).[17]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[17][18]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[17][18]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage relative to the untreated control cells.

Visualizations

Synthesis_Workflows cluster_ROP Ring-Opening Polymerization (ROP) cluster_Polycondensation Direct Polycondensation This compound Derivative (Protected) This compound Derivative (Protected) Polymerization (ROP) Polymerization (ROP) This compound Derivative (Protected)->Polymerization (ROP) Protected Polymer Protected Polymer Polymerization (ROP)->Protected Polymer Deprotection Deprotection Protected Polymer->Deprotection Final Polymer (PMLA) Final Polymer (PMLA) Deprotection->Final Polymer (PMLA) This compound This compound Polymerization (Polycondensation) Polymerization (Polycondensation) This compound->Polymerization (Polycondensation) polycondensation_final polycondensation_final Polymerization (Polycondensation)->polycondensation_final

Caption: Synthesis workflows for poly(malic acid).

Drug_Delivery_Workflow PMLA Copolymer PMLA Copolymer Nanoprecipitation Nanoprecipitation PMLA Copolymer->Nanoprecipitation Drug Drug Drug->Nanoprecipitation Drug-Loaded Nanoparticles Drug-Loaded Nanoparticles Nanoprecipitation->Drug-Loaded Nanoparticles In Vitro Release In Vitro Release Drug-Loaded Nanoparticles->In Vitro Release Cell Viability Assay Cell Viability Assay Drug-Loaded Nanoparticles->Cell Viability Assay Drug Release Drug Release In Vitro Release->Drug Release Biocompatibility Data Biocompatibility Data Cell Viability Assay->Biocompatibility Data

Caption: Experimental workflow for drug delivery applications.

Degradation_Pathway Poly(this compound) Poly(this compound) Hydrolysis / Enzymatic Degradation Hydrolysis / Enzymatic Degradation Poly(this compound)->Hydrolysis / Enzymatic Degradation This compound This compound Hydrolysis / Enzymatic Degradation->this compound Tricarboxylic Acid (TCA) Cycle Tricarboxylic Acid (TCA) Cycle This compound->Tricarboxylic Acid (TCA) Cycle Metabolites (CO2, H2O) Metabolites (CO2, H2O) Tricarboxylic Acid (TCA) Cycle->Metabolites (CO2, H2O)

Caption: Proposed metabolic pathway for PMLA degradation products.

References

Troubleshooting & Optimization

troubleshooting D-Malic acid enzymatic assay interference

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during D-Malic acid enzymatic assays.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common problems encountered during the this compound enzymatic assay.

Issue 1: No or Low Signal (Absorbance at 340 nm)

A lack of or a weak signal suggests that the enzymatic reaction is not occurring as expected. Follow these steps to diagnose the issue:

Troubleshooting Workflow for No/Low Signal

no_low_signal start No or Low Signal Detected check_reagents 1. Verify Reagent Integrity - Check expiration dates. - Ensure proper storage conditions. - Prepare fresh solutions. start->check_reagents check_enzyme 2. Confirm Enzyme Activity - Run a positive control with a known this compound standard. - If control fails, suspect enzyme inactivation. check_reagents->check_enzyme Reagents OK check_protocol 3. Review Assay Protocol - Confirm correct reagent concentrations and volumes. - Verify incubation time and temperature. check_enzyme->check_protocol Enzyme OK check_instrument 4. Check Spectrophotometer Settings - Wavelength set to 340 nm? - Correct plate type used? - Is the instrument functioning correctly? check_protocol->check_instrument Protocol OK solution Problem Identified and Resolved check_instrument->solution Instrument OK

Caption: Troubleshooting workflow for no or low signal.
Issue 2: High Background Signal

High background absorbance can be caused by several factors, leading to inaccurate results.

Troubleshooting Workflow for High Background

high_background start High Background Signal check_blank 1. Analyze Blank/Control Wells - 'No enzyme' control: shows substrate or reagent absorbance. - 'No substrate' control: shows enzyme prep absorbance. start->check_blank check_reagents 2. Evaluate Reagent Quality - Prepare fresh buffers and NAD+ solution. - Check for contamination. check_blank->check_reagents Blank OK check_sample 3. Assess Sample Matrix - Does the sample itself absorb at 340 nm? - Run a sample blank (sample + buffer, no enzyme/NAD+). check_reagents->check_sample Reagents OK solution Problem Identified and Resolved check_sample->solution Sample OK

Caption: Troubleshooting workflow for high background signal.
Issue 3: "Creep" Reaction (Slow, Continuous Increase in Absorbance)

This is often observed when assaying samples like wine and is typically due to a side reaction of the D-Malate Dehydrogenase (D-MDH) with L-tartaric acid.[1]

Mitigation Strategy:

  • Monitor the reaction kinetics: After the initial rapid increase in absorbance due to this compound, the absorbance will continue to increase at a slow, linear rate.

  • Extrapolate to find the true endpoint: Take several readings at regular intervals (e.g., every 2 minutes) after the main reaction has completed. Plot these absorbance values against time and extrapolate the linear portion back to the time of D-MDH addition to determine the true final absorbance.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the this compound enzymatic assay?

A1: Common sources of interference include:

  • Polyphenolic compounds (e.g., tannins in wine and fruit juices): These can inhibit the D-MDH enzyme. Sample preparation to remove these compounds is recommended.[3]

  • L-tartaric acid: This can be a substrate for a side reaction of D-MDH, leading to a "creep" reaction.[1]

  • Reducing agents: Strong reducing agents can interfere with NAD+/NADH-based assays.

  • Chelating agents (e.g., EDTA >0.5 mM): D-MDH can be a metalloenzyme, and high concentrations of chelating agents can inhibit its activity.[4]

  • High concentrations of salts: Can alter enzyme conformation and activity.

  • Organic solvents (e.g., DMSO): Often used to dissolve test compounds, high concentrations can inhibit enzyme activity.

Q2: My sample is highly colored. How can I prepare it for the assay?

A2: For colored samples, particularly red wines or dark fruit juices, pretreatment is necessary to avoid interference with the spectrophotometric reading and to remove inhibitory compounds like polyphenols.[2]

  • Polyvinylpolypyrrolidone (PVPP) treatment: Add PVPP to the sample, mix well, and then centrifuge or filter to remove the PVPP and bound polyphenols.

  • Activated charcoal treatment: Similar to PVPP, activated charcoal can be used to decolorize the sample.

  • Sample blank: It is also advisable to run a sample blank containing the sample and all assay components except the D-MDH to measure the intrinsic absorbance of the sample.

Q3: Can I use this assay for samples other than wine and juice?

A3: Yes, this assay can be adapted for various sample types, including cell lysates, tissue homogenates, and purified protein preparations. Proper sample preparation is crucial.

  • Cell Lysates and Tissue Homogenates: Cells or tissues should be homogenized in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5).[5] Centrifuge the homogenate to pellet cellular debris and use the supernatant for the assay.[4][5]

  • Protein Samples: If the sample contains high concentrations of protein, deproteinization using methods like perchloric acid precipitation followed by neutralization with KOH may be necessary.[6]

Q4: What is the optimal pH and temperature for the this compound enzymatic assay?

A4: The optimal pH for the oxidation of this compound by D-MDH is typically in the alkaline range, around pH 9.0.[3] The reaction is usually performed at room temperature (around 25°C) or 37°C.[5][6] Consistency in temperature is important for reproducible results.

Q5: How can I validate the assay performance?

A5: To ensure the reliability of your results, the following validation steps are recommended:

  • Linearity: Determine the range of this compound concentrations over which the assay gives a linear response.

  • Precision: Assess the repeatability (intra-assay precision) and reproducibility (inter-assay precision) by running the same sample multiple times on the same day and on different days, respectively.

  • Accuracy: Perform a spike and recovery experiment by adding a known amount of this compound to your sample matrix and measuring the recovery.

  • Specificity: If your sample matrix is complex, consider testing for potential interfering substances.

Quantitative Data on Potential Interferents

The following tables summarize the inhibitory effects of various compounds on malate (B86768) dehydrogenases. Note that some data pertains to L-malate dehydrogenase (L-MDH) or human MDH1/2, as specific data for D-MDH is limited. This information can still provide valuable guidance for potential cross-reactivity and interference.

Table 1: Inhibition of Malate Dehydrogenases by Drug-like Molecules

CompoundTarget EnzymeIC50 ValueReference
MDH1-IN-2Human MDH12.27 µM[7]
MDH1-IN-2Human MDH227.47 µM[7]
MDH1/2-IN-1Human MDH11.07 nM[7]
MDH1/2-IN-1Human MDH21.06 nM[7]
4-phenylthiazol-2-amine (4PA)Plasmodium falciparum MDH1.17 ± 0.04 mM[8]

Table 2: General Inhibitory Concentrations of Common Assay Components

InterferentConcentrationEffectReference
EDTA>0.5 mMInterference[4]
Ascorbic acid>0.2%Interference[4]
SDS>0.2%Interference[4]
Sodium Azide>0.2%Interference[4]
NP-40>1%Interference[4]
Tween-20>1%Interference[4]

Experimental Protocols

Standard this compound Enzymatic Assay Protocol

This protocol is a general guideline and may need to be optimized for specific sample types and instrumentation.

Principle: this compound is oxidized by D-malate dehydrogenase (D-MDH) to oxaloacetate, with the simultaneous reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. The increase in absorbance at 340 nm is directly proportional to the concentration of this compound.

Materials:

  • HEPES buffer (pH 9.0)[3]

  • NAD+ solution

  • D-MDH enzyme solution

  • This compound standard solutions

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes or 96-well microplate

Procedure:

  • Prepare Reagents: Prepare all reagents according to the manufacturer's instructions or laboratory protocols. Ensure all solutions are at room temperature before use.

  • Set up the Reaction: In a cuvette or microplate well, add in the following order:

    • HEPES buffer

    • NAD+ solution

    • Sample or this compound standard

  • Initial Absorbance Reading (A1): Mix gently and measure the absorbance at 340 nm.

  • Initiate the Reaction: Add the D-MDH solution to the cuvette/well.

  • Incubation: Mix immediately and incubate at the desired temperature (e.g., 25°C) for a specified time (e.g., 10-20 minutes), or until the reaction is complete.[3]

  • Final Absorbance Reading (A2): Measure the absorbance at 340 nm.

  • Calculation:

    • Calculate the change in absorbance (ΔA) = A2 - A1.

    • Subtract the ΔA of the blank from the ΔA of the standards and samples.

    • Plot a standard curve of ΔA versus this compound concentration.

    • Determine the this compound concentration in the samples from the standard curve.

Protocol for Sample Preparation of Cell Lysates
  • Cell Harvesting: For adherent cells, wash with ice-cold PBS and scrape the cells. For suspension cells, centrifuge to pellet the cells.

  • Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).[5] The volume of lysis buffer will depend on the cell number.

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or sonication on ice.[5]

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[4][5]

  • Collect Supernatant: Carefully collect the supernatant, which contains the soluble proteins, and keep it on ice. This supernatant is ready for the this compound assay.

  • Protein Quantification: It is recommended to determine the protein concentration of the lysate (e.g., using a Bradford or BCA assay) to normalize the this compound levels.

Visualizations

Enzymatic Reaction Pathway

enzymatic_reaction D_Malic_Acid This compound Oxaloacetate Oxaloacetate D_Malic_Acid->Oxaloacetate oxidation D_MDH D-Malate Dehydrogenase D_Malic_Acid->D_MDH NAD NAD+ NADH NADH + H+ NAD->NADH reduction NAD->D_MDH D_MDH->Oxaloacetate D_MDH->NADH

Caption: The enzymatic conversion of this compound to Oxaloacetate.

This technical support center is intended to be a valuable resource for researchers utilizing the this compound enzymatic assay. By following these guidelines, users can enhance the accuracy and reliability of their experimental results.

References

D-Malic Acid Synthesis Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of D-malic acid. Our goal is to help you optimize your experimental yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is primarily synthesized through two main routes:

  • Enzymatic Hydration: This method uses the enzyme maleate (B1232345) hydratase to convert maleate directly to D-malate.[1][2][3] This is often the preferred method for producing enantiomerically pure this compound.[1]

  • Chemical Synthesis: This can involve the hydration of maleic anhydride (B1165640) at high temperatures and pressures, which typically produces a racemic mixture of DL-malic acid that then requires chiral resolution.[4][5][6][7] Another chemical route is the synthesis from L-aspartic acid.[8]

Q2: What are the typical impurities found in this compound synthesis?

A2: Common impurities include unreacted starting materials and byproducts such as:

  • Fumaric acid[4][9][10]

  • Maleic acid[4][9][10]

  • Succinic acid, particularly in certain microbial fermentation processes[11]

  • Inorganic salts from buffers or pH adjustments[8]

Q3: How can I purify crude this compound?

A3: Several methods can be employed for the purification of this compound:

  • Recrystallization: This is a common method to remove impurities.[4][8][10]

  • Ion-Exchange Chromatography: Strongly basic anion-exchange resins can be used to remove maleic and fumaric acids.[9] Cation-exchange resins can also be used in the purification process.[9]

  • Activated Carbon Treatment: This can be used to remove colored impurities.[10]

  • Reactive Extraction: This technique uses a solvent containing an extractant like trioctyl methyl ammonium (B1175870) chloride (TOMAC) to separate malic acid from the aqueous solution.[12]

Q4: What analytical methods are used to determine the yield and purity of this compound?

A4: The yield and enantiomeric purity of this compound are typically determined using:

  • High-Performance Liquid Chromatography (HPLC): This is a standard method for quantifying this compound and separating it from impurities.[1][13][14]

  • Enzymatic Assays: Specific enzymes, such as D-malate dehydrogenase, can be used to quantify this compound.[1][15][16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify and quantify impurities.[8]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes and Solutions

CauseTroubleshooting StepsRecommended Action
Suboptimal Reaction Conditions Verify and optimize reaction pH, temperature, and substrate concentration.For enzymatic hydration with maleate hydratase, the optimal pH is typically around 8.0 and the temperature around 45°C.[2] For chemical synthesis via maleic anhydride hydration, temperatures of about 180°C and pressures around 1 MPa are used.[4]
Enzyme Inactivity or Instability Check the activity of the maleate hydratase. Ensure proper storage and handling of the enzyme.The stability of maleate hydratase can be dependent on protein concentration and the presence of dicarboxylic acids.[2] Consider using immobilized enzymes to improve stability.[11]
Presence of Inhibitors Test for the presence of known inhibitors of maleate hydratase, such as D-malate and D-citramalate which are competitive inhibitors.[2]If product inhibition is significant, consider strategies for in-situ product removal.
Incomplete Reaction Monitor the reaction progress over time using HPLC or an enzymatic assay.Increase reaction time or enzyme concentration if the reaction is stalling prematurely.
Issue 2: Low Purity of this compound

Possible Causes and Solutions

CauseTroubleshooting StepsRecommended Action
Presence of Fumaric and Maleic Acid Analyze the product mixture by HPLC to quantify the levels of these impurities.Optimize the separation process. Recrystallization from hot aqueous solutions can be challenging due to the reversible hydration reaction at temperatures above 100°C.[10] Ion-exchange chromatography is an effective alternative.[9]
Formation of Byproducts Identify any unexpected peaks in your analytical chromatogram.Adjust reaction conditions to minimize side reactions. For instance, in microbial fermentations, byproducts like succinic acid can be formed.[11]
Contamination with L-Malic Acid Determine the enantiomeric excess of your product.If starting from a racemic mixture, ensure the chiral resolution step is efficient. For enzymatic synthesis, confirm the stereospecificity of the enzyme. Maleate hydratase from Pseudomonas pseudoalcaligenes produces enantiomerically pure D-malate.[2]
Residual Inorganic Salts Check for high conductivity or use analytical techniques to identify salt contamination.Improve the washing steps after crystallization or incorporate a desalting step in your purification protocol.[8]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Maleate Hydratase

This protocol is based on the use of maleate hydratase for the conversion of maleate to D-malate.

Materials:

  • Maleic acid

  • Potassium phosphate (B84403) buffer (pH 8.0)

  • Purified maleate hydratase

  • D-malate dehydrogenase and NAD+ (for analysis)

  • HPLC system

Procedure:

  • Prepare a reaction mixture containing 5 mM maleate in potassium phosphate buffer (pH 8.0).

  • Initiate the reaction by adding a known amount of purified maleate hydratase.

  • Incubate the reaction mixture at 30-45°C for a specified time (e.g., 30 minutes).[1][2]

  • Monitor the formation of D-malate using HPLC or an enzymatic assay.

  • For enzymatic analysis, add D-malate dehydrogenase and NAD+ to the reaction product and measure the formation of NADH at 340 nm.[1]

  • Terminate the reaction and proceed with purification steps as required.

Protocol 2: Purification of this compound by Ion-Exchange Chromatography

This protocol describes the removal of maleic and fumaric acid impurities.

Materials:

  • Crude this compound solution

  • Strongly basic anion-exchange resin

  • Strongly acidic cation-exchange resin (optional)

  • Granular activated carbon (optional)

  • Elution buffers

Procedure:

  • Pass the aqueous solution of crude this compound through a column packed with a strongly basic anion-exchange resin.[9]

  • Collect the eluate containing the purified this compound. The maleic and fumaric acids will be retained by the resin.

  • For further purification, the eluate can be passed through a column of granular activated carbon to remove color impurities.[9][10]

  • A subsequent passage through a strongly acidic cation-exchange resin can be performed to remove any remaining metal ions.[9]

  • Concentrate the purified solution and crystallize the this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Prepare Reaction Mixture (Maleate, Buffer) add_enzyme Add Maleate Hydratase start->add_enzyme incubation Incubate at Optimal Temperature and pH add_enzyme->incubation monitoring Monitor Reaction Progress (HPLC/Enzymatic Assay) incubation->monitoring anion_exchange Anion-Exchange Chromatography monitoring->anion_exchange Crude Product carbon_treatment Activated Carbon Treatment (Optional) anion_exchange->carbon_treatment cation_exchange Cation-Exchange Chromatography (Optional) carbon_treatment->cation_exchange crystallization Concentration and Crystallization cation_exchange->crystallization final_product Pure this compound crystallization->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_solutions Potential Solutions start Low this compound Yield check_conditions Verify Reaction Conditions (pH, Temp, Concentration) start->check_conditions check_enzyme Assess Enzyme Activity and Stability start->check_enzyme check_inhibitors Investigate Potential Inhibitors start->check_inhibitors check_completion Analyze for Reaction Completion start->check_completion optimize_conditions Optimize Conditions check_conditions->optimize_conditions use_fresh_enzyme Use Fresh/Immobilized Enzyme check_enzyme->use_fresh_enzyme remove_inhibitors Implement Product Removal check_inhibitors->remove_inhibitors increase_time Increase Reaction Time/Enzyme check_completion->increase_time

Caption: Troubleshooting logic for low this compound yield.

troubleshooting_purity cluster_solutions Potential Solutions start Low this compound Purity check_impurities Identify and Quantify Impurities (Fumaric/Maleic Acid) start->check_impurities check_byproducts Analyze for Byproducts start->check_byproducts check_enantiopurity Determine Enantiomeric Purity start->check_enantiopurity check_salts Test for Inorganic Salts start->check_salts optimize_purification Optimize Purification Protocol (e.g., Ion Exchange) check_impurities->optimize_purification adjust_conditions Adjust Reaction Conditions check_byproducts->adjust_conditions improve_resolution Improve Chiral Resolution check_enantiopurity->improve_resolution enhance_washing Enhance Washing/Desalting check_salts->enhance_washing

Caption: Troubleshooting logic for low this compound purity.

References

challenges in D-Malic acid quantification in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-malic acid quantification. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges of measuring this compound in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound in complex matrices?

A1: The quantification of this compound is primarily complicated by three factors:

  • Chiral Separation: this compound is the enantiomer of the naturally abundant L-malic acid. Accurately quantifying the D-isomer requires separating it from the often overwhelmingly large L-isomer peak.

  • Matrix Effects: Complex samples from biological fluids (plasma, urine), food (wine, juice), or pharmaceutical preparations contain numerous compounds that can interfere with the analysis.[1][2] These matrix components can suppress or enhance the instrument's signal, leading to inaccurate quantification.[1][2]

  • Low Abundance: this compound is often present at very low concentrations, making its detection and quantification challenging without highly sensitive and specific methods.[3]

Q2: What are the most common analytical methods for this compound quantification?

A2: The main techniques employed are High-Performance Liquid Chromatography (HPLC) and enzymatic assays.

  • HPLC-based methods are robust and can be adapted for high throughput. Success hinges on achieving chiral separation, either by using a specialized (and often expensive) chiral column or by pre-column derivatization with a chiral reagent, which allows separation on a standard C18 column.[4][5][6]

  • Enzymatic assays are highly specific and rapid.[3][7] They use the enzyme D-malate dehydrogenase to catalyze a reaction that produces a measurable signal (e.g., change in absorbance at 340 nm).[3][8][9] These are available as commercial kits.[7][9]

Q3: How can I mitigate matrix effects in my LC-MS analysis?

A3: Mitigating matrix effects is crucial for accurate quantification. Key strategies include:

  • Effective Sample Preparation: Employ techniques like solid-phase extraction (SPE), protein precipitation, or filtration to remove interfering substances before injection.[2][10]

  • Use of Internal Standards: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound.[2][11] This standard co-elutes and experiences the same matrix effects as the analyte, allowing for accurate correction.

  • Chromatographic Separation: Optimize your HPLC method to separate this compound from co-eluting matrix components that may cause ion suppression or enhancement.[11]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your samples to ensure that the standards and samples are affected by the matrix in the same way.[1]

Q4: Can I use a standard C18 HPLC column to separate D- and L-malic acid?

A4: No, direct separation of enantiomers like D- and L-malic acid is not possible on a standard achiral C18 column. To use a C18 column, you must first perform a pre-column derivatization step. This involves reacting the malic acid enantiomers with a chiral derivatizing reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a conventional C18 column.[4][5][6][12]

Troubleshooting Guides

This section addresses specific issues you may encounter during analysis.

HPLC Methods Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Resolution Between D- and L-Isomers 1. Suboptimal Mobile Phase: Incorrect pH or organic solvent ratio.[4][5] 2. Derivatization Failure: Incomplete or inconsistent derivatization reaction.[4] 3. Column Degradation: Loss of stationary phase or contamination of the chiral column.1. Optimize Mobile Phase: Adjust the pH; a lower pH often improves separation.[4][5] Systematically vary the acetonitrile (B52724)/buffer ratio. 2. Optimize Derivatization: Ensure optimal reaction time, temperature, and reagent concentrations as specified in the protocol.[4] 3. Flush or Replace Column: Flush the column with a strong solvent.[13] If performance does not improve, replace the column.
Peak Tailing 1. Secondary Silanol (B1196071) Interactions: Active sites on the silica-based column interact with the analyte.[14] 2. Column Overload: Injecting too much sample.[14] 3. Matrix Interference: Co-eluting compounds interfering with peak shape.[2]1. Adjust Mobile Phase pH: Lowering the mobile phase pH can suppress silanol ionization.[14] 2. Reduce Injection Volume: Dilute the sample or inject a smaller volume.[14] 3. Improve Sample Cleanup: Use SPE or other cleanup steps to remove interferences.
Shifting Retention Times 1. Mobile Phase Composition Change: Inaccurate mixing or evaporation of a volatile component.[15] 2. Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase.[15] 3. Pump Malfunction: Inconsistent flow rate due to air bubbles or faulty seals.[13][16]1. Prepare Fresh Mobile Phase: Ensure components are fully miscible and degas thoroughly.[15] 2. Increase Equilibration Time: Equilibrate the column for at least 10-15 column volumes before starting the run. 3. Purge the Pump: Purge the pump to remove air bubbles. Check for leaks and salt buildup.[13]
High Column Backpressure 1. Column or Frit Blockage: Particulate matter from the sample or mobile phase has clogged the column inlet frit.[13][16] 2. Buffer Precipitation: The buffer has precipitated in the mobile phase, often due to high organic solvent concentration.[16][17]1. Reverse and Flush Column: Disconnect the column from the detector, reverse its direction, and flush with a strong solvent.[13] Always use an in-line filter and guard column. 2. Check Buffer Solubility: Ensure your buffer is soluble in the highest concentration of organic solvent used in your gradient. Prepare fresh mobile phase if needed.[16]
Enzymatic Assay Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
"Creep Reaction" (Absorbance Continues to Slowly Increase) 1. Enzyme Side Activity: The D-malate dehydrogenase (D-MDH) enzyme may have a side activity, slowly reacting with L-tartaric acid present in the sample (especially in wine).[3][8]1. Use Extrapolation: Take several readings after the main reaction has finished and extrapolate the absorbance back to the time the reaction was started to correct for the slow side reaction.[8]
Low or No Signal 1. Incorrect pH: The enzyme requires a specific pH for optimal activity (typically pH 8.0-9.0).[8][9] 2. Enzyme Inhibition: Polyphenols or other compounds in the sample may inhibit the enzyme.[8] 3. Degraded Reagents: The enzyme or co-factor (NAD+) may have degraded due to improper storage.1. Check Buffer pH: Ensure the assay buffer pH is correct. 2. Dilute the Sample: Diluting the sample can reduce the concentration of inhibitors to a non-interfering level.[8] 3. Use Fresh Reagents: Prepare fresh solutions from the kit and store them as recommended by the manufacturer.[8]
Results Not Reproducible 1. Inaccurate Pipetting: Small volumes used in enzymatic assays are sensitive to pipetting errors. 2. Temperature Fluctuations: Enzyme activity is temperature-dependent.1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Control Temperature: Use a temperature-controlled cuvette holder or water bath to maintain a constant temperature (e.g., 20-25°C).[8]

Quantitative Data Summary

The following tables summarize the performance characteristics of common methods for this compound quantification.

Table 1: HPLC Method Performance (Pre-column Derivatization)

ParameterValueMatrixReference
Method RP-HPLC with chiral derivatization ((R)-NEA)L-Malic Acid Bulk Drug[4]
Linearity (R²) 0.9999N/A[4]
Limit of Detection (LOD) 0.1 ng (S/N = 3)N/A[4]
Limit of Quantification (LOQ) 0.5 ng (S/N = 10)N/A[4]
Intra-day Precision (RSD%) 0.90%L-Malic Acid Bulk Drug[4]
Inter-day Precision (RSD%) 0.72%L-Malic Acid Bulk Drug[4]
Accuracy / Recovery 99.52% - 101.5%L-Malic Acid Bulk Drug[4]

Table 2: Enzymatic Method Performance

ParameterValueMatrixReference
Method UV method with D-malate dehydrogenaseFood, Wine, Biological Samples[3]
Linearity Range 0.5 to 40 µg per assayN/A[3]
Limit of Detection (LOD) 0.26 mg/LSample Solution[3]
Precision (CV%) ~1%Sample Solution[3]
Quantification Threshold Values < 50 mg/L should be confirmed by another method.Wine[8]

Experimental Protocols

Protocol 1: this compound Quantification by RP-HPLC with Pre-column Chiral Derivatization

This protocol is based on the derivatization of D/L-malic acid with (R)-1-(1-naphthyl)ethylamine ((R)-NEA) for separation on a standard C18 column.[4]

1. Reagents and Materials:

  • This compound and L-malic acid standards

  • (R)-1-(1-naphthyl)ethylamine ((R)-NEA)

  • 1-Hydroxybenzotriazole (HOBT) (activator)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) (coupling agent)[4][6]

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (B84403)

  • Sodium 1-heptanesulfonate

  • Phosphoric acid

  • C18 HPLC Column (e.g., Kromasil C18)[6][12]

  • HPLC system with UV detector

2. Preparation of Solutions:

  • Malic Acid Stock (0.1 mg/mL): Dissolve 5 mg each of L-malic acid and this compound in 100 mL of acetonitrile.[4]

  • HOBT Solution (1 mg/mL): Dissolve 10 mg of HOBT in 10 mL of acetonitrile.[4]

  • EDC-HCl Solution (1.5 mg/mL): Dissolve 15 mg of EDC-HCl in 10 mL of acetonitrile.[4]

  • (R)-NEA Solution (10 mg/mL): Dissolve 100 mg of (R)-NEA in 10 mL of acetonitrile.[4]

  • Mobile Phase: Acetonitrile and 0.01 M potassium dihydrogen phosphate (containing 20 mM sodium 1-heptanesulfonate), adjusted to pH 2.80 with phosphoric acid, in a 45:55 ratio.[5][6][12]

3. Sample Preparation and Derivatization:

  • Pipette 100 µL of your sample or standard solution into a vial.

  • Add 200 µL of HOBT solution and vortex for 20 seconds.[4]

  • Add 200 µL of EDC-HCl solution and vortex for 20 seconds.[4]

  • Let the mixture stand at room temperature for 2 minutes to activate the carboxyl groups.[4]

  • Add 20 µL of (R)-NEA solution.[4]

  • Add 180 µL of acetonitrile to dilute the mixture.

  • Heat the vial at 40°C for 2 hours to complete the derivatization reaction.[4][5]

  • Cool the vial to room temperature before injection.

4. HPLC Conditions:

  • Column: Kromasil C18

  • Mobile Phase: 45:55 (Acetonitrile : pH 2.80 Phosphate Buffer)[6][12]

  • Flow Rate: 1.0 mL/min[6][12]

  • Column Temperature: 30°C[6][12]

  • Detection Wavelength: 225 nm[6][12]

  • Injection Volume: 20 µL

5. Quantification:

  • Create a calibration curve by derivatizing and injecting a series of this compound standards of known concentrations.

  • Calculate the concentration of this compound in samples by comparing their peak areas to the calibration curve.

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Complex Matrix (e.g., Juice, Plasma) Cleanup Cleanup (Filtration / SPE) Sample->Cleanup Deriv Chiral Derivatization (with (R)-NEA) Cleanup->Deriv FinalSample Final Sample for Injection Deriv->FinalSample HPLC RP-HPLC System (C18 Column) FinalSample->HPLC Detect UV Detection (225 nm) HPLC->Detect Chroma Chromatogram (Separated D/L Peaks) Detect->Chroma Quant Quantification (vs. Calibration Curve) Chroma->Quant Result Final Concentration of This compound Quant->Result

Caption: Workflow for this compound analysis using HPLC with pre-column derivatization.

HPLC Troubleshooting Logic Diagram

G Start Problem Detected: Poor Chromatography p_PeakShape Is it a Peak Shape Issue? Start->p_PeakShape p_Retention Is it a Retention Time Issue? Start->p_Retention p_PeakShape->p_Retention No s_Tailing Peak Tailing p_PeakShape->s_Tailing Yes s_Split Split / Broad Peaks p_PeakShape->s_Split Yes p_Retention->Start Other Issue s_Shifting Retention Time Shifting p_Retention->s_Shifting Yes sol_Tailing Check Mobile Phase pH Reduce Sample Load Improve Sample Cleanup s_Tailing->sol_Tailing sol_Split Dissolve Sample in Mobile Phase Check for Column Void Ensure Derivatization is Complete s_Split->sol_Split sol_Shifting Prepare Fresh Mobile Phase Increase Column Equilibration Purge Pump / Check for Leaks s_Shifting->sol_Shifting

Caption: A decision tree for troubleshooting common HPLC chromatography issues.

References

Technical Support Center: D-Malic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Malic Acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in an aqueous solution?

A1: this compound is generally stable in aqueous solutions under recommended storage conditions. Solid this compound is stable at temperatures up to 150°C.[1] Standard solutions of this compound (0.2 mg/mL) are stable for over two years when stored at 4°C.[2] However, the stability can be influenced by factors such as temperature, pH, light exposure, and the presence of metal ions or oxidizing agents. For prolonged storage, it is recommended to keep solutions in a cool, dark place.[3][4]

Q2: How should I prepare and store this compound aqueous solutions?

A2: To prepare a stock solution, dissolve this compound in high-purity distilled or deionized water. The concentration will depend on your specific application. For general laboratory use, solutions are typically prepared in the range of 0.005 g/L to 0.04 g/L for enzymatic assays.[5] It is recommended to store aqueous solutions in a tightly closed container in a cool, well-ventilated place, such as a refrigerator at 2-8°C.[6] Avoid direct sunlight and high temperatures to prevent degradation.[7]

Q3: Can this compound racemize to L-Malic acid in an aqueous solution?

Q4: What are the potential degradation products of this compound in an aqueous solution?

A4: At temperatures above 150°C, solid malic acid can decompose to form fumaric acid and maleic anhydride.[1] In aqueous solutions, particularly under oxidative conditions, a variety of degradation products can be formed. For instance, photocatalytic degradation can lead to the formation of malonic acid, pyruvic acid, fumaric acid, and maleic acid.[4] The specific degradation pathway and resulting products will depend on the conditions, such as the presence of oxidizing agents, catalysts, and energy input (e.g., UV light).

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected concentrations in enzymatic assays.
Potential Cause Troubleshooting Step Explanation
Degradation of this compound Prepare fresh this compound solutions for each experiment. Store stock solutions at 2-8°C and protect from light.Prolonged storage at room temperature or exposure to light can lead to gradual degradation of this compound.
Incorrect pH of the Assay Buffer Ensure the pH of the assay buffer is within the optimal range for the D-malate dehydrogenase enzyme (typically around pH 8.0-9.0).[6][9]Enzyme activity is highly dependent on pH. Suboptimal pH can lead to lower reaction rates and inaccurate quantification.
Presence of Inhibitors If your sample matrix is complex (e.g., wine, fruit juice), consider sample preparation steps like treatment with PVPP or activated charcoal to remove potential inhibitors like tannins.[5]Certain compounds in complex samples can inhibit the enzymatic reaction, leading to falsely low results.
Inaccurate Pipetting Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed to minimize errors.Small errors in pipetting reagents or samples can lead to significant variations in the final concentration measurement.
"Creep" Reaction If you observe a slow, continuous increase in absorbance after the main reaction, this may be due to a side reaction with L-tartaric acid. Extrapolate the absorbance back to the time of enzyme addition to correct for this.[6][7]The D-malate dehydrogenase enzyme can have a slight side activity on L-tartaric acid, causing a slow, steady increase in absorbance.
Issue 2: Unexpected peaks or poor peak shape in HPLC analysis.
Potential Cause Troubleshooting Step Explanation
Contamination of Standard or Sample Prepare fresh standards and samples using high-purity water and solvents. Filter all solutions before injection.Contaminants can introduce extra peaks in the chromatogram.
Presence of Fumaric Acid Impurity Check the purity of your this compound standard. Fumaric acid is a common impurity in commercially produced malic acid and can appear as a separate peak.[10]Racemic malic acid is produced from maleic anhydride, and fumaric acid is a common byproduct.
Column Overload Reduce the concentration of your sample or the injection volume.Injecting too much sample can lead to peak broadening and tailing.
Inappropriate Mobile Phase pH Ensure the pH of your mobile phase is appropriate for the analysis of organic acids. A low pH (around 2.5-3.5) is typically used to keep the carboxylic acid groups protonated.The retention time of organic acids on a C18 column is highly dependent on the pH of the mobile phase.
Solvent Mismatch Dissolve your standard and sample in the mobile phase whenever possible.Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.

Experimental Protocols

Protocol 1: Enzymatic Determination of this compound

This protocol is based on the principle that D-malate dehydrogenase (D-MDH) catalyzes the oxidation of this compound to oxaloacetate, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm is proportional to the amount of this compound.

Materials:

  • Spectrophotometer capable of measuring at 340 nm

  • Cuvettes (1 cm light path)

  • Pipettes

  • This compound Assay Kit (containing buffer, NAD+, and D-MDH)

  • This compound standard solution

  • Distilled or deionized water

Procedure:

  • Reagent Preparation: Prepare the reagents according to the instructions provided with your assay kit. Typically, this involves dissolving the NAD+ and D-MDH in the provided buffer.

  • Assay Setup: In separate cuvettes, prepare a blank, a standard, and your sample(s) as follows:

    • Blank: Add the reaction buffer and NAD+ solution.

    • Standard: Add the reaction buffer, NAD+ solution, and a known concentration of the this compound standard.

    • Sample: Add the reaction buffer, NAD+ solution, and your sample. The amount of this compound in the cuvette should be within the linear range of the assay (e.g., 0.5 to 40 µg).[6]

  • Initial Absorbance Reading (A1): Mix the contents of each cuvette and measure the initial absorbance at 340 nm after approximately 3 minutes.

  • Enzyme Addition: Start the reaction by adding the D-MDH solution to each cuvette.

  • Final Absorbance Reading (A2): Mix and incubate at the recommended temperature (e.g., 25°C or 37°C) for the specified time (e.g., ~6 minutes).[5] Read the final absorbance at 340 nm.

  • Calculation:

    • Calculate the change in absorbance for the blank, standard, and sample (ΔA = A2 - A1).

    • Subtract the ΔA of the blank from the ΔA of the standard and the sample.

    • Calculate the concentration of this compound in your sample using the following formula: Concentration = (ΔA_sample / ΔA_standard) * Concentration_standard

Protocol 2: HPLC Analysis of this compound

This protocol provides a general method for the analysis of this compound using reversed-phase HPLC with UV detection.

Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC grade water, acetonitrile (B52724), and a suitable acid for pH adjustment (e.g., phosphoric acid)

  • This compound standard

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of, for example, 0.01 M potassium dihydrogen phosphate (B84403) in water, with the pH adjusted to 2.80 with phosphoric acid, and mix it with acetonitrile in a suitable ratio (e.g., 55:45 v/v).[11] Degas the mobile phase before use.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dilute your aqueous sample containing this compound with the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: As prepared in step 1.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Detection: UV at 210 nm or 225 nm[11]

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is obtained.

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared samples.

  • Quantification: Determine the concentration of this compound in your samples by comparing their peak areas to the calibration curve.

Visualizations

experimental_workflow_enzymatic_assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, NAD+, D-MDH) mix_reagents Mix Reagents and Samples (except D-MDH) prep_reagents->mix_reagents prep_samples Prepare Samples (Blank, Standard, Unknown) prep_samples->mix_reagents read_A1 Read Initial Absorbance (A1) at 340 nm mix_reagents->read_A1 add_enzyme Add D-MDH read_A1->add_enzyme incubate Incubate add_enzyme->incubate read_A2 Read Final Absorbance (A2) at 340 nm incubate->read_A2 calculate_delta_A Calculate ΔA = A2 - A1 read_A2->calculate_delta_A calculate_conc Calculate Concentration calculate_delta_A->calculate_conc

Caption: Workflow for the enzymatic assay of this compound.

logical_relationship_hplc_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue HPLC Issue: Unexpected Peaks or Poor Peak Shape cause1 Contamination issue->cause1 cause2 Impurity in Standard issue->cause2 cause3 Column Overload issue->cause3 cause4 Incorrect Mobile Phase pH issue->cause4 cause5 Solvent Mismatch issue->cause5 sol1 Prepare Fresh Solutions & Filter cause1->sol1 sol2 Verify Standard Purity cause2->sol2 sol3 Reduce Concentration/ Injection Volume cause3->sol3 sol4 Adjust Mobile Phase pH cause4->sol4 sol5 Dissolve Sample in Mobile Phase cause5->sol5

Caption: Troubleshooting logic for common HPLC issues with this compound.

References

Technical Support Center: Overcoming Peak Tailing for D-Malic Acid in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the chromatographic analysis of D-Malic acid.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound. Follow the steps in a logical sequence to identify and address the root cause of the issue.

Q1: My this compound peak is tailing. What are the most common causes?

Peak tailing for acidic compounds like this compound in reversed-phase chromatography is often a result of secondary interactions with the stationary phase or issues with the mobile phase and sample.[1] The primary causes include:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the carboxylic acid functional groups of this compound, leading to peak tailing.[2][3]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, both ionized and un-ionized forms of the analyte will be present, resulting in peak broadening and tailing.[4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing distorted peak shapes.[5]

  • Column Degradation: Voids in the column packing or a partially blocked inlet frit can disrupt the sample band, leading to tailing peaks.[4][5]

  • Metal Contamination: this compound can interact with metals in the HPLC flow path and within the column itself, causing peak tailing.[6]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[1]

Q2: How can I systematically troubleshoot peak tailing for this compound?

Follow this workflow to identify and resolve the issue:

Troubleshooting_Workflow_for_D-Malic_Acid_Peak_Tailing start Start: Peak Tailing Observed check_mobile_phase 1. Optimize Mobile Phase (pH, Buffer Strength) start->check_mobile_phase solution_found Solution Found: Symmetrical Peak check_mobile_phase->solution_found Symmetrical peak no_improvement No Improvement check_mobile_phase->no_improvement Peak still tails check_column 2. Evaluate Column Condition (Flush, Replace) check_column->solution_found Symmetrical peak no_improvement2 check_column->no_improvement2 check_sample 3. Assess Sample Parameters (Concentration, Solvent) check_sample->solution_found Symmetrical peak no_improvement3 check_sample->no_improvement3 check_instrument 4. Inspect Instrument (Tubing, Connections) check_instrument->solution_found Symmetrical peak no_improvement4 check_instrument->no_improvement4 no_improvement->check_column no_improvement->check_column consider_derivatization 5. Advanced: Consider Derivatization or Alternative Column Chemistry consider_derivatization->solution_found Symmetrical peak no_improvement2->check_sample no_improvement2->check_sample no_improvement3->check_instrument no_improvement3->check_instrument no_improvement4->consider_derivatization

Figure 1. Troubleshooting workflow for this compound peak tailing.

Frequently Asked Questions (FAQs)

Q3: What is the ideal mobile phase pH for analyzing this compound?

To minimize peak tailing, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below the pKa of the analyte. For acidic compounds like this compound, a low pH (around 2-3) ensures that the carboxylic acid groups are fully protonated (un-ionized), which minimizes secondary interactions with residual silanols on the stationary phase.[5] For instance, a successful separation of a this compound derivative was achieved using a mobile phase adjusted to pH 2.80.[7][8]

Q4: Can the buffer concentration in the mobile phase affect peak shape?

Yes, the buffer concentration is crucial. A sufficient buffer concentration (typically 10-50 mM) helps to maintain a stable pH throughout the analysis and can help mask some of the residual silanol activity on the column packing material.[1]

Q5: My peak tailing persists even after optimizing the mobile phase. What should I check next?

If mobile phase optimization does not resolve the issue, the problem may lie with the column itself.

  • Column Contamination: Flush the column with a strong solvent to remove any strongly retained contaminants. For a reversed-phase column, this could be 100% acetonitrile (B52724) or methanol.[5]

  • Column Void: A void at the column inlet can cause peak distortion. If you suspect a void, you can try reversing the column and washing it with a strong solvent.[4] However, always check the column manufacturer's instructions before reversing the flow.

  • Column Degradation: If the column is old or has been used extensively with aggressive mobile phases, the stationary phase may be degraded. Replacing the column with a new one is often the best solution in this case.[5]

Q6: Could my sample be the cause of the peak tailing?

Yes, sample-related issues are a common cause of peak tailing.

  • Sample Overload: If the peak is broad and tails, try diluting your sample and injecting a smaller volume.[5]

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same strength as your initial mobile phase.[1] Dissolving the sample in a much stronger solvent can lead to poor peak shape.

Q7: I've tried everything and the peak is still tailing. Are there any other solutions?

If standard troubleshooting steps fail, consider these advanced options:

  • Metal Chelators: Malic acid is known to interact with metals. Adding a small amount of a chelating agent, like citric acid (e.g., 1 ppm), to the mobile phase can preferentially bind to free metals in the system and improve the peak shape of malic acid.[6]

  • Alternative Column Chemistry: If you are using a standard C18 column, consider switching to a column with a different stationary phase. A polar-embedded or an end-capped column may provide better peak shape for acidic compounds by reducing silanol interactions.[5]

  • Derivatization: Pre-column derivatization can be an effective strategy. Derivatizing this compound with a chiral reagent can not only aid in its separation from L-Malic acid but also improve its chromatographic behavior and detection.[7][8]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

  • Prepare a series of mobile phases: Prepare identical mobile phases with varying pH values, for example, pH 2.5, 2.8, 3.0, and 3.2. Use a suitable buffer, such as phosphate (B84403) buffer, and adjust the pH using an acid like phosphoric acid.

  • Equilibrate the column: Start with the lowest pH mobile phase and equilibrate the column for at least 10-15 column volumes.

  • Inject this compound standard: Inject a standard solution of this compound and record the chromatogram.

  • Calculate the tailing factor: Determine the tailing factor (Tf) or asymmetry factor (As) for the this compound peak. A value close to 1.0 indicates a symmetrical peak, while a value greater than 1.2 is generally considered tailing.[1]

  • Test other pH values: Sequentially test the other prepared mobile phases, ensuring the column is thoroughly equilibrated with each new mobile phase before injection.

  • Compare results: Compare the tailing factors obtained at each pH to determine the optimal pH for symmetrical peak shape.

Protocol 2: Column Flushing and Regeneration

  • Disconnect the column from the detector: To avoid contaminating the detector, disconnect the column outlet.

  • Flush with a series of solvents: Flush the column with solvents of increasing strength to remove contaminants. A typical sequence for a reversed-phase column is:

    • Mobile phase without buffer salts

    • 100% Water

    • 100% Acetonitrile or Methanol

    • (Optional) A stronger, non-polar solvent like isopropanol (B130326) if highly hydrophobic contaminants are suspected.

  • Equilibrate back to the mobile phase: Gradually re-introduce the mobile phase, starting with the organic solvent/water mixture and finally the buffered mobile phase.

  • Reconnect and test: Reconnect the column to the detector, allow the system to stabilize, and inject a this compound standard to check for improved peak shape.

Data Presentation

The following table summarizes the chromatographic conditions from a study that achieved good separation of a this compound derivative, which can serve as a starting point for method development.

ParameterValueReference
Column Kromasil C18[7][8]
Mobile Phase Acetonitrile:0.01 M KH2PO4 (containing 20 mM sodium 1-heptanesulfonate), pH 2.80 (45:55 v/v)[7][8]
Flow Rate 1.0 mL/min[7][8]
Column Temperature 30 °C[7][8]
Detection Wavelength 225 nm[7][8]
Resolution (D- vs L-Malic acid derivative) 1.7[7][8]

Visualizations

Secondary_Silanol_Interaction cluster_stationary_phase Silica Stationary Phase cluster_analyte This compound Si-OH Residual Silanol Group (Si-OH) Tailing_Peak Leads to Peak Tailing Malic_Acid This compound (-COOH group) Malic_Acid->Si-OH Undesirable Secondary Interaction (Hydrogen Bonding)

Figure 2. Interaction leading to peak tailing for this compound.

References

Technical Support Center: Enhancing D-Malic Acid Microbial Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers and developers, to the technical support center for D-Malic Acid microbial production. This resource provides targeted troubleshooting guidance, frequently asked questions, and detailed protocols to help you overcome common challenges and enhance the efficiency of your fermentation experiments.

A Note on D-Malic vs. L-Malic Acid: The vast majority of microbial research has focused on producing L-malic acid, the isomer commonly found in nature. This compound is rare in natural biological systems.[1] Consequently, high-yield production of this compound is not a native microbial process and relies on metabolic engineering. The principles and troubleshooting steps outlined here are largely adapted from extensive research on L-malic acid production and tailored for engineered systems targeting the D-isomer. The key differentiating step is the final conversion of oxaloacetate to this compound, which requires a stereospecific D-malate dehydrogenase (D-MDH) or a similar engineered enzyme.[2][3]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: My engineered strain is producing low or no this compound. What are the potential causes and solutions?

Answer: Low or no yield is the most common issue. The cause can be metabolic, operational, or related to strain viability.

  • Metabolic Bottlenecks:

    • Inefficient D-Malate Dehydrogenase (D-MDH): The cornerstone of your engineered strain is the enzyme converting oxaloacetate to D-malate. Its activity might be low.

      • Solution: Screen D-MDH enzymes from different microbial sources or perform protein engineering to improve catalytic efficiency (kcat/Km). Ensure optimal codon usage for your expression host.

    • Precursor Limitation: Insufficient oxaloacetate is a major limiting factor. The flux from phosphoenolpyruvate (B93156) (PEP) or pyruvate (B1213749) to oxaloacetate may be too low.

      • Solution: Overexpress key enzymes like pyruvate carboxylase (PYC) or phosphoenolpyruvate carboxylase (PPC) to channel more carbon towards oxaloacetate.[4][5]

    • Byproduct Formation: Your host organism may be diverting carbon to other pathways, producing ethanol (B145695), lactate (B86563), or succinate.

      • Solution: Knock out genes responsible for major byproduct formation (e.g., lactate dehydrogenase (ldhA), pyruvate decarboxylase (pdc)).[6]

  • Sub-optimal Fermentation Conditions:

    • Incorrect pH: Malic acid production is highly pH-sensitive. An acidic environment can inhibit cell growth and enzyme activity.

      • Solution: Maintain the pH of the fermentation broth within the optimal range for your organism (typically 6.0-7.5) using a neutralizing agent like calcium carbonate (CaCO₃).[7]

    • Temperature Stress: Every microorganism has an optimal temperature range for growth and production.

      • Solution: Ensure the fermenter temperature is controlled at the optimum for your specific strain (e.g., 30-37°C for E. coli or S. cerevisiae).[8]

    • Nutrient Deficiency: Lack of essential nutrients can stall both growth and production.[9]

      • Solution: Ensure the medium is not depleted of the carbon source, nitrogen, phosphate (B84403), or essential vitamins and minerals. Consider adding a malolactic nutrient supplement.[10]

dot

Caption: Troubleshooting workflow for low this compound yield.

Question 2: My fermentation is producing high levels of other organic acids (e.g., succinate, pyruvate) or ethanol instead of this compound. Why is this happening?

Answer: This indicates that the carbon flux is being diverted away from your desired pathway.

  • Cause: Native metabolic pathways in hosts like E. coli or S. cerevisiae are highly regulated and efficient at producing compounds necessary for their own growth, such as ethanol under anaerobic conditions or other TCA cycle intermediates.[5][6] Your engineered pathway must successfully compete with these native routes.

  • Solution 1: Block Competing Pathways: The most direct approach is to delete the genes responsible for the major byproducts. For example, in E. coli, deleting ldhA (lactate), pflB (formate), and adhE (ethanol) can significantly redirect pyruvate towards your engineered pathway.

  • Solution 2: Enhance the this compound Pathway: Increase the "pull" towards this compound by overexpressing the core enzymes:

    • Pyruvate Carboxylase (PYC): Converts pyruvate to oxaloacetate.

    • D-Malate Dehydrogenase (D-MDH): Converts oxaloacetate to D-malate.

    • Malate (B86768) Transporter: Overexpressing a C4-dicarboxylate transporter can help export the product out of the cell, reducing potential feedback inhibition and toxicity.[5][11]

  • Solution 3: Optimize Redox Balance (NADH/NAD+): The reduction of oxaloacetate to malate consumes NADH. If the cell's NADH regeneration capacity is a bottleneck, this step will be slow. Fermentation conditions (e.g., aeration) can influence the intracellular NADH/NAD+ ratio. Fine-tuning the oxygen supply can sometimes shift the metabolic flux.

Question 3: The fermentation starts well but stops prematurely, leaving a high concentration of substrate.

Answer: A "stuck" fermentation is often caused by the accumulation of inhibitory substances or the depletion of a critical nutrient.

  • Product Inhibition/Toxicity: High concentrations of malic acid can lower the intracellular pH and become toxic to the cells, inhibiting growth and metabolic activity.[7]

    • Solution: Implement in situ product recovery (ISPR) methods, such as reactive extraction or ion exchange resins, to continuously remove malic acid from the broth. Alternatively, use a repeated-batch or fed-batch strategy where the culture medium is periodically replaced.[7]

  • Inhibitory Byproducts: Yeast can produce medium-chain fatty acids (e.g., octanoic and decanoic acids) that are toxic to bacteria.[9]

    • Solution: If using a co-culture or a yeast host, consider adding yeast hulls to the medium, which can bind these inhibitory fatty acids.[9]

  • Nutrient Limitation: While the primary carbon source (e.g., glucose) may be abundant, a key micronutrient, vitamin, or nitrogen source may have been depleted.[10]

    • Solution: Analyze the medium composition and supplement with complex nitrogen sources (e.g., yeast extract, peptone) or specific nutrients identified as limiting. Perform a fed-batch fermentation where a concentrated nutrient feed is supplied over time.

  • Phage Contamination: In bacterial fermentations, bacteriophage contamination can lead to rapid cell lysis and a complete crash of the culture.

    • Solution: Ensure strict aseptic techniques. If phage contamination is suspected, sterilize the bioreactor thoroughly and use a phage-resistant strain if available.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for microbial malic acid production?

There are three main pathways, with the reductive TCA (rTCA) pathway being the most efficient for high-yield production.[4][5]

  • Reductive TCA (rTCA) Pathway (Cytosolic): This is the most promising pathway for metabolic engineering. Glucose is converted to pyruvate via glycolysis. Pyruvate is then carboxylated to oxaloacetate, which is subsequently reduced to malate. This pathway has a high theoretical yield.[4]

  • Oxidative TCA Cycle (Mitochondrial): Malate is a natural intermediate of the TCA cycle. However, it is typically consumed quickly and does not accumulate to high levels. Engineering this pathway for overproduction is complex.[4]

  • Glyoxylate Pathway: This pathway bypasses the CO₂-releasing steps of the TCA cycle and can be used to produce malate from acetyl-CoA. It is another viable target for metabolic engineering.[11]

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Engineered_Pathway Engineered Reductive Pathway for this compound Glucose Glucose Glycolysis_label Glycolysis Glucose->Glycolysis_label Pyruvate Pyruvate PYC_label Pyruvate Carboxylase (Overexpressed) Pyruvate->PYC_label KO_label Competing Pathways (Knocked Out) Pyruvate->KO_label OAA Oxaloacetate DMDH_label D-Malate Dehydrogenase (Engineered/Heterologous) OAA->DMDH_label D_Malate This compound Byproducts Ethanol, Lactate, Succinate, etc. Glycolysis_label->Pyruvate PYC_label->OAA DMDH_label->D_Malate KO_label->Byproducts

Caption: Engineered reductive pathway for this compound production.

Q2: Which microorganisms are good candidates for engineering this compound production?

  • Escherichia coli : A well-understood model organism with a vast genetic toolkit. It does not naturally produce malic acid in high quantities, which can be an advantage as it has fewer competing pathways.

  • Saccharomyces cerevisiae (Yeast): Generally Regarded as Safe (GRAS), making it suitable for food and pharmaceutical applications. It is also robust and tolerant to low pH conditions, which can simplify downstream processing.[6]

  • Aspergillus niger / Aspergillus oryzae : These filamentous fungi are natural overproducers of organic acids, including L-malic acid, and have been engineered to achieve very high titers.[11][12] Their native machinery for acid production and export can be repurposed for this compound.

Q3: How is this compound accurately quantified in a fermentation broth?

Accurate quantification is critical for monitoring your experiment. This compound must be distinguished from the L-isomer and other organic acids.

  • Enzymatic UV Method: This is a rapid and specific method. It uses a D-malate dehydrogenase that catalyzes the oxidation of this compound to oxaloacetate, with the simultaneous reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is directly proportional to the this compound concentration.[13] Kits for this assay are commercially available.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and quantify various organic acids in the broth. To distinguish between D- and L-malic acid, a chiral column or a pre-column derivatization step with a chiral reagent is necessary.[14]

Data Presentation

The following tables summarize quantitative data from L-malic acid production studies, which serve as a benchmark for what may be achievable in engineered this compound production systems.

Table 1: L-Malic Acid Production by Engineered Microorganisms (Reference Data)

Microorganism Genetic Modification Titer (g/L) Yield (g/g glucose) Productivity (g/L/h) Reference
Aspergillus oryzae Overexpression of pyc, mdh3, and C4 transporter 154 1.38 (mol/mol) 0.94 [11]
Saccharomyces cerevisiae Overexpression of PYC2, cytosolic MDH3, SpMAE1 transporter 59 0.42 (mol/mol) ~0.18 [6]
Penicillium viticola Wild-type (optimized process) 131 1.34 (mol/mol) 1.36 [11]

| Thermobifida fusca | Engineered with pyruvate carboxylase gene | ~63 | N/A | ~0.51 |[4] |

Table 2: Key Fermentation Parameters and Typical Ranges for Malic Acid Production

Parameter Typical Range Rationale & Impact
Temperature 25 - 37 °C Affects enzyme kinetics and cell growth. Strain-dependent.[8]
pH 5.5 - 7.5 Crucial for enzyme activity and cell viability. Low pH can be inhibitory. Controlled with CaCO₃ or KOH.[15]
Aeration Micro-aerobic to aerobic Influences redox balance (NADH/NAD⁺ ratio) and cell growth. Pathway dependent.
Carbon Source Glucose, Glycerol, Xylose Substrate choice affects yield and cost. Glucose is most common.[4][11]
Nitrogen Source Peptone, Yeast Extract, (NH₄)₂SO₄ Complex nitrogen sources can improve titers over inorganic sources.[7]

| Neutralizing Agent | CaCO₃ | Maintains pH and provides CO₂ for the carboxylation step.[4] |

Experimental Protocols

Protocol 1: General Fed-Batch Fermentation for this compound Production

This protocol outlines a general procedure for a 5-L bioreactor. Parameters must be optimized for your specific strain.

  • Inoculum Preparation: a. Inoculate a single colony of the engineered strain into 10 mL of seed medium (e.g., LB or YPD). b. Incubate overnight at the optimal temperature (e.g., 37°C for E. coli, 30°C for yeast) with shaking (200-250 rpm). c. Use this culture to inoculate 200 mL of seed medium in a 1-L flask and incubate under the same conditions for 12-16 hours.

  • Bioreactor Setup: a. Prepare 3 L of fermentation medium in a 5-L bioreactor. A typical medium contains glucose (e.g., 50 g/L), a nitrogen source (e.g., 10 g/L yeast extract), phosphate source, and trace minerals. b. Sterilize the bioreactor and medium.

  • Fermentation: a. Inoculate the bioreactor with the 200 mL seed culture. b. Set initial parameters: Temperature (e.g., 37°C), pH (e.g., 7.0, controlled with 5M KOH or CaCO₃ slurry), and initial agitation (e.g., 300 rpm). c. Maintain dissolved oxygen (DO) at a setpoint (e.g., 20-30%) by cascading agitation speed and/or airflow. d. Monitor glucose concentration using an off-line analyzer or in-line probe.

  • Fed-Batch Phase: a. When the initial glucose is nearly depleted (e.g., < 5 g/L), begin the feed. b. The feed solution should be a highly concentrated sterile solution of glucose (e.g., 500-700 g/L) and potentially a nitrogen source. c. Feed the solution at a rate that maintains a low, constant glucose concentration in the reactor to avoid overflow metabolism to undesired byproducts.

  • Sampling and Analysis: a. Aseptically withdraw samples at regular intervals (e.g., every 4-8 hours). b. Measure cell density (OD₆₀₀), and analyze the supernatant for this compound, residual glucose, and major byproducts using HPLC or enzymatic assays.

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Fed_Batch_Workflow Experimental Workflow for Fed-Batch Fermentation prep_inoculum 1. Inoculum Preparation (Flask Culture) setup_reactor 2. Bioreactor Setup & Sterilization prep_inoculum->setup_reactor batch_phase 3. Batch Phase - Inoculate Bioreactor - Control Temp, pH, DO setup_reactor->batch_phase monitor_glucose Monitor Glucose Concentration batch_phase->monitor_glucose monitor_glucose->batch_phase Glucose sufficient fed_batch_phase 4. Fed-Batch Phase - Start Nutrient Feed - Maintain low glucose monitor_glucose->fed_batch_phase Glucose near depletion sampling 5. Regular Sampling & Analysis (HPLC/Enzymatic) fed_batch_phase->sampling end Harvest fed_batch_phase->end Target titer reached or process time ends sampling->fed_batch_phase Continue process

References

Technical Support Center: Purification of Synthetic D-Malic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic D-Malic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound?

A1: Synthetic this compound, typically produced from the hydration of maleic or fumaric acid, often contains several process-related impurities. The most common of these are fumaric acid and maleic acid.[1] Other potential impurities can include succinic acid, tartaric acid, citric acid, residual solvents from the synthesis or purification process, and various inorganic salts.[2]

Q2: What are the primary methods for purifying synthetic this compound?

A2: The primary strategies for the purification of synthetic this compound include:

  • Crystallization: This is a common method that relies on the differential solubility of this compound and its impurities in a given solvent at varying temperatures.

  • Chromatography: Ion exchange chromatography is particularly effective at removing charged impurities like fumaric and maleic acids. Preparative High-Performance Liquid Chromatography (HPLC) can also be used for high-purity applications.

  • Enzymatic Resolution: This method is employed to separate the D- and L-enantiomers from a racemic mixture of malic acid, utilizing the stereospecificity of enzymes.

Q3: How do I choose the best purification strategy for my needs?

A3: The choice of purification strategy depends on several factors, including the initial purity of your synthetic this compound, the desired final purity, the scale of your experiment, and the available equipment. The following logical workflow can guide your decision-making process:

Purification_Strategy_Selection start Start: Crude this compound check_impurities Identify Major Impurities (e.g., Fumaric, Maleic Acid) start->check_impurities racemic_mixture Is the starting material a racemic (DL) mixture? start->racemic_mixture high_impurity High Impurity Load (>5%) check_impurities->high_impurity Yes low_impurity Low Impurity Load (<5%) check_impurities->low_impurity No crystallization Crystallization high_impurity->crystallization Cost-effective, large scale ion_exchange Ion Exchange Chromatography low_impurity->ion_exchange High efficiency for ionic impurities check_purity1 Purity sufficient? crystallization->check_purity1 check_purity2 Purity sufficient? ion_exchange->check_purity2 prep_hplc Preparative HPLC ion_exchange->prep_hplc For very high purity check_purity1->ion_exchange No, further purification needed final_product High-Purity this compound check_purity1->final_product Yes check_purity2->prep_hplc No, for very high purity check_purity2->final_product Yes prep_hplc->final_product racemic_mixture->check_impurities No, already enantiomerically pure enzymatic_resolution Enzymatic Resolution racemic_mixture->enzymatic_resolution Yes, enantiomeric separation required enzymatic_resolution->final_product

Caption: Decision workflow for selecting a this compound purification strategy.

Troubleshooting Guides

Crystallization

Q: My this compound is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This can happen if the melting point of the solid is low or if there are significant impurities that lower the melting point.

  • Solution 1: Add more solvent. The solid may be coming out of a solution that is too concentrated. Re-heat the mixture to dissolve the oil and add a small amount of additional hot solvent. Then, allow it to cool slowly.

  • Solution 2: Lower the crystallization temperature. If the compound is melting in the hot solvent, try using a solvent with a lower boiling point or cool the solution more slowly at a lower temperature.

  • Solution 3: Use a different solvent. The solubility properties of your current solvent may not be ideal. Experiment with different solvents or solvent mixtures. For L-Malic acid, ethyl acetate (B1210297) has been shown to produce well-formed crystals.[3]

Q: The yield of my recrystallized this compound is very low. What are the possible causes and solutions?

A: A low yield can be due to several factors.

  • Cause 1: Using too much solvent. An excessive amount of solvent will keep more of your product dissolved in the mother liquor.

    • Solution: If you still have the mother liquor, you can try to concentrate it by evaporation and cool it again to obtain a second crop of crystals.[4] For future attempts, use the minimum amount of hot solvent required to dissolve the crude product.

  • Cause 2: Premature crystallization. If the product crystallizes in the funnel during hot filtration, it will be lost.

    • Solution: Ensure your filtration apparatus is hot. You can pre-heat the funnel and filter flask with hot solvent before filtration.

  • Cause 3: Washing with too much or warm solvent. Washing the collected crystals with a large volume of solvent or with a solvent that is not ice-cold can dissolve a significant portion of your product.

    • Solution: Wash the crystals with a minimal amount of ice-cold solvent.[4]

Ion Exchange Chromatography

Q: I am seeing poor separation of this compound from its impurities. What could be the issue?

A: Poor separation can result from several factors related to the column, buffer, or sample.

  • Issue 1: Incorrect buffer pH or ionic strength. The binding of this compound and its impurities to the ion exchange resin is highly dependent on the pH and salt concentration of the mobile phase.

    • Solution: Ensure the pH of your equilibration and elution buffers is appropriate for the pKa of this compound and the charge of your target impurities. For separating organic acids, a pH gradient or a salt gradient can be used for elution.

  • Issue 2: Column channeling. If the mobile phase creates channels through the resin bed instead of flowing uniformly, separation will be compromised.

    • Solution: Ensure the column is packed uniformly. Inadequate backwashing or the presence of particulates can cause channeling.[5]

  • Issue 3: Resin fouling. The resin can become fouled with precipitated sample components or other contaminants, reducing its binding capacity and efficiency.[6]

    • Solution: Ensure your sample is fully dissolved and free of particulates before loading it onto the column. If you suspect fouling, the resin may need to be cleaned according to the manufacturer's instructions.

Q: The recovery of this compound from the column is low. What can I do?

A: Low recovery can be due to irreversible binding or issues with the elution.

  • Cause 1: Strong, irreversible binding. The this compound may be binding too strongly to the resin under the current conditions.

    • Solution: Adjust the elution buffer to be more stringent. This can be achieved by increasing the salt concentration or changing the pH to reduce the charge of the this compound, facilitating its release.

  • Cause 2: Sample precipitation on the column. If the sample is not fully soluble in the mobile phase, it can precipitate on the column.

    • Solution: Ensure the sample is fully dissolved in the starting buffer before loading. It may be necessary to dilute the sample or adjust its pH.[7]

Preparative HPLC

Q: My peaks are broad or tailing in preparative HPLC. How can I improve the peak shape?

A: Poor peak shape can be due to column or mobile phase issues.

  • Issue 1: Column overload. Injecting too much sample can lead to broad, asymmetrical peaks.

    • Solution: Reduce the sample load or use a larger diameter column.

  • Issue 2: Inappropriate mobile phase. The mobile phase composition can significantly affect peak shape.

    • Solution: Ensure the sample is fully soluble in the mobile phase to prevent on-column precipitation. For organic acids, using a mobile phase with a suitable pH (e.g., buffered to be 2 pH units below the pKa of malic acid) can improve peak shape.[8] Switching between organic modifiers like methanol (B129727) and acetonitrile (B52724) can also alter selectivity and improve resolution.[8]

Q: I am not getting good resolution between this compound and a closely eluting impurity. What can I do?

A: Improving resolution often requires optimizing the separation parameters.

  • Solution 1: Adjust the mobile phase. Altering the organic-to-aqueous ratio, changing the organic modifier, or adjusting the pH can improve selectivity.

  • Solution 2: Change the stationary phase. If mobile phase optimization is insufficient, a different column chemistry may be required. For chiral separations, a chiral stationary phase is necessary.

  • Solution 3: Optimize the gradient. A shallower gradient can increase the separation between closely eluting peaks.

Enzymatic Resolution

Q: The enzymatic reaction is very slow or incomplete. What could be the problem?

A: Slow or incomplete reactions can be due to enzyme inhibition or suboptimal conditions.

  • Cause 1: Enzyme inhibition. Components in the crude this compound mixture may be inhibiting the enzyme.

    • Solution: Partially purify the racemic malic acid using crystallization or another method before the enzymatic step to remove potential inhibitors.

  • Cause 2: Suboptimal pH or temperature. Enzymes have optimal operating conditions.

    • Solution: Ensure the reaction is being carried out at the optimal pH and temperature for the specific enzyme being used.

  • Cause 3: Poor enzyme stability. The enzyme may be denaturing under the reaction conditions.

    • Solution: Consider using an immobilized enzyme, which often exhibits greater stability.[9]

Q: The separation of the product (e.g., the esterified enantiomer) from the unreacted this compound is difficult. What methods can be used?

A: After the enzymatic reaction, you will have a mixture of the unreacted this compound and the modified L-enantiomer (or vice-versa).

  • Solution 1: Extraction. If one of the components is significantly more soluble in an organic solvent (e.g., an ester), liquid-liquid extraction can be used for separation.

  • Solution 2: Chromatography. If extraction is not effective, column chromatography can be used to separate the two components based on their different polarities.

Quantitative Data on Purification Strategies

Purification MethodKey Impurities RemovedTypical Purity AchievedTypical YieldNotes
Crystallization Fumaric acid, maleic acid, inorganic salts>99%[3]60-90%[3][4]Yield is highly dependent on the solvent system and the number of recrystallization steps.
Ion Exchange Chromatography Fumaric acid, maleic acid, other charged impurities>99.4%[10]~93%[10]Very effective for removing acidic impurities.
Preparative HPLC Closely related structural analogs, enantiomers (with chiral column)>99.9%50-80%Yield depends on the degree of separation and the amount of fraction cutting.
Enzymatic Resolution L-Malic acid (as the other enantiomer)>95% enantiomeric excess[11]<50% (for the desired enantiomer in a kinetic resolution)Yield is inherently limited to 50% for a kinetic resolution unless a racemization step is included.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline for the recrystallization of this compound to remove impurities such as fumaric and maleic acid.

Recrystallization_Workflow start Start: Crude this compound dissolve 1. Dissolve in minimum amount of hot solvent (e.g., water or ethyl acetate) start->dissolve hot_filtration 2. Hot filtration to remove insoluble impurities (if any) dissolve->hot_filtration cool 3. Allow filtrate to cool slowly to room temperature hot_filtration->cool ice_bath 4. Cool in an ice bath to maximize crystal formation cool->ice_bath vacuum_filtration 5. Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash 6. Wash crystals with a small amount of ice-cold solvent vacuum_filtration->wash dry 7. Dry the purified crystals wash->dry end End: Purified this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Methodology:

  • Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Water and ethyl acetate are common choices.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude this compound until it is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Ion Exchange Chromatography

This protocol describes the removal of fumaric and maleic acid from an aqueous solution of this compound using a strongly basic anion exchange resin.[10]

Ion_Exchange_Workflow start Start: Crude this compound Solution prepare_column 1. Pack a column with a strongly basic anion exchange resin start->prepare_column equilibrate 2. Equilibrate the column with deionized water or a suitable buffer prepare_column->equilibrate load_sample 3. Load the crude this compound solution onto the column equilibrate->load_sample wash_column 4. Wash the column to remove neutrally charged impurities load_sample->wash_column elute 5. Elute this compound using a salt gradient or a pH gradient wash_column->elute collect_fractions 6. Collect fractions and analyze for This compound and impurities elute->collect_fractions pool_and_concentrate 7. Pool pure fractions and concentrate the solution collect_fractions->pool_and_concentrate end End: Purified this compound Solution pool_and_concentrate->end Prep_HPLC_Workflow start Start: Partially Purified this compound prepare_sample 1. Dissolve sample in mobile phase and filter through a 0.45 µm filter start->prepare_sample prepare_hplc 2. Equilibrate the preparative C18 column with the initial mobile phase prepare_sample->prepare_hplc inject_sample 3. Inject the sample onto the column prepare_hplc->inject_sample run_gradient 4. Run a gradient elution (e.g., water/ acetonitrile with 0.1% formic acid) inject_sample->run_gradient collect_fractions 5. Collect fractions corresponding to the This compound peak run_gradient->collect_fractions analyze_fractions 6. Analyze the purity of the collected fractions collect_fractions->analyze_fractions pool_and_evaporate 7. Pool pure fractions and remove the mobile phase by evaporation analyze_fractions->pool_and_evaporate end End: High-Purity this compound pool_and_evaporate->end Enzymatic_Resolution_Workflow start Start: Racemic DL-Malic Acid dissolve 1. Dissolve DL-Malic acid and an alcohol (e.g., butanol) in an organic solvent start->dissolve add_enzyme 2. Add an immobilized lipase (e.g., Candida antarctica Lipase B) dissolve->add_enzyme incubate 3. Incubate the reaction mixture with stirring at a controlled temperature add_enzyme->incubate monitor_reaction 4. Monitor the reaction progress by chiral HPLC until ~50% conversion incubate->monitor_reaction stop_reaction 5. Stop the reaction by filtering off the immobilized enzyme monitor_reaction->stop_reaction separate_products 6. Separate the resulting ester from the unreacted this compound (e.g., by extraction) stop_reaction->separate_products isolate_d_malic 7. Isolate and purify the unreacted this compound separate_products->isolate_d_malic end End: Enantiomerically Enriched this compound isolate_d_malic->end

References

avoiding racemization during D-Malic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for D-Malic Acid Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of enantiomerically pure this compound, with a focus on avoiding racemization.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing enantiomerically pure this compound?

A1: The main strategies for obtaining enantiomerically pure this compound are:

  • Enzymatic Kinetic Resolution: This is a widely used method that employs enzymes, such as lipases or whole-cell biocatalysts (e.g., Pseudomonas putida), to selectively react with one enantiomer of a racemic mixture of DL-malic acid or its derivative, leaving the desired D-enantiomer unreacted.[1]

  • Chiral Pool Synthesis: This approach utilizes a readily available, inexpensive, and enantiomerically pure natural product as a starting material. For the synthesis of this compound derivatives, L-aspartic acid can be used as a chiral precursor.[2] this compound itself is also a valuable member of the chiral pool for the synthesis of other complex chiral molecules.[3]

  • Asymmetric Chemical Synthesis: This involves the use of chiral catalysts or auxiliaries to stereoselectively create the chiral center, leading directly to the desired enantiomer.

Q2: What causes racemization during this compound synthesis and how can it be avoided?

A2: Racemization, the formation of an equal mixture of both D- and L-enantiomers, is a critical issue in stereoselective synthesis. For α-hydroxy acids like malic acid, racemization can occur under both acidic and basic conditions, particularly at elevated temperatures. The mechanism often involves the formation of a planar enol or enolate intermediate at the α-carbon, which leads to the loss of stereochemical integrity.

To avoid racemization:

  • Control pH: Maintain the reaction and workup conditions within a pH range that minimizes enolization. For enzymatic resolutions, this typically means adhering to the optimal pH for the enzyme's activity and stability.

  • Control Temperature: Perform reactions at the lowest effective temperature to reduce the rate of racemization.

  • Limit Reaction Time: Avoid unnecessarily long reaction times, as prolonged exposure to even mild non-neutral conditions can lead to gradual racemization.

  • Choose Appropriate Reagents: When chemical synthesis methods are used, select reagents and catalysts that are known to promote high stereoselectivity and minimize racemization.

Q3: How can I determine the enantiomeric excess (e.e.) of my this compound sample?

A3: The most common and reliable method is Chiral High-Performance Liquid Chromatography (HPLC) . This technique often requires derivatization of the malic acid enantiomers with a chiral reagent to form diastereomers that can be separated on a standard reversed-phase column. A detailed protocol for this is provided in the "Experimental Protocols" section.[4][5][6][7]

Another method is the enzymatic assay , which uses a specific dehydrogenase enzyme that acts only on the D-enantiomer. The reaction can be monitored spectrophotometrically to quantify the amount of this compound present.[8]

Troubleshooting Guides

Enzymatic Kinetic Resolution
Issue Possible Cause(s) Troubleshooting Steps
Low or No Enzyme Activity - Inappropriate pH or temperature.- Presence of enzyme inhibitors in the substrate.- Improper enzyme storage or handling.- Optimize pH and temperature according to the enzyme's specifications.- Purify the racemic starting material to remove potential inhibitors.- Ensure the enzyme has been stored correctly and handle it according to the supplier's instructions. Prepare fresh enzyme solutions.
Slow or Incomplete Resolution - Insufficient enzyme concentration.- Poor mixing in a biphasic system.- Sub-optimal reaction conditions.- Increase the enzyme loading.- Improve agitation to increase the interfacial area between the aqueous and organic phases.- Re-optimize temperature, pH, and buffer conditions.
Low Enantiomeric Excess (e.e.) of this compound - Non-selective enzyme.- Racemization of the product under reaction or workup conditions.- Inaccurate measurement of conversion.- Screen different enzymes to find one with higher enantioselectivity.- Re-evaluate the pH and temperature of the reaction and workup to minimize racemization. Ensure the workup is performed promptly after the reaction.- Accurately monitor the reaction progress to stop it at the optimal conversion (ideally close to 50% for kinetic resolution).
Difficulty in Separating this compound from Unreacted L-Ester - Incomplete hydrolysis.- Formation of emulsions during extraction.- Ensure the enzymatic hydrolysis has gone to completion (or the desired conversion).- Use techniques like centrifugation or the addition of brine to break emulsions during workup. Consider using a different solvent system for extraction.

Data Presentation

Comparison of this compound Synthesis Methods
Method Starting Material Typical Yield (%) Typical Enantiomeric Excess (e.e.) (%) Key Advantages Key Disadvantages
Enzymatic Kinetic Resolution DL-Malic Acid or its diester< 50% (for the desired enantiomer)> 95%High enantioselectivity, mild reaction conditions.Theoretical maximum yield is 50%, requires separation of the product from the unreacted enantiomer.
Microbial Resolution DL-Malic Acid~98% (of this compound)> 99.8%High yield and enantiopurity, uses whole-cell biocatalysts.[1]May require specific fermentation equipment and sterile techniques.[1]
Chiral Pool Synthesis L-Aspartic Acid83-84% (overall for an intermediate)[2]High (dependent on the stereochemical integrity throughout the synthesis)Starts from a cheap, enantiomerically pure material.Multi-step synthesis can be complex and time-consuming.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Dimethyl DL-Malate using Lipase

This protocol is a general guideline for the lipase-catalyzed hydrolysis of a malic acid diester. The specific enzyme, solvent, and conditions may require optimization.

Materials:

  • Dimethyl DL-malate

  • Immobilized Lipase (e.g., Candida antarctica Lipase B, Novozym 435)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

  • Organic solvent (e.g., toluene, isooctane)

  • Saturated sodium bicarbonate solution

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (e.g., 1 M)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve dimethyl DL-malate in the chosen organic solvent. Add the phosphate buffer and the immobilized lipase.

  • Reaction: Stir the mixture vigorously at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by taking small aliquots and analyzing the enantiomeric excess of the remaining ester and the formed acid by chiral HPLC (see Protocol 3).

  • Workup (when ~50% conversion is reached):

    • Filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with diethyl ether to recover any dissolved organic compounds.

    • Wash the combined organic layers with saturated sodium bicarbonate solution to extract the acidic this compound monoester.

    • Acidify the bicarbonate washings with hydrochloric acid to pH ~2.

    • Extract the acidified aqueous layer with diethyl ether.

    • Dry the final organic extract over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the this compound monoester.

  • Hydrolysis: The resulting monoester can be hydrolyzed to this compound under mild acidic or basic conditions, followed by purification.

Protocol 2: Synthesis of a this compound Precursor from L-Aspartic Acid (Chiral Pool Approach)

This protocol describes the synthesis of S-(-)-chlorosuccinic acid, a precursor that can be converted to D-(+)-malic acid.[2]

Materials:

  • L-Aspartic acid

  • 37% Hydrochloric acid

  • Sodium nitrite (B80452)

  • Demineralized water

Procedure:

  • Reaction Setup: In a vessel equipped for vigorous stirring and cooling, add L-aspartic acid, 37% HCl, and demineralized water. Cool the mixture to -5 °C under a nitrogen atmosphere.

  • Diazotization: Slowly add solid sodium nitrite over approximately 2 hours, maintaining the temperature at -5 °C.

  • Reaction Progression: Continue stirring at -5 °C for 2.5 hours. Then, raise the temperature to 0 °C over 1 hour and hold for another hour.

  • Crystallization and Isolation: Cool the mixture to -15 °C and hold for 1.5 hours. Filter the resulting solid, wash with cold water (0 °C), and dry under vacuum. This yields crude S-(-)-chlorosuccinic acid.

  • Purification: The crude product can be further purified by crystallization from water.[2]

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC after Derivatization

This protocol is based on the pre-column derivatization of malic acid with (R)-1-(1-naphthyl)ethylamine ((R)-NEA).[4][5][7]

Materials:

  • Sample containing D- and L-malic acid

  • (R)-1-(1-naphthyl)ethylamine ((R)-NEA)

  • 1-Hydroxybenzotriazole (HOBT)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • Acetonitrile (B52724) (HPLC grade)

  • Potassium dihydrogen phosphate

  • Sodium heptanesulfonate

  • Phosphoric acid

Procedure:

  • Sample and Reagent Preparation:

    • Prepare a solution of your malic acid sample in acetonitrile (e.g., 0.1 mg/mL).

    • Prepare solutions of HOBT (e.g., 1 mg/mL), EDC-HCl (e.g., 1.5 mg/mL), and (R)-NEA (e.g., 10 mg/mL) in acetonitrile.

  • Derivatization:

    • In a vial, mix your malic acid sample solution with the HOBT solution.

    • Add the EDC-HCl solution to activate the carboxylic acid groups. Allow this activation to proceed for a few minutes at room temperature.

    • Add the (R)-NEA solution.

    • Heat the mixture (e.g., at 40 °C) for a sufficient time to ensure complete derivatization (e.g., 2 hours).

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.01 M potassium dihydrogen phosphate containing 20 mM sodium heptanesulfonate, adjusted to pH 2.8 with phosphoric acid). The exact ratio will need to be optimized.[4][5]

    • Detection: UV detector at a wavelength where the derivative absorbs (e.g., 225 nm).[5]

    • Analysis: Inject the derivatized sample. The two diastereomers will have different retention times, allowing for their quantification and the calculation of the enantiomeric excess.

Mandatory Visualizations

D_Malic_Acid_Synthesis_Pathways cluster_chemical Chemical Synthesis cluster_resolution Resolution cluster_chiral_pool Chiral Pool Synthesis Maleic_Anhydride Maleic Anhydride DL_Malic_Acid DL-Malic Acid Maleic_Anhydride->DL_Malic_Acid Hydration DL_Malic_Acid_Res DL-Malic Acid D_Malic_Acid This compound DL_Malic_Acid_Res->D_Malic_Acid Enzymatic Resolution L_Malic_Acid_Deriv L-Malic Acid Derivative DL_Malic_Acid_Res->L_Malic_Acid_Deriv L_Aspartic_Acid L-Aspartic Acid Intermediate Chiral Intermediate (e.g., S-(-)-chlorosuccinic acid) L_Aspartic_Acid->Intermediate Diazotization D_Malic_Acid_CP This compound Intermediate->D_Malic_Acid_CP Hydrolysis

Caption: Overview of synthetic pathways to this compound.

Troubleshooting_Racemization Start Low Enantiomeric Excess (e.e.) Detected Check_pH Is the reaction/workup pH outside the optimal range? Start->Check_pH Adjust_pH Adjust pH to optimal range (e.g., neutral for workup). Check_pH->Adjust_pH Yes Check_Temp Is the reaction temperature too high? Check_pH->Check_Temp No Adjust_pH->Check_Temp Lower_Temp Lower the reaction temperature. Check_Temp->Lower_Temp Yes Check_Time Was the reaction time excessively long? Check_Temp->Check_Time No Lower_Temp->Check_Time Shorten_Time Optimize for shorter reaction time. Check_Time->Shorten_Time Yes End Improved e.e. Check_Time->End No Shorten_Time->End

Caption: Troubleshooting workflow for low enantiomeric excess.

Enzymatic_Resolution_Workflow Start Start: DL-Malic Acid Derivative Enzyme_Reaction Enzymatic Hydrolysis (e.g., Lipase) Start->Enzyme_Reaction Quench Stop Reaction at ~50% Conversion Enzyme_Reaction->Quench Separate_Enzyme Filter to Remove Immobilized Enzyme Quench->Separate_Enzyme Extraction Liquid-Liquid Extraction to Separate Acid and Ester Separate_Enzyme->Extraction Purification Purify this compound Extraction->Purification Analysis Analyze e.e. by Chiral HPLC Purification->Analysis End Pure this compound Analysis->End

Caption: Experimental workflow for enzymatic resolution.

References

troubleshooting low yield in D-Malic acid catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in reactions catalyzed by D-Malic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Overall Reaction Yield

Q: My reaction yield is significantly lower than expected. What are the common causes and how can I address them?

A: Low yields in this compound involved reactions can stem from several factors, ranging from suboptimal reaction conditions to catalyst deactivation. Below is a systematic guide to troubleshoot this issue.

Troubleshooting Steps:

  • Verify Reagent Purity and Stoichiometry:

    • Problem: Impurities in starting materials or incorrect molar ratios can significantly inhibit the reaction or lead to unwanted side products.

    • Solution: Ensure all reagents, including the this compound catalyst, substrates, and solvents, are of high purity. Solvents should be anhydrous if the reaction is sensitive to moisture.[1] Accurately measure and verify the stoichiometry of all reactants and the catalyst loading.

  • Optimize Reaction Conditions:

    • Problem: The reaction temperature, time, and concentration may not be optimal for the specific transformation.

    • Solution:

      • Temperature: Systematically vary the reaction temperature. For some reactions, such as certain derivatizations, increasing the temperature from 20°C to 40°C can improve the reaction rate and yield.[2][3] However, for sensitive products like oxaloacetic acid formed from malic acid oxidation, lower temperatures (e.g., 25°C) may be required to prevent side reactions like decarboxylation.[4]

      • Reaction Time: Monitor the reaction progress over time using techniques like TLC or HPLC to determine the optimal reaction duration. Some derivatization reactions may require several hours to reach completion at room temperature.[2][3]

      • Concentration: Adjust the concentration of reactants. In some cases, higher concentrations can favor the desired product, while in others, it may lead to side reactions.

  • Investigate Catalyst Activity and Loading:

    • Problem: The catalytic activity of this compound might be insufficient at the current loading, or it may be deactivated over the course of the reaction.

    • Solution:

      • Catalyst Loading: Experiment with different catalyst loadings. While a higher loading might increase the reaction rate, it could also promote side reactions.

      • Catalyst Deactivation: Consider the possibility of catalyst deactivation. This compound, being an organic acid, can potentially undergo self-condensation or other side reactions under harsh conditions.[5][6]

Issue 2: Formation of Undesired Side Products

Q: I am observing significant formation of side products, which is lowering the yield of my desired product. What are the likely side reactions and how can I minimize them?

A: The formation of side products is a common issue. With this compound, dehydration is a primary concern.

Common Side Reactions and Mitigation Strategies:

  • Dehydration to Fumaric and Maleic Acid Derivatives:

    • Problem: this compound can undergo dehydration to form fumaric acid (the trans-isomer) and maleic acid (the cis-isomer), especially at elevated temperatures.[5][6] These unsaturated acids can then react further, leading to a complex mixture of byproducts.

    • Mitigation:

      • Carefully control the reaction temperature to the minimum required for the desired transformation.

      • Select a catalyst that is less prone to promoting dehydration. For instance, in the esterification of malic acid, certain heterogeneous catalysts like Amberlyst 36 Dry have been shown to provide a good balance between conversion and selectivity, minimizing the formation of fumarate (B1241708) and maleate (B1232345) esters.[5][6]

  • Crossed-Aldol Condensation Products (in Aldol (B89426) Reactions):

    • Problem: When this compound is used as a component of a catalytic system for reactions like crossed-aldol condensations, a mixture of products can be formed if both carbonyl compounds can act as enolate donors and acceptors.[1]

    • Mitigation:

      • Use one reactant that cannot enolize (e.g., an aromatic aldehyde).[1]

      • Employ a more reactive aldehyde as the electrophile, as it will be preferentially attacked by the ketone enolate.[1]

Issue 3: Low Enantioselectivity (in Asymmetric Catalysis)

Q: I am using this compound as a chiral auxiliary or part of a chiral catalytic system, but the enantioselectivity of my reaction is poor. How can I improve it?

A: Achieving high enantioselectivity requires careful optimization of the reaction environment to maximize the stereodifferentiating ability of the chiral catalyst.

Strategies to Enhance Enantioselectivity:

  • Solvent Effects: The choice of solvent can have a profound impact on enantioselectivity. Screen a variety of solvents with different polarities and coordinating abilities.

  • Temperature Optimization: Lowering the reaction temperature often leads to higher enantioselectivity by enhancing the energy difference between the diastereomeric transition states.

  • Additives and Co-catalysts: The presence of additives or co-catalysts can significantly influence the chiral environment. For example, in L-proline catalyzed aldol reactions, using a deep eutectic solvent formed by D-glucose and malic acid can lead to good to excellent enantioselectivities.[7]

  • Structural Modification of the Chiral Auxiliary: If this compound is used as a chiral auxiliary, modifying its structure to increase steric hindrance or introduce specific electronic effects can improve the facial selectivity of the reaction.[8]

Data Presentation

Table 1: Effect of Different Acid Catalysts on the Esterification of Malic Acid with n-Butanol

CatalystMalic Acid Conversion (%)Dibutyl Malate Yield (%)Byproduct (Fumarate/Maleate Esters) Content (%)
Sulfuric Acid98.585.213.3
p-Toluenesulfonic Acid92.188.53.6
Amberlyst 36 Dry91.590.11.4
Orthophosphoric Acid75.372.13.2

Data synthesized from studies on malic acid esterification, highlighting the impact of catalyst choice on yield and byproduct formation.[5][6]

Experimental Protocols

Protocol 1: General Procedure for a this compound/L-Proline Co-catalyzed Aldol Reaction

This protocol provides a general methodology for a crossed-aldol reaction, a context where this compound can be part of the catalytic system.

Materials:

  • Aldehyde (1.0 mmol)

  • Ketone (5.0 mmol)

  • D-Glucose (2.0 mmol)

  • D,L-Malic Acid (2.0 mmol)

  • L-Proline (0.2 mmol)

Procedure:

  • In a clean, dry vial, combine D-glucose and D,L-malic acid. Heat the mixture gently (e.g., 50-60 °C) with stirring until a clear, homogeneous deep eutectic solvent (DES) is formed.

  • Allow the DES to cool to the desired reaction temperature (e.g., room temperature).

  • Add the aldehyde, ketone, and L-proline to the DES.

  • Stir the reaction mixture vigorously at the set temperature.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding a suitable solvent (e.g., ethyl acetate) and water.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired aldol adduct.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Catalyzed Reactions start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_reagents->start Impure/Incorrect Re-run with pure reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Concentration) check_reagents->optimize_conditions Reagents OK optimize_conditions->start Suboptimal Re-run with optimized conditions check_catalyst Investigate Catalyst (Loading, Deactivation) optimize_conditions->check_catalyst Conditions Optimized check_catalyst->start Inactive/Deactivated Use fresh/more catalyst analyze_byproducts Identify Side Products (e.g., Dehydration) check_catalyst->analyze_byproducts Catalyst OK analyze_byproducts->optimize_conditions Present Adjust conditions to minimize improve_yield Improved Yield analyze_byproducts->improve_yield Side Reactions Minimized

Caption: Troubleshooting workflow for low reaction yield.

Side_Reaction_Pathway Common Side Reaction Pathway: Dehydration of this compound d_malic_acid This compound dehydration Dehydration (Heat, Acid Catalyst) d_malic_acid->dehydration fumaric_acid Fumaric Acid (trans-isomer) dehydration->fumaric_acid maleic_acid Maleic Acid (cis-isomer) dehydration->maleic_acid byproducts Further Reactions/ Byproducts fumaric_acid->byproducts maleic_acid->byproducts

Caption: Dehydration side reaction of this compound.

Experimental_Workflow Experimental Workflow for a this compound/L-Proline Co-catalyzed Aldol Reaction prep_des Prepare Deep Eutectic Solvent (D-Glucose + D,L-Malic Acid) add_reagents Add Reactants & Catalyst (Aldehyde, Ketone, L-Proline) prep_des->add_reagents reaction Stir at Desired Temperature add_reagents->reaction monitoring Monitor Reaction Progress (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup Quench and Workup monitoring->workup Complete purification Purify by Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for an aldol reaction.

References

Technical Support Center: Optimizing D-Malate Dehydrogenase Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-malate dehydrogenase (MDH). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments involving D-malate dehydrogenase activity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for D-malate dehydrogenase activity?

A1: The optimal pH for D-malate dehydrogenase (MDH) activity is dependent on the direction of the reaction being catalyzed. For the reduction of oxaloacetate to L-malate, the optimal pH is generally between 7.5 and 8.75.[1][2] For the oxidation of L-malate to oxaloacetate, the optimal pH is higher, around 9.0 to 10.5.[1][3] It's important to consult the specific datasheet for the enzyme you are using, as the optimal pH can vary between different sources and isoforms of the enzyme.

Q2: Which buffer system is recommended for MDH activity assays?

A2: Several buffer systems can be used for MDH activity assays, with the choice often depending on the desired pH range. Commonly used buffers include potassium phosphate (B84403), Tris-HCl, and Bicine.[2][3][4][5] For assays in the pH range of 7.0-8.0, both potassium phosphate and Tris-HCl are suitable.[2][6] For higher pH ranges required for malate (B86768) oxidation, Tris-HCl or Borate buffers are often employed.[2][3]

Q3: What is the effect of ionic strength on MDH activity and stability?

A3: High ionic strength generally stabilizes the enzyme towards thermal inactivation.[7] However, the effect on activity can be complex. Some assay protocols include salts like NaCl or KCl in the range of 0-100 mM.[8] It is recommended to optimize the ionic strength for your specific experimental conditions, as excessive salt concentrations can also be inhibitory. The activity of mitochondrial MDH, in particular, may be sensitive to changes in ionic strength.[9][10]

Q4: Are there any common additives that can enhance MDH activity or stability?

A4: Yes, several additives are commonly included in buffers to improve MDH stability and activity. Bovine Serum Albumin (BSA) is often used as a stabilizing agent in enzyme dilution buffers.[4] Dithiothreitol (DTT) is a reducing agent used to protect the enzyme from oxidative damage.[5][11] Chelating agents like EDTA can be included to prevent inhibition by divalent metal ions.[2] Detergents such as Triton X-100 may also be used in extraction buffers.[5][12]

Q5: What are some known inhibitors and activators of D-malate dehydrogenase?

A5: D-malate dehydrogenase activity can be modulated by various small molecules. High concentrations of substrates like oxaloacetate and L-malate can lead to substrate inhibition.[13][14] Glutamate and citrate (B86180) can act as allosteric regulators, with their effects (inhibition or activation) being dependent on factors like pH and the concentrations of other substrates.[13][15] Some divalent cations like Zn2+ can be inhibitory.[12] Conversely, certain chemicals like EDTA-2K, Tween-20, and NaN3 have been reported to activate MDH.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no enzyme activity Incorrect pH of the assay buffer.Verify the pH of your buffer and adjust it to the optimal range for the reaction direction you are studying (pH 7.5-8.75 for oxaloacetate reduction, pH 9.0-10.5 for malate oxidation).[1][2][3]
Inappropriate buffer type.Consider testing different buffer systems such as potassium phosphate, Tris-HCl, or Bicine to find the most suitable one for your enzyme and assay conditions.[2][3][4][5]
Suboptimal ionic strength.Optimize the salt concentration (e.g., NaCl or KCl) in your assay buffer. Start with a concentration around 50-100 mM and test a range to find the optimal condition.[8]
Enzyme instability or degradation.Add stabilizing agents like BSA (0.1%) to your enzyme dilution buffer.[4] Include a reducing agent like DTT (1-5 mM) to prevent oxidative damage.[5][11] Ensure proper storage of the enzyme at -20°C or below and avoid repeated freeze-thaw cycles.[4]
Presence of inhibitors in the sample.If your sample contains potential inhibitors, consider a sample cleanup step. The addition of a chelating agent like EDTA to the buffer can sequester inhibitory metal ions.[2]
High background signal Contamination of reagents.Use high-purity water and reagents. Prepare fresh substrate and cofactor solutions for each experiment.
Non-enzymatic reaction.Run a blank reaction without the enzyme to measure the rate of any non-enzymatic reaction. Subtract this rate from your sample measurements.
Inconsistent or variable results Pipetting errors.Ensure accurate and consistent pipetting, especially for the enzyme and substrates. Use calibrated pipettes.
Temperature fluctuations.Maintain a constant and optimal temperature throughout the assay. Use a temperature-controlled spectrophotometer or water bath.[3][4]
Instability of oxaloacetate.Oxaloacetate is unstable in solution. Prepare fresh oxaloacetate solution immediately before each experiment and keep it on ice.[4]

Data Summary

Table 1: Optimal pH for D-Malate Dehydrogenase Activity

Reaction DirectionOptimal pH RangeSource Organism/Reference
Oxaloacetate Reduction7.5 - 8.0Microorganism[2]
Oxaloacetate Reduction8.0General[3]
Oxaloacetate Reduction8.00 - 8.75Pseudomonas stutzeri[1]
Malate Oxidation9.0General[3]
Malate Oxidation10.5Pseudomonas stutzeri[1]

Table 2: Recommended Buffer Systems and Additives

Buffer SystemTypical ConcentrationpH RangeCommon AdditivesPurpose of Additive
Potassium Phosphate50 - 100 mM6.0 - 8.0BSA (0.1-0.2%)Enzyme stabilization[4]
Tris-HCl50 - 200 mM7.0 - 9.0DTT (1-5 mM)Reducing agent, prevents oxidation[5][11]
Bicine50 mM7.6 - 9.0EDTA (1-2 mM)Chelates inhibitory metal ions[2][5]
Borate100 mM8.0 - 9.0Triton X-100 (0.1-0.5%)Detergent for extraction[5][12]

Experimental Protocols

Protocol 1: Standard Activity Assay for D-Malate Dehydrogenase (Oxaloacetate Reduction)

This protocol is a general guideline for measuring the activity of D-malate dehydrogenase by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH.

Materials:

  • D-malate dehydrogenase enzyme

  • Assay Buffer: 100 mM Potassium phosphate buffer, pH 7.5

  • NADH solution: 6.0 mM NADH in Assay Buffer (prepare fresh)

  • Oxaloacetate solution: 15 mM Oxaloacetic acid in ice-cold Assay Buffer (prepare fresh)[4]

  • Enzyme Dilution Buffer: 100 mM Potassium phosphate buffer, pH 7.5, containing 0.2% BSA[4]

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Prepare the reaction mixture by adding the following to a cuvette:

    • 2.8 mL Assay Buffer

    • 0.1 mL NADH solution

    • 0.1 mL Oxaloacetate solution

  • Mix gently by inversion and incubate the cuvette at 30°C for 5 minutes to allow the temperature to equilibrate.[4]

  • Dilute the D-malate dehydrogenase to a suitable concentration (e.g., 0.1-1.0 U/mL) in the ice-cold Enzyme Dilution Buffer immediately before use.

  • Initiate the reaction by adding 0.05 mL of the diluted enzyme solution to the cuvette.

  • Quickly mix by inversion and immediately start recording the decrease in absorbance at 340 nm for 3-5 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA340/min) from the initial linear portion of the curve.

  • Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Unit Definition: One unit of D-malate dehydrogenase is defined as the amount of enzyme that catalyzes the oxidation of 1 µmole of NADH per minute under the specified conditions.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (e.g., 100mM K-Phosphate, pH 7.5) mix_reagents Mix Assay Buffer, NADH, and Oxaloacetate in cuvette prep_buffer->mix_reagents prep_reagents Prepare fresh NADH and Oxaloacetate solutions prep_reagents->mix_reagents prep_enzyme Dilute MDH in Enzyme Dilution Buffer add_enzyme Initiate reaction by adding diluted MDH prep_enzyme->add_enzyme equilibrate Equilibrate at 30°C for 5 min mix_reagents->equilibrate equilibrate->add_enzyme measure Record A340 decrease for 3-5 min add_enzyme->measure calculate_rate Calculate ΔA340/min from linear slope measure->calculate_rate calculate_activity Calculate Enzyme Activity (U/mL) calculate_rate->calculate_activity

Caption: Workflow for D-malate dehydrogenase activity assay.

troubleshooting_logic start Low/No Enzyme Activity check_ph Is the buffer pH optimal for the reaction direction? start->check_ph check_buffer Is the buffer type appropriate? check_ph->check_buffer Yes adjust_ph Adjust pH (7.5-8.75 for reduction, 9.0-10.5 for oxidation) check_ph->adjust_ph No check_stability Is the enzyme stable? check_buffer->check_stability Yes test_buffers Test alternative buffers (e.g., Tris-HCl, Bicine) check_buffer->test_buffers No check_inhibitors Are inhibitors present? check_stability->check_inhibitors Yes add_stabilizers Add BSA and/or DTT; avoid freeze-thaw cycles check_stability->add_stabilizers No cleanup_sample Use sample cleanup or add EDTA check_inhibitors->cleanup_sample Yes success Activity Restored adjust_ph->success test_buffers->success add_stabilizers->success cleanup_sample->success

Caption: Troubleshooting logic for low enzyme activity.

References

Validation & Comparative

A Comparative Metabolic Study: D-Malic Acid vs. L-Malic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic profiles of D-Malic acid and L-Malic acid, supported by experimental data. Understanding the distinct metabolic fates of these stereoisomers is crucial for their application in research, pharmaceuticals, and as food additives.

Introduction

Malic acid, a dicarboxylic acid, exists as two stereoisomers: L-Malic acid and this compound. L-Malic acid is the naturally occurring isomer found in various fruits and plays a pivotal role in cellular energy production as an intermediate in the citric acid (TCA) cycle.[1] In contrast, this compound is a synthetic compound.[2] While sharing the same chemical formula, their different spatial arrangements lead to significantly different metabolic pathways and biological activities in living organisms.

Comparative Overview

FeatureL-Malic AcidThis compoundReferences
Natural Occurrence Abundant in fruits and vegetables.Not naturally occurring in significant amounts, produced synthetically.[1][3]
Biological Role Key intermediate in the citric acid (TCA) cycle, essential for cellular energy (ATP) production.No established primary biological role in humans.[1][2]
Metabolism in Humans Readily metabolized via the TCA cycle.Poorly metabolized; largely excreted unchanged in the urine.[4]
Enzymatic Recognition Substrate for L-malate dehydrogenase and malic enzyme.Not a substrate for most human enzymes that process L-malate. Some microorganisms possess a specific D-malate dehydrogenase.
Food Additive Status Generally Recognized as Safe (GRAS)Use in infant food is restricted due to slow metabolism.[4]

Metabolic Pathways

L-Malic Acid Metabolism

L-Malic acid is a central component of cellular respiration. It is reversibly converted to oxaloacetate by L-malate dehydrogenase, a key step in the TCA cycle. This reaction also generates NADH, a crucial reducing equivalent for ATP synthesis.

L_Malic_Acid_Metabolism cluster_enzymes Enzymatic Conversion L_Malate L-Malate Oxaloacetate Oxaloacetate L_Malate->Oxaloacetate NAD+ -> NADH Pyruvate Pyruvate L_Malate->Pyruvate NADP+ -> NADPH Malic_Enzyme Malic Enzyme MDH L-Malate Dehydrogenase TCA_Cycle Enters TCA Cycle Oxaloacetate->TCA_Cycle

L-Malic Acid's role in the TCA cycle.
This compound Metabolism

In contrast to its L-isomer, this compound is not a substrate for the primary enzymes of the TCA cycle in mammals. Consequently, it is poorly metabolized and is largely excreted from the body. Some microorganisms, however, possess a specific NAD-dependent D-malic enzyme that can convert D-malate to pyruvate.

D_Malic_Acid_Metabolism D_Malate_Admin Administered D-Malate D_Malate_Body D-Malate in Body D_Malate_Admin->D_Malate_Body Excretion Urinary Excretion (Largely Unchanged) D_Malate_Body->Excretion Microbial_Metabolism Microbial D-Malic Enzyme (some species) D_Malate_Body->Microbial_Metabolism Pyruvate Pyruvate Microbial_Metabolism->Pyruvate NAD+ -> NADH

Metabolic fate of this compound in mammals.

Experimental Protocols

Chiral Separation and Quantification by HPLC

This method allows for the simultaneous separation and quantification of D- and L-malic acid.

Workflow:

HPLC_Workflow start Sample Preparation (e.g., plasma, urine) derivatization Pre-column Derivatization with a Chiral Reagent (e.g., OPA/chiral thiol) start->derivatization hplc Reversed-Phase HPLC (C18 column) derivatization->hplc detection Fluorescence or UV Detection hplc->detection quantification Quantification based on Peak Area and Standard Curve detection->quantification

Workflow for HPLC analysis of malic acid isomers.

Detailed Methodology:

  • Sample Preparation: Biological samples (e.g., plasma, urine) are deproteinized using acetonitrile (B52724) or perchloric acid, followed by centrifugation.

  • Derivatization: The supernatant is mixed with a derivatizing agent. A common method involves using o-phthaldialdehyde (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine, to form fluorescent diastereomeric derivatives.

  • HPLC Analysis: The derivatized sample is injected into a reversed-phase HPLC system equipped with a C18 column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is used for elution.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.

  • Detection: The eluting diastereomers are detected using a fluorescence detector (e.g., excitation at 340 nm, emission at 450 nm) or a UV detector.

  • Quantification: The concentrations of D- and L-malic acid are determined by comparing the peak areas of the sample chromatogram to a standard curve generated from known concentrations of the pure isomers.

Enzymatic Assay for Specific Quantification

Enzymatic assays offer high specificity for the quantification of each isomer.

A. L-Malic Acid Quantification:

Principle: L-malate dehydrogenase (L-MDH) catalyzes the oxidation of L-malate to oxaloacetate with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is directly proportional to the L-malic acid concentration.

Workflow:

L_Malic_Assay_Workflow start Sample + Buffer + NAD+ read1 Read Initial Absorbance (A1 at 340 nm) start->read1 add_enzyme Add L-Malate Dehydrogenase (L-MDH) read1->add_enzyme incubate Incubate to Completion add_enzyme->incubate read2 Read Final Absorbance (A2 at 340 nm) incubate->read2 calculate Calculate Concentration (ΔA = A2 - A1) read2->calculate

Workflow for enzymatic assay of L-Malic Acid.

B. This compound Quantification:

Principle: D-malate dehydrogenase (D-MDH), an enzyme found in some microorganisms, specifically catalyzes the oxidation of D-malate to pyruvate, reducing NAD+ to NADH. The amount of NADH formed, measured at 340 nm, is stoichiometric to the this compound concentration.

Workflow:

D_Malic_Assay_Workflow start Sample + Buffer + NAD+ read1 Read Initial Absorbance (A1 at 340 nm) start->read1 add_enzyme Add D-Malate Dehydrogenase (D-MDH) read1->add_enzyme incubate Incubate to Completion add_enzyme->incubate read2 Read Final Absorbance (A2 at 340 nm) incubate->read2 calculate Calculate Concentration (ΔA = A2 - A1) read2->calculate

Workflow for enzymatic assay of this compound.

Conclusion

The metabolic fates of this compound and L-Malic acid are distinctly different. L-Malic acid is a key, readily utilized metabolite in central energy pathways. This compound, being a synthetic isomer, is poorly recognized by mammalian enzymes and is primarily excreted unchanged. This fundamental difference is critical for researchers and professionals in drug development and food science when considering the application and potential biological effects of these compounds. The provided experimental protocols offer robust methods for the accurate differentiation and quantification of these two isomers in various biological matrices.

References

A Comparative Guide to Validated HPLC Methods for D-Malic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of D-malic acid, particularly as a chiral impurity in L-malic acid, is a critical aspect of quality control in the pharmaceutical and food industries. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this purpose. This guide provides an objective comparison of validated HPLC methodologies for this compound analysis, with a focus on a robust pre-column derivatization method. The performance of this method is contrasted with alternative approaches, supported by available experimental data to inform method selection and development.

Comparison of Validated HPLC Methods for this compound

The selection of an appropriate HPLC method for this compound analysis is contingent on factors such as the required sensitivity, sample matrix, and the specific goals of the analysis. Three primary approaches are considered: Reversed-Phase (RP)-HPLC with pre-column derivatization, direct analysis on a chiral stationary phase (CSP), and the use of a chiral mobile phase additive (CMPA).

Method Principle Advantages Disadvantages
RP-HPLC with Pre-column Derivatization D- and L-malic acid are derivatized with a chiral reagent to form diastereomers, which are then separated on a standard achiral RP column.High sensitivity and resolution, good reproducibility, cost-effective (uses standard columns), well-validated for impurity analysis.[1]Requires an additional derivatization step, which can increase sample preparation time.
Direct Chiral HPLC Enantiomers are directly separated on a chiral stationary phase (CSP) column.Direct injection of the sample, simpler sample preparation.High cost of chiral columns, potential for lower reproducibility, method development can be complex.[1]
Chiral Mobile Phase Additive (CMPA) HPLC A chiral selector is added to the mobile phase to form transient diastereomers with the analyte enantiomers, which are then separated on an achiral column.Uses standard achiral columns.High consumption of expensive chiral additives, can be less robust than other methods.[1]

Quantitative Performance Data

Validation Parameter RP-HPLC with Pre-column Derivatization using (R)-NEA
Linearity (Concentration Range) 0.05 - 0.25 µg/mL
Correlation Coefficient (R²) 0.9999
Limit of Detection (LOD) 0.1 ng (S/N=3)
Limit of Quantitation (LOQ) 0.5 ng (S/N=10)
Accuracy (% Recovery) 99.52% - 101.5%
Precision (RSD%) Intra-day: 0.90%, Inter-day: 0.72%
Robustness Resolution > 1.7 under varied conditions

A study on the determination of this compound in apple juice using a chiral ligand-exchange HPLC method reported a detection limit of 2 mg/100 mL.[2] However, a full validation according to pharmaceutical standards was not provided.

Experimental Protocols

Method 1: RP-HPLC with Pre-column Derivatization using (R)-NEA[1]

This method is designed for the quantification of this compound as a chiral impurity in L-malic acid bulk drug.

1. Standard and Sample Preparation:

  • DL-Malic Acid Control Solution (0.1 mg/mL): Dissolve 5 mg each of L-malic acid and this compound in acetonitrile (B52724) in a 100 mL volumetric flask.[1]

  • Derivatization Reagent ((R)-NEA, 10 mg/mL): Dissolve 100 mg of (R)-1-(1-naphthyl)ethylamine in acetonitrile in a 10 mL volumetric flask.[1]

  • Activator (HOBT, 1 mg/mL): Dissolve 10 mg of 1-Hydroxybenzotriazole in acetonitrile in a 10 mL volumetric flask.[1]

  • Coupling Agent (EDC-HCl, 1.5 mg/mL): Dissolve 15 mg of 1-Ethyl-3-(3-dimethyllaminopropyl)carbodiimide hydrochloride in acetonitrile in a 10 mL volumetric flask.[1]

2. Derivatization Procedure:

  • To 100 µL of the DL-malic acid control solution, add 200 µL of HOBT solution and vortex for 20 seconds.

  • Add 200 µL of EDC-HCl solution and vortex for 20 seconds.

  • Allow the mixture to stand at room temperature for 2 minutes.

  • Add 20 µL of the (R)-NEA solution.

  • Dilute the mixture with 180 µL of acetonitrile.

  • Heat the mixture at 40°C for 2 hours.

3. Chromatographic Conditions:

  • Column: Kromasil C18 (5 µm, 4.6 x 250 mm)

  • Mobile Phase: Acetonitrile and 0.01 mol/L potassium dihydrogen phosphate (B84403) (containing 20 mmol/L sodium 1-heptanesulfonate, pH adjusted to 2.80 with phosphoric acid) in a 45:55 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 225 nm

  • Injection Volume: 20 µL

Visualizations

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation MD_Start Start MD_Column Column & Mobile Phase Selection MD_Start->MD_Column MD_Sample Sample Preparation Optimization MD_Column->MD_Sample MD_Params Instrument Parameter Optimization MD_Sample->MD_Params MD_End Optimized Method MD_Params->MD_End V_Protocol Validation Protocol MD_End->V_Protocol V_Specificity Specificity V_Protocol->V_Specificity V_Linearity Linearity & Range V_Protocol->V_Linearity V_Accuracy Accuracy V_Protocol->V_Accuracy V_Precision Precision V_Protocol->V_Precision V_LOD_LOQ LOD & LOQ V_Protocol->V_LOD_LOQ V_Robustness Robustness V_Protocol->V_Robustness V_Report Validation Report V_Specificity->V_Report V_Linearity->V_Report V_Accuracy->V_Report V_Precision->V_Report V_LOD_LOQ->V_Report V_Robustness->V_Report

Caption: A typical workflow for the development and validation of an HPLC method.

Derivatization_Workflow cluster_workflow Pre-column Derivatization Workflow Start Malic Acid Sample Add_HOBT Add HOBT (Activator) Start->Add_HOBT 1 Add_EDC Add EDC-HCl (Coupling Agent) Add_HOBT->Add_EDC 2 Activate Activate Carboxyl Groups Add_EDC->Activate 3 Add_NEA Add (R)-NEA (Chiral Derivatizing Agent) Activate->Add_NEA 4 React Heat to Form Diastereomers Add_NEA->React 5 Inject Inject into HPLC React->Inject 6

Caption: Workflow for the pre-column derivatization of malic acid.

References

A Comparative Guide to D-Malic Acid Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common analytical methods for the quantification of D-Malic acid, an important analyte in the pharmaceutical, food, and beverage industries. The presence and concentration of this compound, the unnatural enantiomer of the common L-Malic acid, can be an indicator of adulteration or a critical quality attribute for certain products.[1][2][3][4] This document outlines the experimental protocols and presents a comparative analysis of the performance of key methodologies to aid in the selection of the most appropriate technique for your research or quality control needs.

Comparison of Key Performance Parameters

The selection of a suitable analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of commonly employed methods.

MethodPrincipleLimit of Detection (LOD)Linearity RangeKey AdvantagesKey Disadvantages
Enzymatic Assay (UV Method) Spectrophotometric measurement of NADH produced by the action of D-malate dehydrogenase.[3][5]~0.26 mg/L[5]0.5 - 40 µg per assay[5]High specificity, rapid, and relatively simple.[3][5]Potential interference from L-tartaric acid, lower sensitivity compared to chromatographic methods.[5]
Reversed-Phase HPLC (RP-HPLC) with Chiral Derivatization Separation of D- and L-malic acid derivatives on a standard C18 column after reaction with a chiral reagent.[1][4]0.1 ng (S/N=3)[1]Not explicitly stated, but a regression equation with R=0.9999 was achieved.[1]Utilizes standard HPLC equipment, good resolution and accuracy.[1][4]Requires a derivatization step which can be time-consuming and introduce variability.[1]
Chiral Ligand-Exchange HPLC Direct separation of enantiomers on a chiral stationary phase or with a chiral mobile phase additive.[2]2 mg/100 mL in 12 Brix juice[6]Not explicitly stated.Direct measurement without derivatization.[2]Chiral columns can be expensive and have lower reproducibility; chiral mobile phase additives can be complex to prepare.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by liquid chromatography followed by highly sensitive and selective detection using mass spectrometry.Linearity down to 10 ppb demonstrated for malic acid (isomer not specified).[7]10 ppb - 0.25 ppm for malic acid (isomer not specified).[7]High sensitivity and selectivity, suitable for complex matrices.[7][8]High initial instrument cost and complexity of operation.

Experimental Protocols

Enzymatic Assay (UV Method)

This method relies on the specific enzymatic conversion of this compound and the subsequent measurement of a product by UV spectrophotometry.

Principle: this compound is oxidized to oxaloacetate by D-malate dehydrogenase (D-MDH) with the concomitant reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. The amount of NADH formed, measured by the increase in absorbance at 340 nm, is stoichiometric with the amount of this compound in the sample.[3][5][9]

Typical Protocol:

  • Sample Preparation: Samples may require dilution to bring the this compound concentration within the linear range of the assay (e.g., 5 to 400 mg/L).[5] For colored samples like red wine, treatment with activated charcoal may be necessary for decolorization.[5]

  • Reagent Preparation: Prepare a buffer solution (e.g., Glycylglycine buffer, pH 8.0), a solution of NAD+, and a suspension of D-malate dehydrogenase enzyme.[5]

  • Assay Procedure:

    • Pipette the buffer, NAD+ solution, and sample into a cuvette.

    • Measure the initial absorbance (A1) at 340 nm.

    • Start the reaction by adding the D-malate dehydrogenase solution.

    • Incubate for a specified time (e.g., approximately 20 minutes) to allow the reaction to complete.[9]

    • Measure the final absorbance (A2) at 340 nm.

  • Calculation: The concentration of this compound is calculated from the change in absorbance (ΔA = A2 - A1) using the molar extinction coefficient of NADH.

Reversed-Phase HPLC with Pre-column Chiral Derivatization

This method involves chemically modifying the malic acid enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.

Principle: D- and L-Malic acid are derivatized with a chiral reagent, such as (R)-1-(1-naphthyl)ethylamine ((R)-NEA), to form diastereomeric derivatives.[1][4] These diastereomers have different physical properties and can be separated by reversed-phase chromatography and detected by UV absorbance.[1]

Typical Protocol:

  • Derivatization:

  • Chromatographic Conditions:

    • Column: A standard C18 column (e.g., Kromasil C18).[1][4]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) with an ion-pairing agent like sodium 1-heptanesulfonate), adjusted to an acidic pH.[1][4]

    • Flow Rate: Typically 1.0 mL/min.[1][4]

    • Detection: UV detection at a wavelength where the derivative absorbs strongly (e.g., 225 nm).[1][4]

    • Column Temperature: Maintained at a constant temperature (e.g., 30°C).[1][4]

  • Quantification: A calibration curve is generated by derivatizing and analyzing a series of this compound standards of known concentrations. The peak area of the this compound derivative in the sample chromatogram is then used to determine its concentration from the calibration curve.

Visualizing the Methodologies

To further clarify the experimental processes and their relationships, the following diagrams are provided.

G Workflow for Enzymatic this compound Quantification cluster_prep Sample Preparation cluster_assay Enzymatic Reaction cluster_analysis Data Analysis Sample Sample Collection Dilution Dilution (if necessary) Sample->Dilution Decolorization Decolorization (e.g., with activated charcoal for colored samples) Dilution->Decolorization Cuvette_Prep Prepare Cuvette: Buffer + NAD+ + Sample Decolorization->Cuvette_Prep A1 Measure Initial Absorbance (A1) at 340 nm Cuvette_Prep->A1 Add_Enzyme Add D-Malate Dehydrogenase A1->Add_Enzyme Incubation Incubate (e.g., 20 min) Add_Enzyme->Incubation A2 Measure Final Absorbance (A2) at 340 nm Incubation->A2 Calculate_Delta_A Calculate ΔA = A2 - A1 A2->Calculate_Delta_A Calculate_Conc Calculate this compound Concentration Calculate_Delta_A->Calculate_Conc

Caption: Workflow of the enzymatic UV method for this compound quantification.

G Workflow for RP-HPLC Quantification with Chiral Derivatization cluster_derivatization Pre-column Derivatization cluster_hplc HPLC Analysis cluster_quantification Quantification Sample_Prep Sample containing DL-Malic Acid Activation Add Activating Agents (HOBT, EDC-HCl) Sample_Prep->Activation Add_Reagent Add Chiral Derivatizing Reagent ((R)-NEA) Activation->Add_Reagent Incubate Incubate at 40°C Add_Reagent->Incubate Injection Inject Derivatized Sample Incubate->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection at 225 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Integrate Peak Areas of Diastereomers Chromatogram->Peak_Integration Calibration_Curve Compare with Calibration Curve Peak_Integration->Calibration_Curve Concentration Determine this compound Concentration Calibration_Curve->Concentration

Caption: Workflow of the RP-HPLC method with chiral derivatization.

G Logical Comparison of this compound Quantification Methods Enzymatic Enzymatic Assay High_Specificity High Specificity Enzymatic->High_Specificity Low_Cost Lower Instrument Cost Enzymatic->Low_Cost Simple_Protocol Simpler Protocol Enzymatic->Simple_Protocol HPLC_Deriv HPLC with Chiral Derivatization High_Sensitivity High Sensitivity HPLC_Deriv->High_Sensitivity HPLC_Deriv->Low_Cost (vs. LC-MS) Chiral_HPLC Chiral HPLC Direct_Measurement Direct Measurement (No Derivatization) Chiral_HPLC->Direct_Measurement LCMS LC-MS/MS LCMS->High_Specificity LCMS->High_Sensitivity Complex_Matrix Suitable for Complex Matrices LCMS->Complex_Matrix

Caption: Comparison of key attributes of different this compound quantification methods.

References

A Comparative Guide to D-Malic Acid and Tartaric Acid as Chiral Synthons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of the chiral starting material is a critical decision that profoundly influences the efficiency, stereoselectivity, and economic viability of a synthetic route. Among the most versatile and widely utilized chiral building blocks are D-malic acid and tartaric acid. Both are naturally derived, readily available, and offer a rich platform for the synthesis of complex, enantiomerically pure molecules. This guide provides an objective comparison of their performance as chiral synthons, supported by experimental data and detailed protocols to aid researchers in selecting the optimal building block for their synthetic challenges.

At a Glance: Key Properties and Structural Comparison

This compound and tartaric acid are both C4-dicarboxylic acids, but they possess distinct structural features that dictate their applications in asymmetric synthesis.

FeatureThis compoundTartaric Acid
Chemical Structure (R)-2-hydroxybutanedioic acid(2R,3R)-2,3-dihydroxybutanedioic acid
Chiral Centers One (C2)Two (C2, C3)
Symmetry C1C2
Natural Abundance L-malic acid is abundant in fruits; this compound is less common but commercially available.[1]L-tartaric acid is a major byproduct of winemaking. Both enantiomers are commercially available.[2]
Key Derivatives Chiral lactones, epoxides, and auxiliaries.[1]TADDOLs, acetals/ketals (e.g., threitol derivatives), and chiral ligands for catalysis.[3][4]

The presence of a single stereocenter in this compound makes it an ideal starting point for the synthesis of molecules with a single chiral hydroxyl group or for creating derivatives where the C3 and C4 positions can be differentially functionalized. In contrast, the C2-symmetry of tartaric acid is a powerful feature for the construction of symmetric ligands and catalysts, where it can create a well-defined chiral environment around a metal center.[3][4]

G Structural Comparison cluster_dmalic This compound cluster_tartaric Tartaric Acid dmalic (R)-2-hydroxybutanedioic acid - One chiral center (C1) - Versatile C4 building block lactone γ-Butyrolactones dmalic->lactone Key Derivatives epoxide Chiral Epoxides dmalic->epoxide Key Derivatives aux_d Chiral Auxiliaries dmalic->aux_d Key Derivatives tartaric (2R,3R)-2,3-dihydroxybutanedioic acid - Two chiral centers (C2) - C2-symmetric scaffold taddol TADDOLs tartaric->taddol Key Derivatives acetal Threitol Derivatives tartaric->acetal Key Derivatives ligand_t C2-Symmetric Ligands tartaric->ligand_t Key Derivatives

Caption: Structural differences and key derivatives of D-Malic and Tartaric Acid.

Performance in Asymmetric Synthesis: A Comparative Analysis

While direct, head-to-head comparative studies are not abundant in the literature, we can draw comparisons by examining the synthesis of similar classes of molecules using derivatives of both this compound and tartaric acid.

As Chiral Building Blocks in Natural Product Synthesis

Both synthons have been extensively used in the total synthesis of natural products. The choice often depends on the stereochemical and functional group requirements of the target molecule.

Target Molecule/ClassChiral SynthonKey TransformationOverall YieldReference
(+)-Koninginin DL-Tartaric AcidIntroduction of C9 and C10 stereocentersNot specified[3]
(S)-DihydrokavainL-Malic AcidRegioselective ring-opening of a cyclic sulfate (B86663)35% (6 steps)[5]
Pyrrolidinoisoquinoline DerivativesL-Malic Acid & L-Tartaric AcidDiastereoselective N-acyliminium ion cyclizationNot specified[6]
Furo[3,2-i]indolizinesL-Malic AcidN-acyliminium ion cyclization of a chiral enamideNot specified[7]
PQ-8 (Cytotoxic Polyacetylene)(+)-Diethyl-L-tartrateConstruction of epoxide functionalityNot specified[3]
As Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Derivatives of both acids are pivotal in the development of chiral auxiliaries and ligands for a wide range of asymmetric transformations. Tartaric acid-derived TADDOLs are particularly prominent in this area.

Reaction TypeChiral Synthon DerivativeCatalyst/ReagentYield (%)Enantiomeric Excess (ee%)Reference
Asymmetric Diethylzinc AdditionTartaric acid-derived ligandEt2Znup to 95%up to 56%[8]
Michael AdditionTartaric acid-derived PTCK2CO395%84%[4]
Nucleophilic Addition to AldehydesTi-TADDOLate complexOrganometallic reagentsHighHigh[9]

It is important to note that the efficiency and stereoselectivity of these reactions are highly dependent on the specific derivative, substrate, and reaction conditions.

Experimental Protocols

Synthesis of (S)-Dihydrokavain from L-Malic Acid

This protocol outlines a key step in the synthesis of (S)-dihydrokavain, demonstrating the use of L-malic acid as a chiral building block. The synthesis involves the regioselective ring-opening of a 1,2-cyclic sulfate derived from L-malic acid.[5]

Materials:

  • (S)-4-phenethyl-1,3,2-dioxathiolane-2,2-dioxide (derived from L-malic acid)

  • Lithium-3,3,3-triethoxypropiolate

  • n-Butyllithium

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1N)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • To a solution of triethylorthopropiolate in anhydrous THF at -10°C under a nitrogen atmosphere, add n-butyllithium dropwise.

  • Stir the resulting solution for 30 minutes at -10°C to form lithium-3,3,3-triethoxypropiolate.

  • In a separate flask, dissolve the (S)-4-phenethyl-1,3,2-dioxathiolane-2,2-dioxide in anhydrous THF and cool to -78°C.

  • Add the freshly prepared lithium-3,3,3-triethoxypropiolate solution to the cyclic sulfate solution dropwise.

  • Stir the reaction mixture at -78°C for 2 hours.

  • Quench the reaction by the addition of 1N HCl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired (S)-δ-hydroxy-α,β-unsaturated ester.

Synthesis of a TADDOL Ligand from (R,R)-Tartaric Acid

This protocol describes the synthesis of a TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) ligand, a cornerstone of asymmetric catalysis, starting from dimethyl tartrate.[10]

Materials:

Procedure: Part A: (R,R)-Dimethyl O,O-isopropylidenetartrate

  • Dissolve (R,R)-dimethyl tartrate in acetone in a round-bottomed flask under an inert atmosphere.

  • Add boron trifluoride diethyl etherate dropwise at room temperature, ensuring the internal temperature does not exceed 30°C.

  • After the addition is complete, stir the solution for an additional 3 hours.

  • Pour the reaction mixture into a saturated aqueous sodium bicarbonate solution to quench the reaction.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and dry over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation and purify the resulting oil by fractional distillation to obtain (R,R)-dimethyl O,O-isopropylidenetartrate.

Part B: TADDOL Synthesis

  • Prepare 2-naphthylmagnesium bromide from 2-bromonaphthalene and magnesium turnings in anhydrous THF.

  • To the freshly prepared Grignard reagent, add a solution of (R,R)-dimethyl O,O-isopropylidenetartrate in anhydrous THF dropwise at a temperature below 20°C.

  • After the addition, heat the reaction mixture at reflux for 1.5 hours.

  • Cool the mixture to room temperature and carefully add saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of toluene and hexane to yield the TADDOL ligand.

Visualization of Synthetic Strategies

The following diagrams illustrate the general workflow for utilizing these chiral synthons and a logical comparison of their synthetic utility.

G General Workflow for Chiral Synthon Utilization chiral_pool Chiral Pool (this compound / Tartaric Acid) derivatization Derivatization (Protection, Activation) chiral_pool->derivatization key_reaction Key Stereoselective Reaction (e.g., Aldol, Diels-Alder, Alkylation) derivatization->key_reaction deprotection Deprotection / Cleavage key_reaction->deprotection final_product Enantiomerically Pure Target Molecule deprotection->final_product

Caption: A generalized workflow for the application of chiral synthons.

G Logical Comparison of Synthetic Utility cluster_dmalic_apps Typical Applications cluster_tartaric_apps Typical Applications d_malic This compound (C1 Symmetry) app1_d Synthesis of molecules with a single stereocenter d_malic->app1_d app2_d Access to chiral lactones and epoxides d_malic->app2_d app3_d Asymmetric synthesis of β-lactams d_malic->app3_d tartaric Tartaric Acid (C2 Symmetry) app1_t Synthesis of C2-symmetric ligands (e.g., TADDOLs) tartaric->app1_t app2_t Sharpless asymmetric epoxidation tartaric->app2_t app3_t Asymmetric catalysis tartaric->app3_t

Caption: Comparative applications of this compound and Tartaric Acid.

Conclusion

Both this compound and tartaric acid are powerful and versatile chiral synthons, each with its own set of advantages depending on the synthetic target and strategy.

  • This compound is an excellent choice for constructing molecules with a single, defined stereocenter and for accessing valuable chiral intermediates like lactones and epoxides. Its utility is demonstrated in the synthesis of various natural products where a C4 chiral building block is required.

  • Tartaric acid , with its inherent C2-symmetry, is unparalleled in the design of chiral ligands and auxiliaries for asymmetric catalysis. The development of TADDOLs and their widespread success in a multitude of stereoselective reactions underscore the importance of tartaric acid in this field.

The selection between these two invaluable chiral synthons should be guided by a careful analysis of the target molecule's structure and the desired synthetic transformations. This guide provides a foundational understanding to aid researchers in making an informed decision, ultimately leading to more efficient and elegant asymmetric syntheses.

References

A Researcher's Guide to Assessing the Purity of Commercially Available D-Malic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing D-Malic acid, ensuring its purity is paramount for the accuracy and reproducibility of experimental results. This guide provides a comprehensive framework for evaluating the purity of commercially available this compound, complete with detailed experimental protocols and data presentation formats. It is designed to empower researchers to independently verify the quality of this critical reagent.

The primary impurities of concern in commercial this compound preparations are its enantiomeric counterpart, L-Malic acid, and structurally related dicarboxylic acids such as fumaric acid and maleic acid.[1][2] The analytical methods outlined below are established techniques for the separation and quantification of these potential contaminants.

Comparative Analysis of this compound Purity

To facilitate a clear comparison between different commercial sources of this compound, all quantitative data should be systematically organized. The following table provides a template for summarizing the purity assessment.

Supplier Lot Number Enantiomeric Purity (% this compound) Fumaric Acid (%) Maleic Acid (%) Total Acidity (%) Spectroscopic Identity Confirmation
Supplier ALot #XXXXXConfirmed
Supplier BLot #YYYYYConfirmed
Supplier CLot #ZZZZZConfirmed

Key Experimental Protocols

Accurate assessment of this compound purity relies on a combination of chromatographic, titrimetric, and spectroscopic techniques. Detailed protocols for these essential experiments are provided below.

Enantiomeric Purity Determination by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a powerful technique for separating and quantifying the D- and L-enantiomers of malic acid.[3] An alternative, cost-effective method involves pre-column derivatization with a chiral reagent followed by separation on a standard reversed-phase column.[4][5][6][7]

Protocol: Pre-column Derivatization with (R)-1-(1-naphthyl)ethylamine ((R)-NEA) [4][5][6][7]

  • Sample Preparation:

    • Prepare a standard solution of DL-malic acid.

    • Dissolve a precisely weighed amount of the commercial this compound sample in a suitable solvent (e.g., water or a buffer).

  • Derivatization Reaction:

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., Kromasil C18).[5][6][7]

    • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.01 mol·L-1 potassium dihydrogen phosphate) with an ion-pairing agent like sodium heptanesulfonate, adjusted to an acidic pH (e.g., pH 2.80 with phosphoric acid).[5][6][7] A typical ratio is 45:55 (acetonitrile:buffer).[5][6][7]

    • Flow Rate: 1.0 mL/min.[5][6][7]

    • Column Temperature: 30 °C.[5][6][7]

    • Detection: UV at 225 nm.[5][6][7]

  • Data Analysis: Calculate the percentage of D- and L-malic acid based on the peak areas of the corresponding diastereomeric derivatives.

Quantification of Fumaric and Maleic Acid by HPLC

Fumaric and maleic acids are common process-related impurities in synthetically produced malic acid.[2] They can be quantified using reversed-phase HPLC with UV detection.[8]

Protocol: HPLC Analysis of Fumaric and Maleic Acid [8]

  • Sample Preparation:

    • Prepare a standard solution containing known concentrations of fumaric acid and maleic acid.

    • Prepare a sample solution by dissolving a known amount of the commercial this compound in the mobile phase.[8]

  • HPLC Conditions:

    • Column: A suitable reversed-phase column (e.g., packing L17, a strong cation-exchange resin).[8]

    • Mobile Phase: 0.01 N Sulfuric Acid.[8]

    • Flow Rate: 0.6 mL/min.[8]

    • Column Temperature: 37 ± 1 °C.[8]

    • Detection: UV at 210 nm.[8]

  • Data Analysis: Quantify the amount of fumaric and maleic acid in the sample by comparing their peak responses to those of the standards.[8] The relative retention times are approximately 0.6 for maleic acid, 1.0 for malic acid, and 1.5 for fumaric acid.[8]

Total Acidity by Titration

A simple acid-base titration can be used to determine the total acid content, which provides an overall measure of purity.[8][9]

Protocol: Titrimetric Analysis [8][9]

  • Accurately weigh a sample of this compound and dissolve it in recently boiled and cooled deionized water.[8][9]

  • Add a few drops of phenolphthalein (B1677637) indicator.[8][9]

  • Titrate with a standardized solution of sodium hydroxide (B78521) (e.g., 0.1 M or 1 N) to the first persistent faint pink endpoint.[8][9][10][11]

  • Calculate the percentage of malic acid based on the volume of titrant used.

Identity Confirmation by Spectroscopy

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy should be used to confirm the chemical identity of the this compound. The obtained spectra should be compared with reference spectra.[12][13][14][15][16]

Visualizing the Experimental Workflow

To provide a clear overview of the purity assessment process, the following diagram illustrates the experimental workflow.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Procedures cluster_results Purity Assessment Commercial_D_Malic_Acid Commercial this compound Chiral_HPLC Chiral HPLC / Derivatization-HPLC Commercial_D_Malic_Acid->Chiral_HPLC Impurity_HPLC Impurity HPLC Commercial_D_Malic_Acid->Impurity_HPLC Titration Titration Commercial_D_Malic_Acid->Titration Spectroscopy NMR / IR Spectroscopy Commercial_D_Malic_Acid->Spectroscopy Enantiomeric_Purity Enantiomeric Purity Chiral_HPLC->Enantiomeric_Purity Related_Substances Related Substances (Fumaric/Maleic Acid) Impurity_HPLC->Related_Substances Total_Acidity Total Acidity Titration->Total_Acidity Identity_Confirmation Identity Confirmation Spectroscopy->Identity_Confirmation

Caption: Experimental workflow for the comprehensive purity assessment of this compound.

This compound in Cellular Metabolism

This compound, although less common than its L-enantiomer, can potentially be metabolized or interact with cellular pathways. The diagram below illustrates a hypothetical signaling pathway where this compound might play a role, for instance, through its conversion to intermediates of the Citric Acid Cycle.

signaling_pathway D_Malic_Acid This compound D_Malate_Dehydrogenase D-Malate Dehydrogenase D_Malic_Acid->D_Malate_Dehydrogenase Oxaloacetate Oxaloacetate D_Malate_Dehydrogenase->Oxaloacetate NAD+ -> NADH Citrate_Synthase Citrate Synthase Oxaloacetate->Citrate_Synthase Citrate Citrate Citrate_Synthase->Citrate TCA_Cycle Citric Acid Cycle (TCA) Citrate->TCA_Cycle Cellular_Response Cellular Response TCA_Cycle->Cellular_Response

References

D-Malic Acid vs. DL-Malic Acid: A Comparative Guide for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is paramount. Malic acid, a dicarboxylic acid, exists in two enantiomeric forms, D-malic acid and L-malic acid, and as a racemic mixture, DL-malic acid. While structurally similar, their applications in industrial settings diverge significantly due to their distinct stereochemical properties. This guide provides an objective comparison of this compound and DL-malic acid, supported by their primary industrial uses and the underlying chemical principles.

Core Distinctions and Primary Applications

The fundamental difference between this compound and DL-malic acid lies in their stereochemistry. DL-malic acid is a racemic mixture, containing equal amounts of D- and L-malic acid.[1][2][3][4][5][6] This mixture is typically produced synthetically through the hydration of maleic anhydride, a cost-effective process that makes it suitable for large-scale industrial use where chirality is not a primary concern.[3][4][5][6][7][8]

In contrast, this compound is a specific, non-naturally occurring enantiomer. Its primary value lies in its use as a chiral building block in asymmetric synthesis.[9][10][11][12][13] It serves as a starting material for the synthesis of complex chiral molecules, particularly in the pharmaceutical industry, where the specific stereochemistry of a drug is often crucial for its efficacy and safety.[9]

The following table summarizes the key differences in their industrial applications:

Application CategoryDL-Malic AcidThis compound
Food & Beverage Widely used as a general-purpose acidulant, flavor enhancer, and pH regulator in candies, beverages, and other food products.[1][14][15][16][17][18][19]Not typically used due to higher cost and lack of specific functional benefit over the racemic mixture in this context.
Pharmaceuticals Used as an excipient in drug formulations to improve taste and act as a buffering agent.[1][18]Employed as a chiral synthon or auxiliary in the synthesis of optically pure active pharmaceutical ingredients (APIs).[9]
Cosmetics Incorporated into formulations for its exfoliating and pH-adjusting properties.[1]May be used in specialized formulations where specific stereochemistry is desired, though less common than DL-malic acid.
Industrial Chemicals Used in metal cleaning, as a component in the production of biodegradable polymers, and in textile finishing.[1][18][20]Can be a monomer for specialty biodegradable polymers where stereoregularity influences polymer properties. Also used to resolve racemic mixtures of bases.[21][22][23][24][25][26]

Performance Comparison in Key Industrial Sectors

A direct performance comparison is most relevant in the context of their intended applications.

Food and Beverage Industry: The Dominance of DL-Malic Acid

In the food and beverage sector, the primary function of malic acid is to impart a tart flavor and control acidity. For these purposes, the chirality of the molecule has a negligible impact on the desired sensory and chemical properties. As DL-malic acid is significantly more economical to produce than the pure D-isomer, it is the industry standard.[27] The L-isomer present in the racemic mixture is the naturally occurring form and is metabolized by the human body through the Krebs cycle.[2][3][4][6][28] The D-isomer is not metabolically active in humans.[3][4][8][29]

Pharmaceutical Industry: The Strategic Importance of this compound

The pharmaceutical industry presents a contrasting scenario where stereochemistry is critical. The therapeutic activity of many drugs is dependent on a single enantiomer. The use of a specific enantiomer, such as one derived from this compound, can lead to:

  • Increased Efficacy: The desired biological activity may reside in only one enantiomer.

  • Improved Safety Profile: The other enantiomer may be inactive or, in some cases, contribute to undesirable side effects.

This compound is a valuable tool in asymmetric synthesis, a process that selectively produces one enantiomer over the other.[9] It can be used in two primary ways:

  • Chiral Building Block: The this compound molecule is directly incorporated into the final structure of the target chiral molecule.[9]

  • Chiral Auxiliary: A derivative of this compound is temporarily attached to a prochiral substrate to direct a stereoselective reaction. Once the desired chirality is established, the auxiliary is removed.[9]

The following diagram illustrates a generalized workflow for the use of this compound as a chiral building block in pharmaceutical synthesis.

G Workflow for Chiral Synthesis Using this compound A This compound (Chiral Starting Material) B Chemical Modification (e.g., protection, activation) A->B Preparation C Stereoselective Reaction with Prochiral Substrate B->C Coupling D Chiral Intermediate C->D Formation E Further Synthetic Steps (e.g., deprotection, functional group interconversion) D->E Elaboration F Final Chiral API (Active Pharmaceutical Ingredient) E->F Completion

Generalized workflow for utilizing this compound in chiral drug synthesis.

Experimental Protocols: Racemic Resolution of DL-Malic Acid

While this compound can be produced through specific fermentation routes, a common method for obtaining it is through the resolution of racemic DL-malic acid.[11][23] This process involves separating the two enantiomers. A representative experimental protocol for diastereomeric salt resolution is described below.

Objective: To separate D- and L-malic acid from a DL-malic acid mixture using a chiral resolving agent.

Principle: A racemic mixture of an acid can be reacted with an optically pure chiral base to form a mixture of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows them to be separated by methods like fractional crystallization.

Materials:

  • DL-malic acid

  • Optically pure chiral base (e.g., R-(-)-2-aminobutan-1-ol)[30]

  • Methanol

  • Strongly acidic ion-exchange resin

  • Standard laboratory glassware and equipment

Procedure:

  • Salt Formation: Dissolve DL-malic acid in methanol. To this solution, add an equimolar amount of the chiral resolving agent (e.g., R-(-)-2-aminobutan-1-ol).[30] The reaction will form a mixture of two diastereomeric salts: (R-(-)-aminobutanol)-(-)-malate and (R-(-)-aminobutanol)-(+)-malate.

  • Fractional Crystallization: Cool the reaction mixture to allow the less soluble diastereomeric salt to crystallize out of the solution. The solubility difference is key to the separation.

  • Isolation of Diastereomer: Isolate the crystallized salt by filtration. The purity of the diastereomer can be improved by recrystallization.

  • Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and pass the solution through a strongly acidic ion-exchange column. The resin will retain the chiral base, and the eluent will contain the optically pure malic acid enantiomer (in this example, L-(-)-malic acid would be isolated first if it forms the less soluble salt with R-(-)-2-aminobutan-1-ol).[30]

  • Recovery of the Other Enantiomer: The other enantiomer (D-(+)-malic acid) can be recovered from the mother liquor from the initial crystallization by a similar process of acidification and extraction.

  • Purity Analysis: The optical purity of the separated this compound can be determined using polarimetry or chiral high-performance liquid chromatography (HPLC).[31][32]

The following diagram illustrates the logical relationship in the resolution of racemic malic acid.

G Logical Diagram of Racemic Resolution cluster_0 Mixture cluster_1 Reaction cluster_2 Separation cluster_3 Isolation A DL-Malic Acid (Racemic Mixture) B Addition of Chiral Resolving Agent A->B C Diastereomeric Salts (Mixture) B->C D Fractional Crystallization C->D E Separated Diastereomeric Salts D->E F Acidification / Ion Exchange E->F G Pure this compound & Pure L-Malic Acid F->G

Process flow for the resolution of DL-malic acid into its pure enantiomers.

Conclusion

References

A Comparative Guide to the Biological Activities of D-Malic Acid and L-Malic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of D-Malic acid and L-Malic acid, supported by available experimental data. Malic acid, a dicarboxylic acid, exists as two stereoisomers, D- and L-malic acid. While chemically similar, their biological activities and metabolic fates differ significantly.

Overview of Biological Roles

L-Malic acid is the naturally occurring isomer found in all living organisms and is a crucial intermediate in the citric acid (Krebs) cycle, a fundamental pathway for cellular energy production.[1] In contrast, this compound is a synthetic compound and is generally considered to be biologically inactive in humans.[2] The racemic mixture, DL-Malic acid, is produced industrially via the hydration of maleic anhydride.[3]

Data Presentation: Physicochemical Properties and Biological Activity

PropertyThis compoundL-Malic AcidReference(s)
Natural Occurrence Rare, produced by some microorganismsAbundant in fruits and vegetables; produced by all living organisms[3][4]
Metabolic Role in Humans Not a participant in major metabolic pathwaysKey intermediate in the Krebs cycle[1]
Primary Enzyme Interaction Does not serve as a substrate for L-malate dehydrogenaseSubstrate for L-malate dehydrogenase[5]
Cellular Transport Can act as a competitive inhibitor of dicarboxylate transporters in some organismsActively transported into cells via dicarboxylate transporters[6][7]

Comparative Biological Activity

The primary difference in the biological activity of the two isomers stems from the stereospecificity of enzymes. L-malate dehydrogenase, a key enzyme in the Krebs cycle, specifically recognizes and catalyzes the oxidation of L-malic acid to oxaloacetate.

While direct quantitative data comparing the enzymatic kinetics of human L-malate dehydrogenase with this compound is limited in publicly available literature, studies in yeast have shown that this compound can act as a competitive inhibitor of succinic acid transport, which utilizes the same dicarboxylate transport system as L-malic acid.[6] This suggests that this compound can interact with certain transport proteins, though its subsequent metabolic activity is negligible in mammalian systems.

One study indicated that D-malate binds exclusively to the protonated form of malate (B86768) dehydrogenase, in contrast to L-malate which binds preferentially to the non-protonated form.[8] However, kinetic constants for this interaction with D-malate were not provided.

A study in Pseudomonas species revealed the presence of an inducible NAD-dependent D-malic enzyme that allows the metabolism of this compound, indicating that some microorganisms have evolved pathways to utilize this isomer.[5] Furthermore, a study in rats fed with DL-malic acid showed that both isomers were almost entirely metabolized, suggesting that at least in this animal model, pathways for this compound metabolism exist.[7]

Experimental Protocols

Enzymatic Assay for L-Malic Acid Concentration

This protocol outlines a common enzymatic method for the quantitative determination of L-malic acid in a sample. The principle involves the oxidation of L-malic acid to oxaloacetate by L-malate dehydrogenase (L-MDH), with the concomitant reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the concentration of L-malic acid.

Materials:

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes (1 cm light path)

  • Pipettes

  • Glycylglycine buffer (0.6 M, pH 10.0) containing L-glutamate (0.1 M)

  • Nicotinamide adenine dinucleotide (NAD+) solution (approx. 47 mM)

  • Glutamate-oxaloacetate transaminase (GOT) suspension (approx. 2 mg/mL)

  • L-malate dehydrogenase (L-MDH) solution (approx. 5 mg/mL)

  • L-Malic acid standard solution

  • Sample for analysis

Procedure:

  • Sample Preparation: Dilute the sample as necessary to ensure the L-malic acid concentration falls within the linear range of the assay.

  • Reaction Mixture Preparation: In a cuvette, mix the following reagents:

    • 1.00 mL Glycylglycine buffer with L-glutamate

    • 0.20 mL NAD+ solution

    • 0.90 mL Doubly distilled water

    • 0.01 mL GOT suspension

    • 0.10 mL Sample

  • Initial Absorbance Reading (A1): Mix the contents of the cuvette and after approximately 3 minutes, measure the absorbance at 340 nm.

  • Enzyme Addition: Add 0.01 mL of L-MDH solution to the cuvette.

  • Final Absorbance Reading (A2): Mix and incubate for approximately 5-10 minutes to allow the reaction to complete. Measure the final absorbance at 340 nm.

  • Calculation: The concentration of L-malic acid is calculated based on the change in absorbance (A2 - A1) and the molar extinction coefficient of NADH at 340 nm (6.3 L·mmol⁻¹·cm⁻¹).

Mandatory Visualization

Krebs Cycle Pathway

The following diagram illustrates the central role of L-malic acid in the Krebs (Citric Acid) Cycle.

Krebs_Cycle Pyruvate Pyruvate PDH Pyruvate Dehydrogenase Pyruvate->PDH Acetyl_CoA Acetyl_CoA CS Citrate Synthase Acetyl_CoA->CS Citrate Citrate Aconitase1 Aconitase Citrate->Aconitase1 Isocitrate Isocitrate IDH Isocitrate Dehydrogenase Isocitrate->IDH Alpha_Ketoglutarate α-Ketoglutarate KGDHC α-Ketoglutarate Dehydrogenase Complex Alpha_Ketoglutarate->KGDHC Succinyl_CoA Succinyl_CoA SCS Succinyl-CoA Synthetase Succinyl_CoA->SCS Succinate Succinate SDH Succinate Dehydrogenase Succinate->SDH Fumarate Fumarate Fumarase Fumarase Fumarate->Fumarase L_Malate L-Malate MDH L-Malate Dehydrogenase L_Malate->MDH Oxaloacetate Oxaloacetate Oxaloacetate->CS PDH->Acetyl_CoA NAD+ -> NADH NAD+ -> NADH PDH->NAD+ -> NADH CS->Citrate Aconitase1->Isocitrate Aconitase2 Aconitase IDH->Alpha_Ketoglutarate IDH->NAD+ -> NADH KGDHC->Succinyl_CoA KGDHC->NAD+ -> NADH SCS->Succinate GDP -> GTP GDP -> GTP SCS->GDP -> GTP SDH->Fumarate FAD -> FADH2 FAD -> FADH2 SDH->FAD -> FADH2 Fumarase->L_Malate MDH->Oxaloacetate MDH->NAD+ -> NADH

Caption: The Krebs Cycle showing the conversion of L-Malate to Oxaloacetate.

Conclusion

The biological activity of malic acid is stereospecific, with the L-isomer playing a vital role in central metabolism and energy production. This compound, being a synthetic isomer, does not participate in these key pathways in humans and is considered largely biologically inactive. While some evidence suggests this compound can interact with certain cellular transport systems, its metabolic significance in mammals appears to be minimal. For researchers and professionals in drug development, it is crucial to consider the specific isomer of malic acid, as their biological effects are not interchangeable. L-Malic acid and its derivatives may offer therapeutic potential related to energy metabolism, while this compound's utility is likely limited to applications where its acidic properties are desired without biological interaction. Further research is warranted to fully elucidate the subtle biological interactions and potential long-term effects of this compound consumption.

References

performance of different chiral columns for D-Malic acid separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate separation and quantification of D-Malic acid from its L-enantiomer is a critical task in various fields, including pharmaceuticals, food science, and clinical diagnostics. The choice of analytical methodology, particularly the chiral stationary phase (CSP), is paramount to achieving the desired resolution and sensitivity. This guide provides an objective comparison of different approaches for the chiral separation of this compound, with a focus on the performance of chiral columns and a widely used indirect method.

Direct vs. Indirect Chiral Separation Methods

The enantiomeric separation of this compound can be approached through two primary strategies: direct and indirect methods.

  • Direct methods involve the use of a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation.

  • Indirect methods rely on the pre-column derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard, achiral column.

While direct methods offer the advantage of a simpler workflow without the need for derivatization, the development of a robust separation can sometimes be challenging. Indirect methods, although involving an extra step, can provide excellent resolution on more common and less expensive achiral columns.

Performance Comparison of Separation Methodologies

Anion-Exchange Chiral Columns: A Promising Direct Approach

Chiral columns with weak anion-exchange properties are particularly well-suited for the direct separation of acidic compounds like malic acid. The CHIRALPAK® QN-AX and QD-AX columns, which are based on quinine (B1679958) and quinidine (B1679956) derivatives, respectively, are designed for this purpose.[1][2][3][4] These columns operate based on an ion-exchange mechanism between the protonated tertiary nitrogen of the chiral selector and the anionic analyte.[1] While specific performance data for this compound on these columns is not extensively published, they represent a logical starting point for direct method development. The elution order of the enantiomers is typically reversed between the QN-AX and QD-AX columns.[2]

Ligand-Exchange Chromatography

Ligand-exchange chromatography is another potential direct method for the separation of hydroxy acid enantiomers like malic acid.[5] This technique can be performed using a chiral ligand-exchange column or by adding a chiral selector to the mobile phase for use with a standard column. Successful separation of malic acid enantiomers has been reported using ligand-exchange capillary electrophoresis, indicating the viability of this interaction mechanism.[6][7]

Indirect Separation via Derivatization: A Well-Established Method

A widely reported and robust method for the separation of D- and L-malic acid involves pre-column derivatization with (R)-1-(1-naphthyl)ethylamine ((R)-NEA) followed by separation on a conventional C18 reversed-phase column.[8][9][10] This method consistently achieves high resolution and is suitable for the quality control of L-malic acid bulk drugs where this compound is an impurity.[8][9][10]

Quantitative Data Summary

The following table summarizes the performance data for the well-documented indirect separation method.

MethodColumnMobile PhaseFlow Rate (mL/min)Temperature (°C)DetectionRetention Time (min)Resolution (Rs)
Pre-column Derivatization with (R)-NEAKromasil C18Acetonitrile (B52724) / 0.01 M KH2PO4 with 20 mM Sodium 1-heptanesulfonate (pH 2.80) (45:55)1.030UV at 225 nmD-malic derivative: 26.1, L-malic derivative: 27.5> 1.7

Experimental Protocols

Detailed Methodology for Indirect Separation via Derivatization

This protocol is based on the successful method reported for the determination of this compound enantiomer impurity in L-malic acid.[8][9][10]

1. Derivatization Procedure:

  • Activate the carboxyl group of malic acid using 1-hydroxybenzotriazole (B26582) (HOBT) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) hydrochloride (EDC-HCl).

  • React the activated malic acid with the chiral derivatizing reagent, (R)-1-(1-naphthyl)ethylamine ((R)-NEA), to form diastereomers.

2. HPLC Conditions:

  • Column: Kromasil C18 (or equivalent)

  • Mobile Phase: A mixture of acetonitrile and a 0.01 mol·L-1 potassium dihydrogen phosphate (B84403) solution (containing 20 mmol·L-1 sodium 1-heptanesulfonate, with the pH adjusted to 2.80 with phosphoric acid) at a ratio of 45:55.[8]

  • Flow Rate: 1.0 mL·min-1[8]

  • Column Temperature: 30 °C[8]

  • Detection: UV at 225 nm[8]

Logical Workflow for Chiral Separation Method Development

The selection of an appropriate method for the chiral separation of this compound often involves a systematic approach. The following diagram illustrates a logical workflow for this process.

G cluster_0 Method Selection & Development Workflow for this compound Separation cluster_1 Indirect Method cluster_2 Direct Method start Define Analytical Goal (e.g., QC, research) decision Direct or Indirect Separation? start->decision indirect_protocol Follow established derivatization protocol with (R)-NEA decision->indirect_protocol Prefer robust, established method direct_screening Screen Chiral Columns (e.g., Anion-Exchange, Ligand-Exchange) decision->direct_screening Prefer simpler workflow indirect_analysis Analyze on C18 column indirect_protocol->indirect_analysis validation Method Validation (Resolution, Linearity, Accuracy, Precision) indirect_analysis->validation direct_optimization Optimize Mobile Phase (pH, organic modifier, additives) direct_screening->direct_optimization direct_optimization->validation final_method Final Analytical Method validation->final_method

Caption: A workflow diagram illustrating the decision-making process for selecting and developing a chiral separation method for this compound.

Conclusion

While the direct separation of this compound on chiral columns, particularly anion-exchange phases like CHIRALPAK® QN-AX and QD-AX, holds promise for a more streamlined workflow, the indirect method involving pre-column derivatization with (R)-NEA followed by separation on a standard C18 column is a well-documented and robust alternative. This established method provides excellent resolution and is a reliable choice for routine quality control and research applications. For laboratories venturing into direct analysis, a screening of anion-exchange and ligand-exchange chiral columns would be the most logical starting point for method development.

References

A Guide to Inter-laboratory Performance of D-Malic Acid Measurement Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methods for the quantification of D-malic acid, a key indicator in the quality control of food and beverage products, as well as a critical parameter in pharmaceutical and biological research. The selection of an appropriate analytical method is crucial for ensuring accuracy, precision, and comparability of results across different laboratories. This document is intended for researchers, scientists, and professionals in drug development, offering a synopsis of performance data from various studies, detailed experimental protocols, and a visual representation of the inter-laboratory comparison workflow.

Quantitative Performance Data

The performance of different analytical methods for this compound measurement can be evaluated based on several key parameters, including repeatability (intra-laboratory precision) and reproducibility (inter-laboratory precision). The following table summarizes quantitative data from collaborative studies and method validation reports.

Analytical MethodMatrixRepeatability (r)Reproducibility (R)Repeatability Coefficient of Variation (RSDr)Reproducibility Coefficient of Variation (RSDR)Concentration Range
Enzymatic Method (OIV) [1][2]Wine11 mg/L20 mg/LNot ReportedNot ReportedNot Specified
Liquid Chromatography (LC) [3][4]Apple JuiceNot ReportedNot Reported1.0 - 3.5%7.7 - 11.7%26 to 188 mg/100 mL
Capillary Zone Electrophoresis (CZE) [5]HoneyNot ReportedNot Reported0.2% (lactic acid) - 4.6% (formic acid)0.5% (acetic acid) – 10.0% (oxalic acid)Not Specified
Reversed-Phase HPLC (RP-HPLC) with Derivatization [6][7]L-malic acid bulk drugNot ReportedNot Reported0.90% (intra-day)0.72% (inter-day)0.05 - 0.25 µg/mL

Note: The CZE data pertains to a profile of non-aromatic organic acids in honey, and the precision values are for other organic acids, but they provide an indication of the method's performance.[5]

Experimental Protocols

Detailed methodologies are essential for replicating experimental results and ensuring consistency across laboratories. Below are the protocols for the key analytical methods discussed.

1. Enzymatic UV Method (based on OIV-MA-AS313-12A) [1][2]

  • Principle: this compound is oxidized to oxaloacetate by D-malate dehydrogenase (D-MDH) in the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). The resulting oxaloacetate is then decarboxylated to pyruvate. The amount of NADH formed is stoichiometric to the amount of this compound and is measured by the increase in absorbance at 340, 334, or 365 nm.

  • Reagents:

    • Buffer solution (e.g., Glycylglycine or HEPES, pH ~9.0)

    • Nicotinamide adenine dinucleotide (NAD+) solution

    • D-malate dehydrogenase (D-MDH) enzyme suspension

  • Apparatus:

    • Spectrophotometer capable of measuring absorbance at 340, 334, or 365 nm

    • Cuvettes (1 cm path length)

    • Micropipettes

  • Procedure:

    • Pipette the buffer solution and NAD+ solution into a cuvette.

    • Add the sample solution and mix.

    • Read the initial absorbance (A1) after the reaction has stopped.

    • Start the reaction by adding the D-MDH suspension and mix.

    • Read the final absorbance (A2) after the reaction is complete (approximately 5-10 minutes).

    • Calculate the absorbance difference (ΔA = A2 - A1).

    • The concentration of this compound is calculated based on the absorbance difference and the molar extinction coefficient of NADH.

2. Liquid Chromatography (LC) Method (based on a collaborative study for apple juice) [3][4]

  • Principle: this compound is separated from other components in the sample on a reversed-phase LC column. The separation is achieved using a chiral mobile phase containing L-valine and copper acetate, which forms diastereomeric complexes with the D- and L-malic acid enantiomers, allowing for their resolution. Detection is performed using a UV detector.

  • Reagents:

    • Mobile Phase: 16 mM L-valine and 8 mM copper acetate, with the pH adjusted to 5.5 with NaOH.

  • Apparatus:

    • High-Performance Liquid Chromatograph (HPLC) system

    • Reversed-phase LC column

    • UV detector set at 330 nm

  • Procedure:

    • Prepare the mobile phase and degas it.

    • Equilibrate the LC column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

    • Elute the components isocratically.

    • Detect the this compound peak at 330 nm.

    • Quantify the this compound concentration by comparing the peak area with that of a known standard.

3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Pre-column Derivatization [6][7][8]

  • Principle: this compound is first derivatized with a chiral reagent, (R)-1-(1-naphthyl)ethylamine ((R)-NEA), to form diastereomers. These diastereomers are then separated on a standard reversed-phase C18 column and detected by UV.

  • Reagents:

    • Chiral derivatization reagent: (R)-1-(1-naphthyl)ethylamine ((R)-NEA)

    • Activation reagents: 1-Hydroxybenzotriazole (HOBT) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

    • Mobile Phase: Acetonitrile and potassium dihydrogen phosphate (B84403) solution (containing sodium heptanesulfonate), adjusted to pH 2.80.

  • Apparatus:

    • HPLC system with a UV detector

    • Kromasil C18 column

  • Procedure:

    • Activate the malic acid in the sample with HOBT and EDC-HCl.

    • Add the (R)-NEA solution to carry out the derivatization reaction.

    • Inject the derivatized sample into the HPLC system.

    • Separate the diastereomers using the specified mobile phase.

    • Detect the derivatives at 225 nm.

    • Quantify this compound based on the peak area of its derivative.

Workflow and Logical Relationships

The following diagrams illustrate the typical workflow of an inter-laboratory comparison study and the signaling pathway for the enzymatic determination of this compound.

InterLaboratory_Comparison_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting A Define Study Objectives B Select Analytical Methods A->B C Prepare Homogeneous Samples B->C D Recruit Participating Laboratories C->D E Distribute Samples & Protocols D->E F Laboratories Perform Analysis E->F G Collect and Compile Data F->G H Statistical Analysis (e.g., ISO 5725) G->H I Calculate Repeatability & Reproducibility H->I J Publish Comparison Guide I->J

Caption: Workflow of an inter-laboratory comparison study for this compound measurement.

Enzymatic_D_Malic_Acid_Measurement D_Malic_Acid This compound Oxaloacetate Oxaloacetate D_Malic_Acid->Oxaloacetate D-MDH NAD NAD+ NADH NADH NAD->NADH D-MDH Pyruvate Pyruvate Oxaloacetate->Pyruvate CO2 CO2 Oxaloacetate->CO2 Measurement Measure Absorbance at 340 nm NADH->Measurement

Caption: Signaling pathway for the enzymatic determination of this compound.

References

Validating the Specificity of D-Malate Dehydrogenase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and metabolic studies, understanding the precise substrate specificity of enzymes is paramount. This guide provides a comprehensive comparison of D-malate dehydrogenase, its substrate specificity, and alternative enzymes, supported by experimental data and detailed protocols. D-malate dehydrogenase (EC 1.1.1.83), an NAD-dependent enzyme, catalyzes the oxidative decarboxylation of D-malate to pyruvate. Its stereospecificity is a critical attribute, and this document outlines the methods to validate this characteristic.

Performance Comparison of D-Malate Dehydrogenase and Alternatives

The specificity of D-malate dehydrogenase is contrasted with its L-enantiomer counterpart and other related enzymes. While L-malate dehydrogenase is a key enzyme in the citric acid cycle, D-malate specific enzymes are found in various microorganisms. The following table summarizes the kinetic parameters of D-malate dehydrogenase and alternative enzymes that exhibit activity towards D-malate, providing a clear comparison of their substrate preferences.

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (s-1mM-1)Optimal pH
D-Malic Enzyme (Pseudomonas fluorescens)D-Malate0.3--8.1 - 8.8
NAD+0.08--
L-Malate Dehydrogenase (general)L-Malate0.1 - 5--~9.5
D-Malate>10significantly lowersignificantly lowerlow pH
D-2-Hydroxyglutarate Dehydrogenase (Pseudomonas aeruginosa)D-2-Hydroxyglutarate0.01 - 1--7.4
D-Malate1 - 60--
D-Lactate Dehydrogenase (various)D-Lactatevariesvariesvariesvaries
D-Malategenerally highvery lowvery lowvaries

Experimental Protocols

To validate the specificity of D-malate dehydrogenase, a detailed kinetic analysis is required. This involves measuring the enzyme's activity with its primary substrate, D-malate, and comparing it to its activity with the L-enantiomer and other potential substrates.

Protocol: Spectrophotometric Assay for D-Malate Dehydrogenase Stereospecificity

This protocol outlines a method to determine the stereospecificity of D-malate dehydrogenase by comparing its activity with D-malate and L-malate.

Materials:

  • Purified D-malate dehydrogenase

  • D-malate solution (e.g., 100 mM stock)

  • L-malate solution (e.g., 100 mM stock)

  • NAD+ solution (e.g., 10 mM stock)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer and NAD+. For a 1 mL final reaction volume, this would typically be 800 µL of buffer and 100 µL of 10 mM NAD+.

  • Blank Measurement: Add the reaction mixture to a cuvette and measure the absorbance at 340 nm. This will serve as the blank.

  • Substrate Addition and Initial Reading: Add a specific concentration of D-malate (e.g., 100 µL of a 10 mM solution for a final concentration of 1 mM) to the cuvette. Mix gently and immediately start recording the absorbance at 340 nm for a set period (e.g., 3-5 minutes) at a constant temperature (e.g., 25°C). The rate of increase in absorbance corresponds to the rate of NADH formation.

  • Repeat with L-malate: Repeat steps 2 and 3 using L-malate at the same final concentration instead of D-malate.

  • Data Analysis: Calculate the initial reaction velocity (rate of change of absorbance per minute) for both D-malate and L-malate from the linear portion of the absorbance versus time plot. A significantly higher reaction rate with D-malate compared to L-malate confirms the stereospecificity of the enzyme.

  • Kinetic Parameter Determination: To determine the Km and kcat values, repeat the assay with varying concentrations of both D-malate and L-malate. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for validating the stereospecificity of D-malate dehydrogenase.

G Workflow for D-Malate Dehydrogenase Specificity Validation cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis cluster_conclusion Conclusion prep_enzyme Purify D-Malate Dehydrogenase setup Set up Spectrophotometric Assay (Buffer, NAD+) prep_enzyme->setup prep_reagents Prepare Substrate (D/L-Malate) & Cofactor (NAD+) Solutions prep_reagents->setup measure_d Measure Activity with D-Malate setup->measure_d measure_l Measure Activity with L-Malate setup->measure_l calc_rates Calculate Initial Reaction Velocities measure_d->calc_rates measure_l->calc_rates compare Compare Activities (D-Malate vs. L-Malate) calc_rates->compare kinetics Determine Kinetic Parameters (Km, kcat) calc_rates->kinetics validate Validate Stereospecificity compare->validate kinetics->validate

Caption: Workflow for D-Malate Dehydrogenase Specificity Validation.

Metabolic Pathway Context

D-malate dehydrogenase is involved in specific metabolic pathways in certain organisms. For instance, in Pseudomonas fluorescens, a D-malic enzyme plays a role in the metabolism of D-malate. The diagram below illustrates a simplified metabolic context for this enzyme.

G Metabolic Role of D-Malic Enzyme D_Malate D-Malate D_Malic_Enzyme D-Malic Enzyme (EC 1.1.1.83) D_Malate->D_Malic_Enzyme Pyruvate Pyruvate TCA_Cycle Further Metabolism (e.g., TCA Cycle) Pyruvate->TCA_Cycle CO2 CO2 NAD NAD+ NAD->D_Malic_Enzyme NADH NADH + H+ D_Malic_Enzyme->Pyruvate D_Malic_Enzyme->CO2 D_Malic_Enzyme->NADH

Caption: Metabolic Role of D-Malic Enzyme.

This guide provides a framework for the validation of D-malate dehydrogenase specificity, offering both comparative data and actionable experimental protocols. For researchers investigating metabolic pathways or developing targeted enzymatic inhibitors, rigorous specificity analysis is a critical step in ensuring the validity and applicability of their findings.

A Comparative Guide to Assessing the Enantiomeric Excess of D-Malic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The determination of the enantiomeric excess (ee) of D-Malic acid is crucial in various fields, including the food and beverage industry for quality control and the pharmaceutical sector for ensuring the stereochemical purity of drug substances. This guide provides a comparative overview of two prominent analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and a stereospecific enzymatic assay.

Comparison of Analytical Methods

The choice of method for determining the enantiomeric excess of this compound depends on factors such as the required sensitivity, sample matrix, available equipment, and desired throughput. Below is a summary of the performance characteristics of the two discussed methods.

ParameterHPLC with Pre-column DerivatizationEnzymatic Assay
Principle Diastereomeric derivatization followed by chromatographic separation on a non-chiral stationary phase.Stereospecific enzymatic oxidation of this compound, leading to a measurable change in absorbance.
Linearity Range 0.05 - 0.25 µg/mL[1]0.5 - 40 µg per assay[2][3]
Limit of Detection (LOD) 0.1 ng (S/N=3)[1]0.26 - 3.7 mg/L[2][4]
Limit of Quantification (LOQ) 0.5 ng (S/N=10)[1]1.2 - 14 mg/L[4]
Accuracy (Recovery) 99.52% - 101.5%[1]Relative Bias: 0.95%[3]
Precision (RSD) Intra-day: 0.90%, Inter-day: 0.72%[1]Reproducibility (CV): 0.50%[3]
Potential Interferences Other compounds that can react with the derivatizing agent.L-tartaric acid may cause a slight side reaction.[2][3][4]

Experimental Protocols

Reversed-Phase HPLC with Pre-column Derivatization

This method involves the derivatization of D- and L-malic acid with a chiral reagent, (R)-1-(1-naphthyl)ethylamine ((R)-NEA), to form diastereomers. These diastereomers can then be separated and quantified on a standard achiral C18 HPLC column.[1][5][6][7]

Derivatization Procedure [1]

  • To 100 µL of a standard or sample solution containing malic acid, add 200 µL of a 1 mg/mL 1-Hydroxybenzotriazole (HOBT) solution and vortex for 20 seconds.

  • Add 200 µL of a 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC-HCl) solution and vortex for 20 seconds.

  • Allow the mixture to stand at room temperature for 2 minutes to activate the carboxyl groups.

  • Add 20 µL of a 10 mg/mL (R)-NEA solution.

  • Dilute the mixture with 180 µL of acetonitrile.

  • Heat the reaction mixture at 40°C for 2 hours.

  • Inject 20 µL of the resulting solution into the HPLC system.

Chromatographic Conditions [5][6][7]

  • Column: Kromasil C18 (or equivalent)

  • Mobile Phase: Acetonitrile and 0.01 mol/L potassium dihydrogen phosphate (B84403) solution (containing 20 mmol/L sodium heptanesulfonate, adjusted to pH 2.80 with phosphoric acid) in a ratio of 45:55 (v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm

Enzymatic Assay

This method utilizes the stereospecific enzyme D-malate dehydrogenase (D-MDH) to catalyze the oxidation of this compound in the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). The resulting formation of NADH is measured spectrophotometrically at 340 nm and is directly proportional to the concentration of this compound in the sample.[2][4][8][9]

Reagent Preparation

  • Solution 1 (Buffer): Glycylglycine buffer (1 M, pH 8.0) containing KCl (0.5 M) and MgCl2 (0.5 M).[2]

  • Solution 2 (NAD+ Solution): Prepare a solution of NAD+ in distilled water.

  • Solution 3 (D-MDH Enzyme Solution): Prepare a solution of D-malate dehydrogenase in distilled water immediately before use.

Assay Procedure (Manual) [9]

  • Pipette the following into two separate cuvettes (Sample and Blank):

    • 1.00 mL of Solution 1 (Buffer)

    • 0.10 mL of Solution 2 (NAD+ Solution)

    • 1.70 mL of distilled water (for Sample cuvette) or 1.80 mL of distilled water (for Blank cuvette)

    • 0.10 mL of the sample solution (for Sample cuvette)

  • Mix the contents of the cuvettes and measure the initial absorbance (A1) at 340 nm after approximately 6 minutes.

  • Add 0.05 mL of Solution 3 (D-MDH Enzyme Solution) to both cuvettes.

  • Mix and incubate for approximately 20 minutes, or until the reaction is complete.

  • Measure the final absorbance (A2) of both cuvettes at 340 nm.

  • Calculate the absorbance difference (ΔA) for both the sample and the blank (ΔA = A2 - A1).

  • Subtract the absorbance difference of the blank from the absorbance difference of the sample to obtain the corrected absorbance, which is used to calculate the this compound concentration.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

cluster_0 HPLC with Pre-column Derivatization Workflow A Sample/Standard Preparation B Add HOBT and EDC-HCl (Activation) A->B C Add (R)-NEA (Derivatization) B->C D Incubate at 40°C C->D E HPLC Analysis (C18 Column) D->E F Data Acquisition (225 nm) E->F G Quantification of Diastereomers F->G

HPLC with Pre-column Derivatization Workflow

cluster_1 Enzymatic Assay Workflow H Prepare Sample and Blank Cuvettes I Add Buffer, NAD+, and Sample/Water H->I J Measure Initial Absorbance (A1) at 340 nm I->J K Add D-Malate Dehydrogenase (D-MDH) J->K L Incubate to Complete Reaction K->L M Measure Final Absorbance (A2) at 340 nm L->M N Calculate this compound Concentration M->N

Enzymatic Assay Workflow

References

Safety Operating Guide

Proper Disposal of D-Malic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like D-Malic acid are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety practices.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses with side-shields, a lab coat, and gloves.[1] In case of accidental contact, follow these first-aid measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[2][3] If irritation persists, consult a physician.[1][3]

  • Skin Contact: Wash off with soap and plenty of water.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[1]

  • Ingestion: Rinse the mouth with water and consult a physician.[1] Never give anything by mouth to an unconscious person.[1]

Step-by-Step Disposal Procedures

The primary guideline for the disposal of this compound is to adhere to national and local environmental control regulations.[4][5]

  • Container Management: Keep this compound in its original container.[4] Do not mix it with other waste.[4] Uncleaned containers should be handled in the same manner as the product itself.[4]

  • Solid Waste Disposal:

    • For unused or waste this compound, it should be treated as chemical waste.

    • Place the securely closed original container in a designated chemical waste container, properly labeled for disposal by a licensed waste disposal company.

  • Spill Management and Disposal:

    • In the event of a spill, avoid creating dust.[1][2]

    • Use personal protective equipment during cleanup.[1]

    • Sweep up the spilled solid material and place it into a suitable, closed container for disposal.[1][6]

    • After the solid has been removed, clean the affected area.

  • Aqueous Solutions:

    • For dilute aqueous solutions of this compound, consult your institution's specific guidelines for aqueous chemical waste. Neutralization with a suitable base may be required before disposal down the drain, but this should only be done if permitted by local regulations and institutional policies.

    • Do not let the product enter drains without proper authorization and treatment.[1]

Quantitative Data

No specific quantitative data, such as concentration limits for disposal, were found in the provided safety data sheets. Disposal decisions should be based on the hazardous characteristics of the waste and in accordance with local and national regulations.

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not applicable. The disposal procedure is a standard safety protocol rather than an experimental one.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G This compound Disposal Workflow cluster_0 cluster_1 Assessment cluster_2 Spill Response cluster_3 Unused/Waste Product cluster_4 Final Disposal start Start: this compound for Disposal is_spill Is it a spill? start->is_spill wear_ppe Wear appropriate PPE is_spill->wear_ppe Yes original_container Ensure it is in its original, sealed container is_spill->original_container No contain_spill Contain the spill wear_ppe->contain_spill sweep_up Sweep up solid material (avoid creating dust) contain_spill->sweep_up place_in_container Place in a labeled, sealed container for chemical waste sweep_up->place_in_container consult_regulations Consult local and national regulations place_in_container->consult_regulations label_waste Label as chemical waste original_container->label_waste label_waste->consult_regulations dispose_via_service Dispose through a licensed waste disposal service consult_regulations->dispose_via_service end End of Disposal Process dispose_via_service->end

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling D-Malic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling D-Malic acid, offering procedural, step-by-step guidance to foster a secure research environment.

Personal Protective Equipment (PPE) for this compound

When handling this compound, particularly in solid form, a comprehensive approach to personal protection is crucial to mitigate risks of exposure. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or eyeglasses with side protection.[1][2][3]This compound is classified as a serious eye irritant.[4][5][6]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[3] Chemical resistant clothing and safety shoes are also recommended.To prevent skin irritation.[7]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation is experienced.[8] Required when dusts are generated.To prevent irritation to the respiratory system from dust.[9][10]

Emergency First-Aid Protocols

Immediate and appropriate first-aid measures are critical in the event of accidental exposure to this compound.

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[7] Remove contact lenses if present and easy to do.[6][11] Seek medical attention if irritation persists.[1]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[7] Seek medical attention if irritation develops and persists.[1]
Inhalation Remove to fresh air.[7] If not breathing, give artificial respiration.[7] Seek medical attention.[7]
Ingestion Clean mouth with water.[7] Do NOT induce vomiting.[6] Call a physician or poison control center immediately.[12]

Handling and Disposal Procedures

Proper operational and disposal plans are essential for the safe management of this compound in a laboratory setting.

Handling:

  • Ensure adequate ventilation, especially in confined areas.[8][7]

  • Eyewash stations and safety showers should be close to the workstation.[8][7]

  • Avoid dust formation.[4][7]

  • Wash hands thoroughly after handling.[1][6]

Storage:

  • Keep in a dry, cool, and well-ventilated place.[8][7]

  • Keep container tightly closed.[8][7]

  • Incompatible with bases, metals, and reducing agents.[8][7]

Spill Management:

  • For minor spills, sweep up and shovel into suitable containers for disposal, avoiding dust generation.[7][10]

  • For major spills, alert emergency responders and control personal contact by wearing protective clothing.[9][10]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[3][7]

  • Do not empty into drains.[6][7]

  • Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[7]

This compound Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

D_Malic_Acid_Handling_Workflow This compound Handling Workflow prep Preparation - Assess Risks - Gather PPE handling Handling Solid this compound - Use in Ventilated Area - Avoid Dust Formation prep->handling Proceed with Caution solution Preparing Solutions - Add Solid to Liquid Slowly - Use Fume Hood if Necessary handling->solution For Liquid Applications spill Spill Response - Evacuate if Necessary - Use Appropriate Spill Kit handling->spill If Spill Occurs exposure Exposure Response - Follow First-Aid Protocols - Seek Medical Attention handling->exposure If Exposure Occurs disposal Waste Disposal - Collect in Labeled Containers - Follow Institutional & Local Regulations handling->disposal After Use solution->spill If Spill Occurs solution->exposure If Exposure Occurs solution->disposal After Use spill->disposal Collect Spill Waste

Caption: Workflow for Safe Handling of this compound.

References

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